Motexafin
Descripción
Propiedades
Número CAS |
189752-49-6 |
|---|---|
Fórmula molecular |
C48H67N5O10 |
Peso molecular |
874.1 g/mol |
Nombre IUPAC |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26,27-pentazapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6(27),7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol |
InChI |
InChI=1S/C48H67N5O10/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40/h27-32,52,54-55H,7-26H2,1-6H3 |
Clave InChI |
JFOHFDSMPQIOES-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=NC1=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=C2)N5)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Motexafin Gadolinium in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motexafin gadolinium (MGd), a texaphyrin-based metallodrug, has demonstrated a multi-faceted mechanism of action in cancer cells, positioning it as a promising agent for combination therapies. This technical guide provides a comprehensive overview of the core mechanisms through which MGd exerts its anti-neoplastic effects. These include the induction of oxidative stress via redox cycling, the direct inhibition of key metabolic enzymes, and the disruption of intracellular zinc homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding of MGd's therapeutic potential.
Core Mechanisms of Action
This compound gadolinium's efficacy as an anti-cancer agent stems from its ability to simultaneously disrupt multiple critical cellular processes. Its unique chemical structure, featuring an expanded porphyrin-like ring complexed with a gadolinium(III) ion, allows it to selectively accumulate in tumor cells and act as a potent redox mediator.[1] The primary mechanisms of action are detailed below.
Redox Cycling and Induction of Oxidative Stress
MGd is a highly redox-active molecule that can accept electrons from intracellular reducing agents, such as NADPH and ascorbate.[2] It then transfers these electrons to molecular oxygen, generating reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). This process, known as futile redox cycling, leads to a depletion of the cell's reducing equivalents and a significant increase in oxidative stress, ultimately triggering apoptotic cell death.[3]
Direct Enzyme Inhibition
MGd has been shown to be a direct inhibitor of two critical enzymes involved in cancer cell proliferation and survival: thioredoxin reductase (TrxR) and ribonucleotide reductase (RNR).[4][5]
-
Thioredoxin Reductase (TrxR): This enzyme is a key component of the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and is often overexpressed in cancer cells. MGd acts as a non-competitive inhibitor of TrxR, further exacerbating oxidative stress.[5]
-
Ribonucleotide Reductase (RNR): RNR is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR by MGd disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][6] MGd is believed to inhibit RNR through at least two mechanisms: preventing the oligomerization of its subunits and directly inhibiting the large catalytic subunit.[4]
Disruption of Zinc Homeostasis
MGd treatment has been demonstrated to disrupt zinc metabolism in cancer cells, leading to an increase in intracellular free zinc levels.[3][7] Elevated free zinc can contribute to oxidative stress and induce apoptosis. This effect is synergistic with the direct ROS-generating activity of MGd.
Quantitative Data
The following tables summarize key quantitative data related to the anti-cancer activity of this compound gadolinium.
Table 1: Enzyme Inhibition Kinetics
| Enzyme | Species | Inhibitor | IC₅₀ (µM) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Notes | Reference(s) |
| Thioredoxin Reductase (TrxR) | Rat | This compound Gadolinium | 6 | 8.65 | 4.86 x 10⁴ | Non-competitive inhibition. | [5] |
| Ribonucleotide Reductase (RNR) | Mouse | This compound Gadolinium | 2 | - | - | With 3 µM reduced human Trx as electron donor. | [5] |
| Ribonucleotide Reductase (RNR) | Mouse | This compound Gadolinium | 6 | - | - | With 4 mM dithiothreitol (B142953) as electron donor. | [5] |
Table 2: Induction of Oxidative Stress and Disruption of Zinc Homeostasis
| Cell Line | Treatment | Fold Increase in ROS | Fold Increase in Free Zinc | Reference(s) |
| Ramos (B-cell lymphoma) | 10 µM MGd | Not explicitly quantified, but increased dichlorofluorescein fluorescence observed. | ~1.5 | [3] |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate | Not explicitly quantified, but synergistic increase in dichlorofluorescein fluorescence observed. | ~2.5 | [3] |
| PC3 (prostate cancer) | 50 µM MGd | Not explicitly quantified, but increased fluorescence observed. | ~2 | [7] |
Table 3: Summary of Selected Clinical Trial Outcomes
| Trial Phase | Cancer Type | Treatment | Key Outcomes | Reference(s) |
| Phase III | Brain Metastases from Solid Tumors | WBRT +/- 5 mg/kg/d MGd | No significant difference in overall survival. Improved time to neurologic progression in lung cancer patients. | [5] |
| Phase Ib/II | Brain Metastases | WBRT + 0.3-8.4 mg/kg MGd | MTD: 6.3 mg/kg. Radiologic response rate: 72% in Phase II. Median survival: 4.7 months. | [8] |
| Phase I/II Lead-in | Brain Metastases | WBRT + 5.0 mg/kg/d MGd | Radiologic response rate: 68%. Median survival: 5.0 months. | [9] |
| Phase I/II | Relapsed Non-Hodgkin's Lymphoma | Zevalin + 2.5-5.0 mg/kg MGd | Overall response rate: 57% (46% complete response). | [10] |
Signaling Pathways
The multifaceted mechanism of action of this compound gadolinium culminates in the induction of apoptosis. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound gadolinium's mechanism of action.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Culture cancer cells to the desired confluency in a multi-well plate.
-
Wash the cells with a serum-free medium or phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with the desired concentrations of this compound gadolinium and/or other agents in a phenol (B47542) red-free medium.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or flow cytometer.
-
The fold increase in ROS is calculated relative to the untreated control cells.
Thioredoxin Reductase (TrxR) Activity Assay
Principle: The activity of TrxR is measured by its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of NADPH, producing 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Prepare cell lysates from treated and untreated cancer cells.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a reaction mixture containing Tris-HCl buffer (pH 7.5), EDTA, NADPH, and the cell lysate.
-
Initiate the reaction by adding DTNB.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The TrxR activity is calculated from the rate of TNB formation and normalized to the protein concentration.
-
For inhibition studies, pre-incubate the cell lysate with various concentrations of this compound gadolinium before adding DTNB.
Ribonucleotide Reductase (RNR) Activity Assay
Principle: RNR activity is determined by measuring the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.
Protocol:
-
Prepare partially purified RNR from cell extracts.
-
The assay mixture contains buffer, dithiothreitol (or reduced thioredoxin), magnesium acetate, ATP, the radiolabeled ribonucleotide substrate, and the enzyme preparation.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Separate the deoxyribonucleotide product from the ribonucleotide substrate using an appropriate chromatographic method (e.g., anion-exchange chromatography).
-
Quantify the radioactivity of the deoxyribonucleotide fraction using liquid scintillation counting.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of this compound gadolinium before adding the substrate.
Measurement of Intracellular Free Zinc
Principle: Fluorescent zinc indicators, such as FluoZin-3 AM, are cell-permeable dyes that exhibit a significant increase in fluorescence intensity upon binding to free zinc ions.
Protocol:
-
Culture cancer cells on glass coverslips or in a multi-well plate.
-
Wash the cells with a balanced salt solution.
-
Load the cells with 1-5 µM FluoZin-3 AM for 30-60 minutes at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Treat the cells with this compound gadolinium.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at an excitation of ~494 nm and an emission of ~516 nm.
-
The change in intracellular free zinc is determined by the change in fluorescence intensity compared to untreated controls.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound gadolinium for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Conclusion
This compound gadolinium exhibits a robust and multi-pronged anti-cancer mechanism of action. By inducing oxidative stress, inhibiting critical enzymes, and disrupting zinc homeostasis, MGd creates a cellular environment that is inhospitable to cancer cell survival and proliferation. This complex mechanism underscores its potential as a standalone therapeutic and as a potent sensitizer (B1316253) for radiotherapy and chemotherapy. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this promising anti-neoplastic agent.
References
- 1. This compound gadolinium - Wikipedia [en.wikipedia.org]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survival and neurologic outcomes in a randomized trial of this compound gadolinium and whole-brain radiation therapy in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of ribonucleotide reductase with this compound gadolinium (MGd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lead-in phase to randomized trial of this compound gadolinium and whole-brain radiation for patients with brain metastases: centralized assessment of magnetic resonance imaging, neurocognitive, and neurologic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacyclics, Inc. Release: Phase 1/2 Trial of this compound Gadolinium Plus Antibody Targeted Radiation Therapy Demonstrates High Complete Response Rate in Patients With Non-Hodgkin's Lymphoma - BioSpace [biospace.com]
An In-depth Technical Guide to the Redox Properties of Motexafin Gadolinium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motexafin Gadolinium (MGd, Xcytrin®) is a synthetic expanded porphyrin molecule with potent and multifaceted redox properties that underpin its anticancer activity. This technical guide provides a comprehensive overview of the core mechanisms by which MGd disrupts cellular redox homeostasis, leading to oxidative stress and apoptosis in cancer cells. Key aspects covered include its futile redox cycling, interaction with cellular reductants, inhibition of critical redox-active enzymes, and the subsequent impact on cellular signaling pathways. This document synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes complex biological processes to serve as a valuable resource for researchers in oncology and drug development.
Introduction
This compound Gadolinium is a member of the texaphyrin family, characterized by a large aromatic core that can chelate a gadolinium (III) ion.[1] Its selective accumulation in tumor cells and its unique mechanism of action as a redox-active agent have made it a subject of significant interest in cancer therapy, both as a standalone agent and as a sensitizer (B1316253) for radiation and chemotherapy.[2][3][4] The core of MGd's anticancer effect lies in its ability to act as a redox mediator, catalyzing the oxidation of various intracellular reducing species and thereby generating reactive oxygen species (ROS) in a process known as futile redox cycling.[4][5][6] This disruption of the delicate redox balance in cancer cells, which are often already under a heightened state of oxidative stress, pushes them beyond a tolerable threshold, leading to programmed cell death.[4]
Redox Cycling and Generation of Reactive Oxygen Species
This compound Gadolinium possesses a strong affinity for electrons, making it easily reduced.[6] In the intracellular environment, MGd accepts electrons from a variety of reducing metabolites, including ascorbate, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and glutathione (B108866) (GSH).[4][5] The reduced MGd radical then reacts with molecular oxygen to produce superoxide (B77818) (O₂⁻), regenerating the parent MGd molecule and allowing the cycle to continue.[6] This futile cycling leads to a sustained production of ROS, primarily superoxide and its dismutation product, hydrogen peroxide (H₂O₂).[5][6]
Interaction with and Inhibition of Key Redox Enzymes
A primary molecular target of this compound Gadolinium's redox activity is the thioredoxin system, a critical component of cellular antioxidant defense and redox signaling.
Thioredoxin Reductase (TrxR)
This compound Gadolinium is a substrate for and an inhibitor of thioredoxin reductase (TrxR), a selenoenzyme that reduces thioredoxin (Trx).[5][6] The reaction of MGd with NADPH is significantly accelerated by TrxR.[6] MGd acts as a non-competitive inhibitor of rat TrxR.[5] This inhibition disrupts the cell's ability to reduce oxidized thioredoxin, impairing its antioxidant and other vital cellular functions.[5][6]
Ribonucleotide Reductase (RNR)
The thioredoxin system is responsible for supplying reducing equivalents to ribonucleotide reductase (RNR), the enzyme essential for the synthesis of deoxyribonucleotides for DNA replication and repair.[5] By targeting the TrxR/Trx system, this compound Gadolinium indirectly and directly inhibits RNR activity.[5]
Quantitative Data on Redox Properties
The following tables summarize key quantitative data regarding the redox-mediated effects of this compound Gadolinium.
Table 1: Inhibition of Redox-Active Enzymes by this compound Gadolinium
| Enzyme Target | Organism/System | Inhibition Parameter | Value | Reference |
| Thioredoxin Reductase 1 (TrxR1) | Human/Rat | Km (as a substrate) | 8.65 µM | [5] |
| Thioredoxin Reductase 1 (TrxR1) | Human/Rat | kcat/Km (as a substrate) | 4.86 x 10⁴ M⁻¹s⁻¹ | [5] |
| Thioredoxin Reductase (TrxR) | Rat | IC₅₀ (non-competitive inhibitor) | 6 µM | [5] |
| Ribonucleotide Reductase (RNR) | Mouse (recombinant) | IC₅₀ (with reduced human Trx) | 2 µM | [5] |
| Ribonucleotide Reductase (RNR) | Mouse (recombinant) | IC₅₀ (with DTT) | 6 µM | [5] |
Table 2: Cellular Effects Related to Redox Properties of this compound Gadolinium
| Cell Line | Treatment | Effect | Fold Increase / Percentage | Reference |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (B1210297) (4h) | Intracellular Free Zinc (FluoZin-3) | ~4.2-fold | [7] |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (4h) | Oxidative Stress (DCF fluorescence) | ~3.5-fold | [7] |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (24h) | Apoptosis (Annexin V staining) | ~68% | [7] |
| HF-1 (Follicular lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (4h) | Intracellular Free Zinc (FluoZin-3) | ~2.5-fold | [7] |
| HF-1 (Follicular lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (4h) | Oxidative Stress (DCF fluorescence) | ~2.0-fold | [7] |
Impact on Cellular Signaling Pathways
The oxidative stress induced by this compound Gadolinium triggers a cascade of cellular signaling events, ultimately leading to apoptosis.
Induction of Apoptosis
MGd induces apoptosis through the intrinsic, or mitochondrial, pathway.[8] This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9, which then activates downstream executioner caspases like caspase-3.[8] This process is caspase-dependent.[8]
Upregulation of Stress-Response Genes
Treatment with this compound Gadolinium leads to the upregulation of various stress-related genes.[4] Gene expression profiling has shown increased transcription of genes regulated by metal response element-binding transcription factor-1 (MTF-1) and hypoxia-inducible transcription factor-1 (HIF-1).[9] In combination with zinc, MGd also induces transcripts regulated by NF-E2-related transcription factor 2 (Nrf2), a key regulator of the antioxidant response.[9]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the redox properties of this compound Gadolinium.
Thioredoxin Reductase Activity Assay
-
Principle: The activity of TrxR is measured by its ability to catalyze the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), which is monitored spectrophotometrically at 412 nm.
-
Procedure Outline:
-
Prepare a reaction mixture containing assay buffer, NADPH, and DTNB.
-
Add the sample containing TrxR (e.g., cell lysate or purified enzyme).
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound Gadolinium before adding the substrates.
-
Initiate the reaction by adding the final substrate.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of TrxR activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of TNB per minute.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure Outline:
-
Culture cells to the desired confluency in a multi-well plate.
-
Wash the cells with a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution).
-
Load the cells with H₂DCFDA by incubating them in a buffer containing the probe for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound Gadolinium at various concentrations and for different time points. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
-
Clonogenic Survival Assay
-
Principle: This assay assesses the ability of a single cell to proliferate and form a colony (a clone of at least 50 cells). It is the gold standard for measuring the cytotoxic and cytostatic effects of a treatment, including radiosensitization.
-
Procedure Outline:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Plate a known number of cells into multi-well plates. The number of cells plated is dependent on the expected survival fraction for each treatment condition.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound Gadolinium, ionizing radiation, or a combination of both.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a solution such as a mixture of methanol (B129727) and acetic acid.
-
Stain the colonies with a dye, typically crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the efficacy of the treatment.
-
Cyclic Voltammetry
-
Principle: Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.
-
Experimental Setup:
-
A three-electrode cell is used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The experiment is conducted in a suitable solvent (e.g., anhydrous dimethylformamide or an aqueous buffer) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) or KCl).
-
The solution is deoxygenated by purging with an inert gas like nitrogen.
-
-
Procedure Outline:
-
Record a CV of the blank electrolyte solution to establish the background current.
-
Add this compound Gadolinium to the cell and record the CV.
-
The potential is swept in one direction (e.g., to more negative potentials) and then reversed.
-
The resulting plot of current versus potential (a voltammogram) will show peaks corresponding to the reduction and oxidation of MGd.
-
The peak potentials provide information about the reduction potential of the molecule. For MGd, quasi-reversible redox waves have been observed at approximately -270 mV and -765 mV in anhydrous DMF.[10]
-
Conclusion
This compound Gadolinium is a potent redox-active agent that disrupts the delicate balance of cancer cell metabolism. Its ability to undergo futile redox cycling, catalyzed by cellular reductants and enzymes like thioredoxin reductase, leads to the sustained production of reactive oxygen species. This, in turn, inhibits crucial enzymes involved in DNA synthesis and repair, and triggers the mitochondrial pathway of apoptosis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound Gadolinium and the development of novel redox-modulating anticancer agents. The visualization of the key signaling pathways offers a clear framework for understanding the complex biological consequences of its redox activity.
References
- 1. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound gadolinium and zinc induce oxidative stress responses and apoptosis in B-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of Motexafin Gadolinium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Motexafin gadolinium (MGd), a promising agent in oncology. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual representations to facilitate understanding and replication by researchers in the field.
Introduction to this compound Gadolinium
This compound gadolinium, marketed as Xcytrin®, is a member of the texaphyrin family of expanded porphyrins.[1] These molecules are designed to chelate large metal ions, and the gadolinium (III) complex has garnered significant interest due to its unique properties.[1] MGd acts as a redox mediator, generating reactive oxygen species (ROS) within tumor cells, which are often under higher intrinsic oxidative stress than normal cells.[1][2] This mechanism of action makes it a potent radiosensitizer and chemotherapeutic agent.[3][4] The paramagnetic nature of the gadolinium ion also allows for its use as a magnetic resonance imaging (MRI) contrast agent.[1]
Chemical Synthesis of this compound Gadolinium
The synthesis of this compound gadolinium is a multi-step process that involves the construction of the texaphyrin macrocycle followed by the insertion of the gadolinium ion. An improved, "greener" synthesis has been developed to enhance the overall yield and purity while minimizing the use of hazardous reagents and solvents.[5][6]
Synthesis of the Texaphyrin Ligand
The core of this compound gadolinium is the texaphyrin ligand, a pentaaza expanded porphyrin. The synthesis typically proceeds through the condensation of a tripyrrane dialdehyde (B1249045) with a substituted ortho-phenylenediamine.[5]
A generalized synthetic scheme is presented below:
Caption: Synthetic pathway of this compound Gadolinium.
Experimental Protocols
The following protocols are synthesized from various sources to provide a detailed methodology.
This part of the synthesis can be achieved through a "telescopic" approach, minimizing purification of intermediates.[7]
-
Condensation: React appropriate pyrrole (B145914) precursors in a suitable solvent with an acid catalyst.
-
Purification: The resulting tripyrrane intermediate can be carried forward without extensive purification.
-
Formylation: The tripyrrane is then formylated, typically using a Vilsmeier-Haack type reaction, to yield the dialdehyde.
-
Nitration: A catechol derivative is dinitrated using a mixture of nitric acid and sulfuric acid at low temperatures.
-
Reduction: The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a palladium catalyst.
-
Condensation: The tripyrrane dialdehyde and the substituted o-phenylenediamine (B120857) are condensed in a high-dilution reaction, often catalyzed by an acid, to form the non-aromatic texaphyrin macrocycle.
-
Oxidation: The macrocycle is then aromatized. This can be achieved by air oxidation in the presence of a suitable solvent.
-
Reaction Setup: Dissolve the texaphyrin ligand in dry methanol (B129727).
-
Gadolinium Salt Addition: Add a solution of gadolinium (III) acetate (B1210297) (Gd(OAc)₃) in dry methanol to the ligand solution. An excess of the gadolinium salt is typically used.
-
Base Addition: Add triethylamine (B128534) (TEA) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period until the reaction is complete, which can be monitored by techniques like HPLC.[1]
Quantitative Data from Synthesis
The following table summarizes representative yields and purity data for key steps in the synthesis of this compound gadolinium, based on a greener synthesis approach.
| Step | Intermediate/Product | Yield (%) | Purity (%) (by HPLC) | Reference |
| Dinitro Intermediate Synthesis | Compound 20 | 82 | - | [6] |
| o-Phenylenediamine Derivative Synthesis | - | - | - | - |
| Tripyrrane Dialdehyde Synthesis | Compound 16 | - | - | [6] |
| Texaphyrin Ligand Formation | - | - | ~87.58 | [1] |
| Gadolinium Insertion | This compound Gadolinium (crude) | - | - | [1] |
Purification of this compound Gadolinium
The purification of the final this compound gadolinium product is crucial to ensure its suitability for pharmaceutical applications. The primary method employed for purification is preparative High-Performance Liquid Chromatography (HPLC).
Purification Workflow
Caption: Purification workflow for this compound Gadolinium.
Experimental Protocol for Preparative HPLC
While specific, validated preparative HPLC methods for this compound gadolinium are often proprietary, a general protocol can be outlined based on methods for similar compounds.
-
Column: A C18 reversed-phase column is typically used for the purification of porphyrin-like molecules.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of the desired product from impurities.
-
Detection: A UV-Vis detector is used to monitor the elution, typically at the characteristic Soret-like band of the texaphyrin around 470 nm.[8]
-
Fraction Collection: Fractions corresponding to the main peak of this compound gadolinium are collected.
-
Post-Purification Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization.
Analytical Methods for Quality Control
Several analytical techniques are used to assess the purity and identity of the final this compound gadolinium product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. An isocratic mobile phase of ammonium acetate, acetonitrile, and methanol has been reported for analytical purposes.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to determine the gadolinium content and to assess the stability of the complex.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the organic ligand.
-
UV-Vis Spectroscopy: Confirms the presence of the texaphyrin macrocycle through its characteristic absorption bands (a Soret-like band around 470 nm and a Q-like band around 740 nm).[8]
Quantitative Data from Purification and Analysis
The following table provides key analytical parameters for this compound gadolinium.
| Parameter | Method | Value/Range | Reference |
| HPLC Purity (Final Product) | HPLC | >95% (typical pharmaceutical grade) | - |
| Lower Limit of Quantitation (in plasma) | LC-MS/MS | - | [6] |
| Lower Limit of Quantitation (in plasma) | LC-FLS | 0.0057 µg/mL | [6] |
| UV-Vis Absorption Maxima (λmax) | UV-Vis Spec. | ~470 nm (Soret-like), ~740 nm (Q-like) | [8] |
Signaling Pathways and Cellular Mechanisms
This compound gadolinium's primary mode of action involves the generation of reactive oxygen species (ROS) through futile redox cycling, leading to the depletion of intracellular reducing agents like NADPH and glutathione.[1][3] This disrupts cellular redox homeostasis and can lead to apoptosis. One of the key targets of MGd is thioredoxin reductase, an enzyme crucial for maintaining the cellular redox state.[3]
Caption: Mechanism of action of this compound Gadolinium.
Conclusion
The synthesis and purification of this compound gadolinium are complex but well-established processes. The methodologies outlined in this guide, from the construction of the texaphyrin macrocycle to the final purification by preparative HPLC, provide a solid foundation for researchers and drug development professionals. The continued development of more efficient and greener synthetic routes will be crucial for the future clinical and research applications of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 3. Metallotexaphyrins as MRI-Active Catalytic Antioxidants for Neurodegenerative Disease: A Study on Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. Metallotexaphyrins as MRI-Active Catalytic Antioxidants for Neurodegenerative Disease: A Study on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
The Cellular Journey of Motexafin Gadolinium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and localization of Motexafin gadolinium (MGd), a redox-active drug with potential applications in cancer therapy. Understanding the cellular pharmacology of MGd is critical for optimizing its therapeutic efficacy and developing novel drug delivery strategies. This document synthesizes key findings on its entry into cells, subcellular distribution, and the experimental methodologies used to elucidate these processes.
Cellular Uptake of this compound Gadolinium
This compound gadolinium is a texaphyrin, an expanded porphyrin-like molecule, that demonstrates selective accumulation in tumor cells.[1][2] This preferential uptake is attributed to the higher metabolic rate of cancer cells.[2] The primary mechanism of MGd entry into malignant cells is through clathrin-dependent endocytosis.[3][4] This process involves the internalization of MGd into vesicles derived from the plasma membrane.
The uptake of MGd by glioma tumor cells has been shown to be both time- and concentration-dependent, with intracellular accumulation detected as early as 15-30 minutes after administration.[5][6]
Subcellular Localization of this compound Gadolinium
Following endocytosis, this compound gadolinium is trafficked to and accumulates in lysosomes.[3] This lysosomal localization is a critical aspect of its mechanism of action. In addition to lysosomes, studies have also demonstrated the presence of MGd in the cytoplasm of tumor cells.[6] Furthermore, in glioblastoma multiforme cells, MGd has been observed to be taken up by the majority of cell nuclei, a finding with significant implications for its use as a radiosensitizer.[7]
The selective accumulation of MGd in tumors has been established through magnetic resonance imaging (MRI) in clinical trials.[8] Studies in patients with glioblastoma multiforme have shown MGd uptake and retention in tumors, while it does not appear to cross the intact blood-brain barrier in detectable amounts.[9]
Quantitative Data on Cellular Uptake and Activity
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound gadolinium.
| Parameter | Cell Line(s) | Concentration/Dose | Incubation Time | Key Finding | Reference(s) |
| In Vitro Uptake | Glioma cells | 100 µg/mL | 15-48 hours | Optimal concentration for uptake. | [5] |
| NCI-H460 and A549 (lung cancer) | 50 µM | Not specified | Modestly inhibited colony formation in H460. | [10] | |
| Enzyme Inhibition | Rat Thioredoxin Reductase | IC50 of 6 µM | Not applicable | Non-competitive inhibition. | [11] |
| Recombinant Mouse Ribonucleotide Reductase | IC50 of 2 µM (with 3 µM reduced human Trx) | Not applicable | Inhibition of RNR activity. | [11] | |
| Recombinant Mouse Ribonucleotide Reductase | IC50 of 6 µM (with 4 mM dithiothreitol) | Not applicable | Inhibition of RNR activity. | [11] | |
| In Vivo Tumor Growth Delay | A549 tumor xenografts in nude mice | 46 mg/kg i.v. qd x 5 | 5 days | Slight effect on tumor growth. | [10] |
| H460 tumor xenografts in nude mice | 46 mg/kg i.p. for 10 doses | 10 doses | Significant tumor growth delay. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to study the cellular uptake and localization of MGd.
Cell Culture and Drug Treatment
Human cancer cell lines, such as A549 (lung cancer), PC3 (prostate cancer), and Ramos B-cell lymphoma, are commonly used.[12] Cells are cultured in appropriate media and conditions. For uptake studies, cells are treated with varying concentrations of this compound gadolinium for different time periods.[5][12]
Analysis of Cellular Uptake and Localization
Confocal Microscopy: This technique is used to visualize the subcellular localization of MGd.
-
Cells are grown on coverslips and treated with MGd.
-
After treatment, cells are washed and fixed.
-
The intrinsic fluorescence of MGd is then visualized using a confocal microscope to determine its distribution within the cell.[6][7]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is employed to quantify the amount of gadolinium (and thus MGd) within cells or specific cellular fractions.
-
Cells are treated with MGd and harvested.
-
The cells are washed to remove extracellular drug.
-
The cell pellet is then digested, and the gadolinium content is measured by ICP-MS.[13]
Flow Cytometry: This method can be used to measure the uptake of fluorescently-labeled MGd or to assess downstream cellular effects like the generation of reactive oxygen species.[3]
Synchrotron Spectromicroscopy: This advanced technique provides high-resolution elemental mapping to determine the subcellular distribution of gadolinium.[7]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound gadolinium are a consequence of its ability to induce oxidative stress.[14][15]
References
- 1. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate and endocytosed this compound gadolinium induce lysosomal rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Ascorbate and endocytosed this compound gadolinium induce lysosomal rupture [scienceon.kisti.re.kr]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. Gliomas: this compound Gadolinium-enhanced Molecular MR Imaging and Optical Imaging for Potential Intraoperative Delineation of Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-gadolinium taken up in vitro by at least 90% of glioblastoma cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI measurement of the uptake and retention of this compound gadolinium in glioblastoma multiforme and uninvolved normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Motexafin Gadolinium in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Gadolinium (MGd), a synthetic metallotexaphyrin, is a promising anti-neoplastic agent that demonstrates selective accumulation in tumor cells.[1] Its mechanism of action is multifaceted, primarily revolving around the disruption of intracellular redox homeostasis, leading to oxidative stress and subsequent apoptosis.[2][3] This technical guide provides a comprehensive overview of the molecular targets of MGd in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Molecular Targets and Mechanism of Action
The anticancer activity of this compound Gadolinium is attributed to its ability to act as a redox mediator, catalyzing the oxidation of intracellular reducing agents to generate reactive oxygen species (ROS).[4][5] This process, often referred to as "futile redox cycling," disrupts the delicate balance of the cell's antioxidant systems.[3][6] The primary molecular targets implicated in this mechanism are Thioredoxin Reductase (TrxR) and Ribonucleotide Reductase (RNR).[2][7]
Inhibition of Thioredoxin Reductase (TrxR)
Thioredoxin reductase is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining the cellular redox state and is often overexpressed in cancer cells.[2] MGd acts as a non-competitive inhibitor of TrxR.[7] By inhibiting TrxR, MGd disrupts the regeneration of reduced thioredoxin, a critical antioxidant and electron donor for various cellular processes, including the synthesis of deoxyribonucleotides by ribonucleotide reductase.[7]
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[7] Its activity is essential for DNA replication and repair, making it a prime target for cancer therapy. MGd directly inhibits the activity of RNR, further contributing to its anti-proliferative effects.[7]
Data Presentation: Quantitative Analysis of MGd Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound Gadolinium against its primary molecular targets and its cytotoxic effects on various cancer cell lines.
Table 1: Enzymatic Inhibition of this compound Gadolinium
| Target Enzyme | Species/Source | Assay Condition | Inhibitor | IC50 (µM) | Kinetic Parameters | Reference(s) |
| Thioredoxin Reductase (TrxR) | Rat | Non-competitive inhibition | This compound Gadolinium | 6 | - | [2][7] |
| Ribonucleotide Reductase (RNR) | Recombinant Mouse | With 3 µM reduced human Trx | This compound Gadolinium | 2 | - | [7] |
| Ribonucleotide Reductase (RNR) | Recombinant Mouse | With 4 mM dithiothreitol | This compound Gadolinium | 6 | - | [7] |
| Thioredoxin Reductase 1 (TrxR1) | Human/Rat | NADPH-oxidizing substrate | This compound Gadolinium | - | Km = 8.65 µM | [7] |
Table 2: Cytotoxicity of this compound Gadolinium in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Observed Effect | Reference(s) |
| A549 | Lung Cancer | 50 µM MGd for 22 hours | Increased oxidation of dichlorofluorescein acetate (B1210297) (DCFA), indicating ROS production. | [6] |
| PC3 | Prostate Cancer | Co-treatment with MGd and zinc acetate | Synergistic increases in intracellular free zinc, inhibition of TrxR, and cell death. | [8] |
| Ramos | B-cell Lymphoma | 100 µM MGd with 100 µM Zn and 100 µM ascorbate (B8700270) for 4-24 hours | Increased intracellular ROS production and apoptosis. | [6] |
| Multiple Myeloma Cell Lines (C2E3, 1-310, 1-414, 8226-RPMI, DOX-10V) | Multiple Myeloma | 50 µM MGd with 50-100 µM ascorbate for 24 hours | Complete inhibition of proliferation and induction of apoptosis. | [8] |
| A2780 | Ovarian Cancer | - | IC50 > 70 µM |
Signaling Pathways and Cellular Responses
The inhibition of TrxR and RNR by MGd, coupled with the generation of ROS, triggers a cascade of cellular events that ultimately lead to apoptosis.
Induction of Oxidative Stress
MGd catalyzes the transfer of electrons from cellular reductants like NADPH and ascorbate to molecular oxygen, resulting in the formation of superoxide (B77818) and hydrogen peroxide.[4] This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to proteins, lipids, and DNA.
Disruption of Zinc Homeostasis
MGd treatment has been shown to disrupt intracellular zinc metabolism.[8] This is characterized by an increase in free intracellular zinc levels and the upregulation of genes involved in zinc homeostasis, such as metallothioneins and the zinc transporter ZnT1.[8] The altered zinc levels can further contribute to oxidative stress and inhibit the activity of enzymes like TrxR.
Activation of Stress-Response Pathways
The cellular stress induced by MGd leads to the activation of several transcription factors and the upregulation of stress-response genes. Gene expression profiling has revealed the induction of genes regulated by:
-
Metal Response Element-Binding Transcription Factor-1 (MTF-1): In response to elevated intracellular zinc.[7]
-
Hypoxia-Inducible Factor-1 (HIF-1): Likely as a consequence of altered cellular redox state and oxygen consumption during redox cycling.[7]
-
NF-E2-Related Transcription Factor 2 (NRF2): A master regulator of the antioxidant response.[7]
Upregulated genes include those encoding for metallothioneins, heat shock proteins, and heme oxygenase.[5]
Induction of Apoptosis
The culmination of these cellular stresses is the induction of programmed cell death, or apoptosis.[3] MGd-induced apoptosis is mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8]
Mandatory Visualizations
Caption: Mechanism of Action of this compound Gadolinium in Tumor Cells.
Caption: Experimental Workflow for Investigating MGd's Molecular Targets.
Experimental Protocols
Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol is adapted from commercially available kits and literature descriptions for measuring TrxR activity in cell lysates.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
TrxR specific inhibitor (for determining specific activity)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cancer cells to the desired confluence and treat with various concentrations of this compound Gadolinium for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.
-
In a 96-well plate, add a specific volume of cell lysate to each well. For background control, add a TrxR specific inhibitor to a parallel set of wells.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding DTNB to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of increase in absorbance (ΔA412/min).
-
The TrxR specific activity is the difference between the rate in the absence and presence of the specific inhibitor.
-
Determine the IC50 value of this compound Gadolinium by plotting the percentage of TrxR inhibition against the log of MGd concentration.
-
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is a synthesized method based on principles described in the literature for measuring RNR activity.
Materials:
-
HEPES buffer (pH 7.6)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Dithiothreitol (DTT) or reduced thioredoxin
-
Radiolabeled ribonucleotide substrate (e.g., [³H]CDP)
-
Recombinant R1 and R2 subunits of RNR (if using a cell-free system) or cell lysate
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and DTT (or the thioredoxin system).
-
Add the source of RNR (recombinant enzyme or cell lysate) to the reaction mixture.
-
Add various concentrations of this compound Gadolinium to the respective reaction tubes.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixtures at 37°C for a short period.
-
Initiate the reaction by adding the radiolabeled ribonucleotide substrate (e.g., [³H]CDP).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Product Separation:
-
Stop the reaction by adding cold TCA.
-
The unreacted ribonucleotides can be separated from the deoxyribonucleotide product using various methods, such as anion exchange chromatography.
-
-
Measurement:
-
Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the RNR activity as the amount of product formed per unit time.
-
Determine the IC50 value of this compound Gadolinium for RNR inhibition by plotting the percentage of inhibition against the log of MGd concentration.
-
Apoptosis Assay: Annexin V Staining
This is a standard flow cytometry-based protocol to detect apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cancer cells and treat with this compound Gadolinium at various concentrations and for different time points. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound Gadolinium.
-
Conclusion
This compound Gadolinium exerts its antitumor effects through a multi-pronged attack on the cellular redox and metabolic systems. Its primary molecular targets, thioredoxin reductase and ribonucleotide reductase, are critical for cancer cell survival and proliferation. By inhibiting these enzymes and inducing oxidative stress, MGd effectively pushes cancer cells towards apoptosis. The disruption of zinc homeostasis further exacerbates this effect. The detailed understanding of these molecular targets and the accompanying experimental protocols provide a solid foundation for further research and development of MGd and similar redox-active compounds as cancer therapeutics.
References
- 1. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound gadolinium and zinc induce oxidative stress responses and apoptosis in B-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Motexafin Gadolinium: A Comprehensive Technical Guide on Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Gadolinium (MGd, Xcytrin®) is a texaphyrin-based metallodrug that has been investigated as a radiosensitizing agent in cancer therapy. Its unique mechanism of action, favorable pharmacokinetic profile, and selective tumor localization have made it a subject of significant interest in the field of oncology. This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of this compound Gadolinium, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and development efforts.
Pharmacokinetics
The pharmacokinetic profile of this compound Gadolinium has been characterized in both preclinical animal models and human clinical trials. The drug exhibits linear pharmacokinetics and is cleared from the plasma without significant accumulation after multiple doses.[1]
Pharmacokinetic Parameters in Human Adults
A population pharmacokinetic (POP-PK) model was developed using data from 243 patients with brain metastases or glioblastoma multiforme who received this compound Gadolinium intravenously at doses of 4-5.3 mg/kg/day for 2 to 6.5 weeks.[2] The analysis revealed that a three-compartment open model best described the drug's pharmacokinetics.[2]
| Parameter | Value | Covariates and Effects | Reference |
| Clearance (CL) | Population Mean: Not explicitly stated | - 14% lower in women (weight-normalized clearance only 5% lower) - Decreased with increasing alkaline phosphatase, increasing age, and decreasing hemoglobin - Increased by approximately 30% with co-administration of phenytoin | [2] |
| Central Compartment Volume (V1) | Population Mean: Not explicitly stated | - 21% lower in women - Increased with increasing serum creatinine | [2] |
Pharmacokinetic Parameters in Mice
A study in CD1 mice receiving single or multiple daily intravenous (i.v.) or intraperitoneal (i.p.) injections of 40 mg/kg this compound Gadolinium was conducted to determine its pharmacokinetic profile and bioavailability.[3] A two-compartment model was found to be the most appropriate for describing the plasma concentration data.[3]
| Parameter | Route | Value | Notes | Reference |
| Elimination Half-life (T½β) | i.v. / i.p. | 12.9 hours | No accumulation was observed after seven daily doses. | [3] |
| Bioavailability (i.p.) | i.p. | 87.4% | Intraperitoneal dosing resulted in higher and more sustained plasma concentrations compared to intravenous administration. | [3] |
| Central Compartment Volume (Vc) | i.v. / i.p. | Larger than blood volume | [3] | |
| Tissue Compartment Volume | i.v. / i.p. | 38% of Vc | This suggests that this compound Gadolinium is not widely distributed into less well-perfused tissues. | [3] |
Biodistribution
A key feature of this compound Gadolinium is its selective accumulation and retention in tumor tissues.[4][5] This property is believed to be due to the higher metabolic rate of cancer cells.[6] Magnetic Resonance Imaging (MRI) can be used to non-invasively monitor the uptake and distribution of this paramagnetic drug.[1]
Studies in patients with glioblastoma multiforme (GBM) have shown that this compound Gadolinium is taken up by the tumor tissue during both loading and maintenance dosing schedules, with no significant decrease on non-dosage days.[7] Importantly, detectable quantities of the drug do not appear to cross the intact blood-brain barrier.[7]
Experimental Protocols
Population Pharmacokinetic Analysis in Humans
Study Design: Plasma samples were collected from 243 patients enrolled in three different clinical trials. Patients received intravenous infusions of this compound Gadolinium at doses ranging from 4 to 5.3 mg/kg/day for a duration of 2 to 6.5 weeks.[2]
Sample Analysis: The concentration of this compound Gadolinium in plasma samples was determined using liquid chromatography/mass spectroscopy (LC/MS).[2]
Pharmacokinetic Modeling: The pooled plasma concentration-time data were analyzed using population pharmacokinetic (POP-PK) methods. A three-compartment, open, POP-PK model was developed to evaluate the influence of various clinical variables on the drug's pharmacokinetics.[2]
Pharmacokinetic and Bioavailability Study in Mice
Animal Model: CD1 mice were used in this study.[3]
Dosing Regimen: The study was an open-label, four-arm, non-crossover design. Mice received either a single injection or seven daily injections of this compound Gadolinium at a dose of 40 mg/kg, administered either intravenously or intraperitoneally.[3]
Sample Collection: Blood samples were collected at various time points after drug administration.[3]
Sample Analysis: Plasma concentrations of this compound Gadolinium were determined.[3]
Pharmacokinetic Modeling: Population pharmacokinetic methods were employed to model the plasma concentration data, with a two-compartment model providing the best fit. The stability and predictive performance of the model were assessed using bootstrap procedures.[3]
Analytical Method for Plasma Concentration Determination
A sensitive high-performance liquid chromatographic (HPLC) assay has been developed for the quantification of this compound Gadolinium in human plasma.[3]
Sample Preparation: Proteins in the plasma samples are precipitated using a 50:50 (v/v) mixture of acetonitrile (B52724) and methanol (B129727).[3]
Internal Standard: this compound lutetium is used as the internal standard.[3]
Chromatography:
-
Column: ODS reversed-phase column.[3]
-
Mobile Phase: An isocratic mobile phase consisting of 100 mM ammonium (B1175870) acetate (B1210297) (pH 4.3), acetonitrile, and methanol in a ratio of 59:21:20 (v/v/v).[3]
-
Run Time: 30 minutes.[3]
Detection: Absorbance is measured at 470 nm.[3]
Performance:
-
Lower Limit of Quantitation (LLOQ): 0.01 µM.[3]
-
Linearity: The assay is linear in the concentration range of 0.01 to 30 µM.[3]
Signaling Pathways and Mechanism of Action
This compound Gadolinium's anticancer activity is attributed to its ability to function as a redox-active agent, leading to the generation of reactive oxygen species (ROS) and the disruption of key cellular processes.[5] Two primary mechanisms of action have been identified: the disruption of zinc metabolism and the inhibition of thioredoxin reductase.
Disruption of Zinc Metabolism
This compound Gadolinium treatment has been shown to increase the levels of intracellular free zinc.[8] This is achieved by mobilizing zinc from intracellular stores.[8] The elevated free zinc levels contribute to the drug's cytotoxic effects. This disruption in zinc homeostasis also leads to the upregulation of metallothionein (B12644479) and zinc transporter 1 (ZnT1) transcripts.[8]
Caption: Disruption of Zinc Metabolism by this compound Gadolinium.
Inhibition of Thioredoxin Reductase and Redox Cycling
This compound Gadolinium acts as a substrate for thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[5] It accepts electrons from NADPH, catalyzed by TrxR, and then transfers these electrons to molecular oxygen, generating superoxide (B77818) and other reactive oxygen species (ROS) in a process known as futile redox cycling.[5] This process depletes cellular reducing equivalents and induces oxidative stress, ultimately leading to apoptosis.[6]
References
- 1. Population pharmacokinetics and bioavailability of this compound gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitive high-performance liquid chromatographic assay for this compound gadolinium and this compound lutetium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of this compound gadolinium in adults with brain metastases or glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Motexafin Gadolinium: A Technical Guide to its Role in Reactive Oxygen Species Generation for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of motexafin gadolinium (MGd) and its pivotal role in the generation of reactive oxygen species (ROS) within a therapeutic context. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Executive Summary
This compound gadolinium (Xcytrin®) is a synthetic texaphyrin, a class of aromatic pentadentate porphyrin-like macrocycles, that has been investigated as a radiosensitizing and chemotherapeutic agent.[1] Its therapeutic efficacy is largely attributed to its ability to selectively accumulate in tumor cells and function as a potent redox-active agent.[2][3] MGd disrupts the delicate redox balance within cancer cells by catalyzing the production of cytotoxic reactive oxygen species, leading to oxidative stress and programmed cell death.[2][4] This guide will explore the fundamental biochemistry of this process, providing the technical details necessary for a thorough understanding of MGd's mechanism of action and its potential applications in oncology.
Core Mechanism: Futile Redox Cycling and ROS Generation
The primary mechanism by which this compound gadolinium generates ROS is through a process known as futile redox cycling.[5] MGd is an efficient electron acceptor and can be readily reduced by intracellular reducing agents.[2] This process is cyclical and self-propagating as long as the necessary substrates are available.
The core steps of this mechanism are as follows:
-
Reduction of this compound Gadolinium: Inside the cell, MGd accepts an electron from cellular reductants, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and ascorbate, to form a radical anion (MGd•⁻).[2][6] This reaction is significantly accelerated by cellular enzymes, most notably thioredoxin reductase (TrxR).[2][7]
-
Reaction with Molecular Oxygen: The MGd radical anion then rapidly transfers this electron to molecular oxygen (O₂), a process that regenerates the parent MGd molecule and produces a superoxide (B77818) radical (O₂•⁻).[2]
-
Generation of Downstream ROS: The superoxide radical is a precursor to a cascade of other highly reactive oxygen species. It can be dismutated to hydrogen peroxide (H₂O₂) either spontaneously or enzymatically by superoxide dismutase (SOD). H₂O₂ can then be further reduced to the highly damaging hydroxyl radical (•OH) via the Fenton or Haber-Weiss reactions, particularly in the presence of transition metals.
This continuous cycle of reduction and oxidation, with the concomitant production of ROS, is termed "futile" as it consumes reducing equivalents without producing metabolic energy, instead leading to a state of severe oxidative stress.[3]
Quantitative Data on this compound Gadolinium's Activity
The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency and efficacy of this compound gadolinium.
Table 1: Kinetic Parameters of this compound Gadolinium with Thioredoxin Reductase
| Parameter | Value | Species | Reference |
| Km | 8.65 µM | Human/Rat | [7] |
| kcat/Km | 4.86 x 104 M-1s-1 | Human/Rat | [7] |
| IC50 (non-competitive inhibitor) | 6 µM | Rat | [7] |
Table 2: Cytotoxicity of this compound Gadolinium in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HF-1 | Lymphoma | ~50 (with ascorbate) | 24 | [6] |
| C2E3 | Multiple Myeloma (dexamethasone-sensitive) | <50 (with ascorbate) | 24 | [6] |
| 1-310 | Multiple Myeloma (dexamethasone-resistant) | <50 (with ascorbate) | 24 | [6] |
| 8226-RPMI | Multiple Myeloma (chemotherapy-sensitive) | <50 (with ascorbate) | 24 | [6] |
| DOX-10V | Multiple Myeloma (chemotherapy-resistant) | <50 (with ascorbate) | 24 | [6] |
| A549 | Lung Cancer | Synergistic effects with zinc | 72 | [8] |
| PC3 | Prostate Cancer | Synergistic effects with zinc | 72 | [8] |
| Ramos | B-cell Lymphoma | Synergistic effects with zinc | 48 | [8] |
Table 3: Inhibition of Ribonucleotide Reductase by this compound Gadolinium
| Electron Donor | IC50 (µM) | Reference |
| 3 µM reduced human Trx | 2 | [7] |
| 4 mM dithiothreitol | 6 | [7] |
Signaling Pathways and Cellular Consequences
The generation of ROS by this compound gadolinium initiates a cascade of cellular events, ultimately leading to apoptosis and cell death. The primary signaling pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
Induction of the Mitochondrial Apoptotic Pathway
The accumulation of ROS causes significant damage to cellular components, including mitochondria. This leads to:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): ROS-induced damage to the mitochondrial inner membrane results in the dissipation of the proton gradient, a key indicator of mitochondrial dysfunction.
-
Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome complex. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Studies have shown that in lymphoma cell lines, MGd treatment leads to the activation of caspase-9 but not caspase-8, confirming the involvement of the mitochondrial pathway.[9]
Gene Expression Changes and Stress Responses
Treatment with this compound gadolinium also induces significant changes in gene expression as the cell attempts to counteract the induced oxidative stress. This includes the upregulation of various stress-related genes, such as those encoding:
-
Metallothioneins: These are cysteine-rich proteins involved in metal homeostasis and detoxification of ROS.
-
Heat Shock Proteins: These molecular chaperones help to refold proteins damaged by oxidative stress.
-
Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme to produce biliverdin, which is subsequently converted to the antioxidant bilirubin.
Furthermore, there is evidence to suggest the involvement of the NF-E2-related factor 2 (Nrf2) signaling pathway.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of a battery of antioxidant and cytoprotective genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound gadolinium's role in ROS generation.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS present.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound gadolinium and/or other agents for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add a working solution of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize to a measure of cell number or protein concentration if necessary. Express the results as a fold change relative to the untreated control.
Spectrophotometric Assay for NADPH Oxidation
Principle: The oxidation of NADPH to NADP⁺ can be monitored by the decrease in absorbance at 340 nm, as NADPH absorbs light at this wavelength while NADP⁺ does not. This assay can be used to measure the rate of NADPH consumption in the presence of this compound gadolinium and thioredoxin reductase.
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
NADPH (e.g., 100-200 µM)
-
Purified thioredoxin reductase (e.g., 10-50 nM)
-
-
Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm for a few minutes to ensure stability.
-
Initiation of Reaction: Add the desired concentration of this compound gadolinium to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Clonogenic Survival Assay
Principle: This assay assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. It is a gold-standard method for determining the cytotoxic and radiosensitizing effects of a compound.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.
-
Cell Seeding: Plate a known number of cells into 6-well plates or T25 flasks. The number of cells seeded will depend on the expected toxicity of the treatment and should be optimized to yield a countable number of colonies (e.g., 50-150).
-
Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of this compound gadolinium, with or without radiation.
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days), ensuring the medium is changed as needed.
-
Fixation and Staining:
-
Aspirate the medium and wash the colonies gently with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction as a function of drug concentration or radiation dose.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and pathways described in this guide.
Caption: A diagram illustrating the futile redox cycling of this compound gadolinium, leading to the generation of reactive oxygen species.
Caption: The signaling cascade of the intrinsic apoptotic pathway initiated by this compound gadolinium-induced ROS.
Caption: A generalized workflow for the in vitro evaluation of this compound gadolinium's effects on cancer cells.
Conclusion
This compound gadolinium's ability to catalytically generate reactive oxygen species through futile redox cycling represents a targeted approach to inducing oxidative stress and apoptosis in cancer cells. Its selective accumulation in tumors enhances its therapeutic window, making it an intriguing agent for combination therapies, particularly with radiation. This technical guide has provided a detailed examination of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with MGd-induced ROS generation. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to further explore and potentially exploit the therapeutic utility of redox-active agents in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Texaphyrin Class of Molecules: A Technical Guide to Structure, Properties, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texaphyrins represent a unique class of expanded porphyrin macrocycles that have garnered significant attention in the fields of medicinal chemistry and drug development. First synthesized by Sessler and coworkers, their name is derived from the resemblance of their core structure to the five-pointed star of the Texas state flag.[1] These aromatic pentaaza compounds possess a larger core size than traditional porphyrins, enabling them to form stable complexes with a wide range of metal cations, particularly the lanthanide series.[1][2] This unique chelating ability, coupled with their inherent redox activity and photophysical properties, makes texaphyrins promising candidates for a variety of therapeutic applications, including as photosensitizers in photodynamic therapy (PDT), as radiation sensitizers, and as novel drug delivery vehicles.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the texaphyrin class of molecules.
Chemical Structure and Nomenclature
Texaphyrins are characterized by a planar, aromatic 22-π-electron core composed of a tripyrrane unit linked to a substituted ortho-phenylenediamine.[1] This arrangement results in a pentadentate ligand with a central cavity approximately 20% larger than that of porphyrins, which is ideal for coordinating with larger metal ions.[1] The general structure of a texaphyrin molecule features a central metal cation (M) coordinated within the macrocyclic ring. The periphery of the ring can be functionalized with various substituents (R) to modulate the molecule's solubility, lipophilicity, and biological targeting capabilities.
The nomenclature of texaphyrins typically includes the name of the chelated metal followed by "texaphyrin." For example, the gadolinium (III) complex is known as gadolinium texaphyrin (Gd-Tex). Specific derivatives with clinical significance, such as Motexafin Gadolinium and this compound Lutetium, have been developed with polyether chains as substituents to enhance water solubility.[2]
Physicochemical Properties
The expanded and aromatic nature of the texaphyrin core gives rise to distinct physicochemical properties that are central to their therapeutic potential.
Photophysical Properties
Metallotexaphyrins exhibit strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, typically between 700 and 800 nm.[4] This is a significant advantage for photodynamic therapy, as light in this wavelength range can penetrate deeper into biological tissues compared to the shorter wavelengths used to activate many conventional photosensitizers.[5] The absorption spectrum is characterized by a high-energy Soret-like band around 470 nm and a lower-energy Q-like band in the 730-770 nm range.[1]
Upon photoexcitation, certain metallotexaphyrins, particularly those with diamagnetic metal centers like lutetium(III), can transition to a long-lived triplet state.[4] This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic species in Type II photodynamic therapy.[4] Some texaphyrin derivatives can also participate in Type I photochemical reactions, producing superoxide (B77818) radicals (O₂⁻•).[4]
Redox Activity
Texaphyrins are redox-active molecules, capable of participating in electron transfer reactions within a biological environment.[1] They can be readily reduced, allowing them to act as redox shuttles.[2] This property is crucial for their mechanism of action as radiation sensitizers. It is proposed that texaphyrins can accept electrons from reducing metabolites in cancer cells, such as ascorbate (B8700270) and glutathione, forming a radical species.[1] This radical then reacts with molecular oxygen to produce superoxide, which can lead to oxidative stress and cell death.[1]
Metal Chelation and Stability
The expanded core of texaphyrins allows for the stable chelation of a variety of metal ions, including lanthanides (e.g., Gd³⁺, Lu³⁺), transition metals (e.g., Mn²⁺, Fe³⁺, Co²⁺), and main group metals (e.g., In³⁺, Bi³⁺, Pb²⁺).[1][2] The choice of the central metal ion significantly influences the properties and applications of the resulting metallotexaphyrin. For instance, paramagnetic metals like gadolinium(III) impart magnetic resonance imaging (MRI) contrast properties, while radioactive metals can be incorporated for radiotherapy.[1] The metal complexes are generally stable under physiological conditions but can be susceptible to hydrolysis under acidic conditions.[1]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for representative texaphyrin derivatives.
Table 1: Photophysical Properties of Selected Texaphyrin Derivatives
| Compound | λmax (Soret-like) (nm) | λmax (Q-like) (nm) | Molar Extinction Coefficient (ε) at Q-like band (M⁻¹cm⁻¹) | Fluorescence Emission (nm) | Reference |
| This compound Gadolinium (MGd) | 474 | 740 | Not Specified | N/A (Paramagnetic) | [1] |
| This compound Lutetium (MLu) | ~470 | 730 | 4.47 x 10⁴ | 755 | [5] |
| Lutetium Texaphyrin-Celecoxib (LuCXB) | Not Specified | 732 | Not Specified | 758 | [4] |
| Rhodamine 6G-Texaphyrin Conjugate | ~470, 550 | ~760 | Not Specified | 582, 802 | [6] |
Table 2: In Vitro Cytotoxicity of Texaphyrin Derivatives
| Compound | Cell Line | IC50 (µM) (Dark) | IC50 (µM) (Light) | Phototoxicity Index (Dark IC50 / Light IC50) | Reference |
| This compound Gadolinium (MGd) | A2780 Ovarian Cancer | 6.3 | Not Applicable | N/A | [7] |
| Pb(II) Texaphyrin | A2780 Ovarian Cancer | 2.9 | Not Applicable | N/A | [1] |
| Bi(III) Texaphyrin | A2780 Ovarian Cancer | 2.2 | Not Applicable | N/A | [1] |
| This compound Lutetium (MLu) | MDA-MB-231 Breast Cancer | >50 | 0.021 | >2380 | [8] |
| This compound Lutetium (MLu) | T47D Breast Cancer | >50 | 0.017 | >2920 | [8] |
| This compound Lutetium (MLu) | SKBR-3 Breast Cancer | >50 | 0.035 | >1428 | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in texaphyrin research.
Synthesis of the Texaphyrin Macrocycle
The synthesis of the texaphyrin core generally involves a multi-step process:
-
Synthesis of a Symmetric Tripyrrane Dialdehyde (B1249045): This key precursor is typically synthesized through the condensation of pyrrole (B145914) subunits.[1]
-
Schiff Base Condensation: The tripyrrane dialdehyde is then condensed with a functionalized o-phenylenediamine (B120857) under acidic conditions and high dilution to form the non-aromatic texaphyrin ligand.[1]
-
Oxidation and Metalation: The final step involves the oxidation of the macrocycle in the presence of a suitable metal salt and a base to yield the aromatic metallotexaphyrin complex.[1]
A generalized workflow for texaphyrin synthesis is depicted in the diagram below.
References
- 1. Recent Developments in Texaphyrin Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Texaphyrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photophysics of a broadband absorbing texaphyrin derivative bearing a Rhodamine 6G motif - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Texaphyrins: Tumor Localizing Redox Active Expanded Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In-Vitro Use of Motexafin Gadolinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin gadolinium (MGd) is a redox-active drug that has shown promise as a cancer therapeutic agent.[1][2] Its mechanism of action is centered on the induction of oxidative stress within cancer cells, leading to apoptosis and enhancing the efficacy of radiotherapy and chemotherapy.[1][2][3] These application notes provide a detailed protocol for the in-vitro use of this compound gadolinium in cell culture, including its preparation, application in experiments, and methods for assessing its cellular effects.
This compound gadolinium, a texaphyrin molecule, selectively accumulates in tumor cells.[2][4] Its mode of action involves futile redox cycling, where it accepts electrons from cellular reducing agents like NADPH and ascorbate (B8700270) and transfers them to molecular oxygen.[1][5] This process generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, leading to a state of oxidative stress.[1][5] A key molecular target of this compound gadolinium is thioredoxin reductase, an enzyme crucial for maintaining the cellular redox balance.[1] Inhibition of this enzyme further exacerbates oxidative stress.[1] Additionally, this compound gadolinium has been shown to disrupt intracellular zinc metabolism and inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[6]
Data Presentation
Table 1: In-Vitro Efficacy of this compound Gadolinium
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (Ribonucleotide Reductase Inhibition) | Recombinant mouse RNR | 2 µM (with reduced human Trx) | [7] |
| 6 µM (with dithiothreitol) | [7] | ||
| Typical In-Vitro Concentration | Glioblastoma cell lines (TB10, U87, T98G, MO59K) | 100 µmol/L | [4] |
| Human lung cancer (A549), Prostate cancer (PC3), B-cell lymphoma (Ramos) | 6.25 - 50 µmol/L | [8] | |
| Exposure Duration | Glioblastoma cell lines | 0 - 72 hours | [4] |
| Human lung cancer (A549) | 24 hours | [1] | |
| Cellular Uptake | Glioblastoma cell lines | Detected in at least 90% of cell nuclei after 72 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Gadolinium Stock Solution
This protocol describes the preparation of a stock solution of this compound gadolinium for use in in-vitro cell culture experiments.
Materials:
-
This compound gadolinium powder
-
5% aqueous mannitol (B672) solution (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Based on a reported formulation, prepare a 2.3 mg/mL stock solution of this compound gadolinium in a sterile 5% aqueous mannitol solution.[4]
-
Weigh the desired amount of this compound gadolinium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 5% aqueous mannitol solution to achieve a final concentration of 2.3 mg/mL.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound gadolinium on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound gadolinium stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound gadolinium in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound gadolinium solutions to the respective wells. Include a vehicle control (medium with the same concentration of mannitol as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with this compound gadolinium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates or black-walled 96-well plates
-
This compound gadolinium stock solution
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or black-walled 96-well plate).
-
Allow cells to attach and grow overnight.
-
Treat the cells with the desired concentrations of this compound gadolinium for the specified time.
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS or phenol (B47542) red-free medium to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Quantify the increase in fluorescence as an indicator of ROS production.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by this compound gadolinium using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound gadolinium stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound gadolinium for the desired duration.
-
After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin.
-
Wash the collected cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells promptly by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.physics.wisc.edu [home.physics.wisc.edu]
- 5. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Motexafin Gadolinium as a Preclinical Radiosensitizer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin gadolinium (MGd), a texaphyrin-based molecule, has demonstrated significant potential as a radiosensitizer in a variety of preclinical cancer models.[1][2][3] Its mechanism of action is primarily attributed to its ability to selectively accumulate in tumor cells and induce oxidative stress, thereby enhancing the cytotoxic effects of ionizing radiation.[4][5] These application notes provide a comprehensive overview of the preclinical data supporting the use of MGd as a radiosensitizer, detailed protocols for key in vitro and in vivo experiments, and a summary of its mechanism of action.
Mechanism of Action
This compound gadolinium functions as a radiosensitizer through a multi-faceted mechanism centered on the disruption of cellular redox homeostasis.[2][4]
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): MGd is a redox-active molecule that participates in futile redox cycling within the tumor microenvironment.[4][5] It accepts electrons from intracellular reducing agents such as NADPH and ascorbate, and in the presence of oxygen, transfers these electrons to molecular oxygen to generate superoxide (B77818) radicals (O₂⁻) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This increased oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to cellular damage.
-
Inhibition of Thioredoxin Reductase: A key molecular target of MGd is thioredoxin reductase (TrxR), a critical enzyme in the thioredoxin system responsible for maintaining a reducing intracellular environment and repairing oxidative damage.[4] By inhibiting TrxR, MGd further exacerbates oxidative stress and impairs the cancer cell's ability to repair radiation-induced DNA damage.[6]
Quantitative Data from Preclinical Studies
The radiosensitizing effect of this compound gadolinium has been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Radiosensitization by this compound Gadolinium
| Cell Line | Cancer Type | This compound Gadolinium Concentration (µM) | Radiation Dose (Gy) | Sensitizer (B1316253) Enhancement Ratio (SER) | Reference |
| MES-SA | Human Uterine Sarcoma | 10 | 2-8 | Synergistic effects observed | [5] |
| A549 | Human Lung Carcinoma | 10 | 2-8 | Synergistic effects observed | [5] |
| E89 | CHO Cell Line Variant | Not specified | Not specified | Increased aerobic radiation response | [5] |
| LYAS | Murine Lymphoma | Not specified | Not specified | Increased aerobic radiation response | [5] |
| Various | Glioblastoma Multiforme | Not specified | Not specified | Radiation sensitizer enhancement ratio of ~2 | [6] |
Table 2: In Vivo Radiosensitization by this compound Gadolinium
| Animal Model | Tumor Model | This compound Gadolinium Dose (mg/kg) | Radiation Schedule | Endpoint | Results | Reference |
| C3H Mice | Mammary Carcinoma | Not specified | Single dose | Tumor Growth Delay | Enhanced tumor growth delay when radiation was administered 2 and 6 hours post-MGd. Modest enhancement at 24 hours. | [7] |
| Pediatric Patients | Intrinsic Pontine Glioma | 4.4 mg/kg/day | 1.8 Gy/day for 30 treatments | Event-Free Survival (EFS) and Overall Survival (OS) | Did not improve survival compared to historical controls. | [6] |
| Patients | Brain Metastases | 5-6.3 mg/kg | 30 Gy in 10 fractions | Radiologic Response Rate | 72% radiologic response rate in Phase II. | [8] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Gadolinium as a Radiosensitizer
Caption: Mechanism of this compound Gadolinium Radiosensitization.
Experimental Workflow: In Vitro Clonogenic Assay
Caption: Workflow for assessing radiosensitization using a clonogenic assay.
Experimental Workflow: In Vivo Tumor Growth Delay Study
Caption: Workflow for an in vivo tumor growth delay experiment.
Detailed Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is designed to determine the sensitizer enhancement ratio (SER) of this compound gadolinium in combination with ionizing radiation.
Materials:
-
Cancer cell line of interest (e.g., A549, MES-SA)
-
Complete cell culture medium
-
This compound gadolinium (MGd)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability.
-
Seed a known number of cells (e.g., 200-5000 cells/well, dependent on radiation dose) into 6-well plates.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare a stock solution of MGd in an appropriate solvent and dilute to the desired final concentration in complete medium.
-
Remove the medium from the wells and add the MGd-containing medium. Incubate for a predetermined time (e.g., 4-24 hours). Include a vehicle control group.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Irradiate the cells with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed) / (Number of cells seeded x PE/100).
-
Plot the SF versus the radiation dose on a semi-logarithmic scale.
-
Determine the SER by comparing the radiation dose required to achieve a specific level of cell kill (e.g., SF=0.1) in the presence and absence of MGd.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound gadolinium (MGd)
-
H₂DCFDA (e.g., from a Cellular ROS Assay Kit)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with MGd at the desired concentration for the desired time. Include positive (e.g., pyocyanin) and negative (vehicle) controls.[9]
-
-
H₂DCFDA Staining:
-
Prepare a working solution of H₂DCFDA in serum-free medium or PBS according to the manufacturer's instructions (typically 10-20 µM).[9]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the H₂DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, wash the cells once with PBS to remove excess probe.
-
Add PBS or phenol (B47542) red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by TrxR.
Materials:
-
Cell or tissue lysates
-
Thioredoxin Reductase Assay Kit (containing assay buffer, DTNB, NADPH, and a TrxR inhibitor)
-
96-well plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
Prepare a reaction mixture containing assay buffer and NADPH.
-
In a 96-well plate, add the sample lysate to two sets of wells.
-
To one set of wells, add the TrxR-specific inhibitor provided in the kit to measure background activity. To the other set, add assay buffer.[11]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the rate of the inhibitor-treated sample from the rate of the untreated sample to determine the TrxR-specific activity.
-
The activity can be quantified using a standard curve generated with a known amount of TNB (the product of DTNB reduction).[11]
-
References
- 1. This compound gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a promising radiation sensitizer in brain metastasis | Semantic Scholar [semanticscholar.org]
- 4. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Gadolinium and Involved Field Radiation Therapy for Intrinsic Pontine Glioma of Childhood: A Children’s Oncology Group Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound gadolinium on tumor metabolism and radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Combining Motexafin Gadolinium with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical studies investigating the combination of Motexafin gadolinium (MGd) with various chemotherapy agents. Detailed experimental protocols for key assays and diagrams of the proposed signaling pathways are included to facilitate further research and drug development in this area.
Introduction
This compound gadolinium (Xcytrin®) is a novel therapeutic agent that selectively accumulates in tumor cells.[1] Its mechanism of action involves the disruption of the cellular redox balance, leading to increased oxidative stress and induction of apoptosis.[1] MGd acts as a redox-active agent, catalyzing the oxidation of intracellular reducing agents like NADPH and glutathione, which results in the production of reactive oxygen species (ROS).[1][2] This targeted generation of ROS makes cancer cells more susceptible to the cytotoxic effects of both radiation and chemotherapy.[1] Preclinical and clinical studies have explored the synergistic potential of combining MGd with various chemotherapy drugs to enhance their anti-tumor efficacy.
Mechanism of Action
This compound gadolinium's primary mechanism of action is the induction of intracellular oxidative stress through the inhibition of two key enzymes: thioredoxin reductase (TrxR) and ribonucleotide reductase (RNR).[2][3]
-
Thioredoxin Reductase (TrxR) Inhibition: TrxR is a crucial enzyme in maintaining the cellular redox balance by reducing thioredoxin (Trx). Inhibition of TrxR by MGd leads to an accumulation of oxidized Trx.[2][3] Oxidized Trx is unable to regulate downstream proteins, leading to the activation of apoptosis signal-regulating kinase 1 (ASK1).[3][4] ASK1, in turn, activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, ultimately promoting apoptosis.[3]
-
Ribonucleotide Reductase (RNR) Inhibition: RNR is essential for the de novo synthesis of deoxyribonucleotides, the building blocks for DNA replication and repair.[5][6] By inhibiting RNR, MGd depletes the pool of deoxyribonucleotides, which hampers DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[5][6]
The dual inhibition of these pathways significantly increases intracellular ROS levels, pushing cancer cells beyond their oxidative stress threshold and triggering programmed cell death.
Preclinical and Clinical Data
The combination of this compound gadolinium with various chemotherapy agents has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative data from these studies.
Table 1: Preclinical Studies of this compound Gadolinium in Combination with Chemotherapy
| Cancer Type | Chemotherapy Agent(s) | Model | Key Findings | Reference(s) |
| Lung Cancer | Docetaxel (B913) | A549 Xenograft | Combination showed greater tumor growth delay than docetaxel alone (p=0.04). | [7] |
| Lung Cancer | Pemetrexed (B1662193) | A549 Xenograft | Combination showed significant tumor growth delay (p=0.003) compared to slight effect of MGd alone and no effect of pemetrexed alone. | [7] |
| Lung Cancer | Erlotinib | A549 & H460 cell lines | Combination increased cell death in apoptosis and colony forming assays compared to single agents. | [7] |
Table 2: Phase I Clinical Trial of this compound Gadolinium with Doxorubicin
| Parameter | Value | Reference(s) |
| Patient Population | 15 patients with advanced solid tumors | |
| Maximum Tolerated Dose (MTD) | MGd: 2 mg/kg/day, Doxorubicin: 30 mg/m² | |
| Dose-Limiting Toxicities (DLTs) | Grade 3 hypertension, pneumonia, bacteremia, elevated GGT | |
| Response Rate | No objective responses | |
| Stable Disease | 54% (6 patients) | |
| Median Time to Progression | 49 days (range 8-195) |
Table 3: Phase I Clinical Trial of this compound Gadolinium with Docetaxel and Cisplatin (B142131)
| Parameter | Value | Reference(s) |
| Patient Population | 21 patients with metastatic non-small cell lung cancer | [8] |
| Maximum Tolerated Dose (MTD) | MGd: 10 mg/kg on day 1 of a 3-week cycle | [8] |
| Dose-Limiting Toxicities (DLTs) | Febrile neutropenia, hypertension, myocardial ischemia, pneumonitis/pulmonary infiltrates | [8] |
| Partial Response | 10% | [8] |
| Stable Disease | 60% | [8] |
| Disease Progression | 30% | [8] |
A Phase I trial of MGd in combination with 5-fluorouracil (B62378) (5-FU) and cisplatin in locally advanced squamous cell carcinoma of the head and neck was initiated (NCT00080028), however, results for this trial have not been publicly reported.[9]
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the combination of this compound gadolinium with chemotherapy agents.
Protocol 1: Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells following treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound gadolinium
-
Chemotherapy agent
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare fresh dilutions of MGd and the chemotherapy agent in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing the single agents or the combination at desired concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Monitor the plates and change the medium as necessary (e.g., every 3-4 days).
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well, either manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control
-
-
Protocol 2: Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.
Materials:
-
Cancer cell line of interest
-
Culture plates/flasks
-
This compound gadolinium
-
Chemotherapy agent
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates or flasks and allow them to adhere.
-
Treat cells with MGd, the chemotherapy agent, or the combination for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium containing any floating (apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin or a cell scraper.
-
Combine the floating and adherent cells and centrifuge to pellet.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the use of immunodeficient mice to assess the in vivo efficacy of combining this compound gadolinium with a chemotherapy agent.
Materials:
-
Immunodeficient mice (e.g., nude, SCID, or NSG)
-
Cancer cell line of interest
-
Sterile PBS or culture medium
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
This compound gadolinium
-
Chemotherapy agent
-
Appropriate vehicles for drug administration
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1-10 x 10^6 cells per injection). Mixing with Matrigel can improve tumor take rate.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, MGd alone, chemotherapy alone, combination).
-
-
Treatment Administration:
-
Administer the treatments according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal, oral gavage).
-
Continue to measure tumor volumes and mouse body weights regularly throughout the study to assess efficacy and toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of excessive toxicity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, process them for further analysis such as histology, immunohistochemistry, or Western blotting.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The combination of this compound gadolinium with various chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy. The ability of MGd to induce targeted oxidative stress in cancer cells can sensitize them to the cytotoxic effects of conventional chemotherapy. The provided data summaries, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals interested in further exploring and optimizing these combination therapies. Future studies should focus on identifying predictive biomarkers for response and further elucidating the complex molecular interactions between this compound gadolinium and different classes of chemotherapy drugs.
References
- 1. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]
- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug action on ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I trial of this compound gadolinium in combination with docetaxel and cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Motexafin Gadolinium: Application Notes and Protocols for Magnetic Resonance Imaging (MRI) of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Gadolinium (MGd), a gadolinium-based texaphyrin, is a multifunctional agent with applications in both cancer imaging and therapy.[1][2] Its unique properties stem from its ability to selectively accumulate in tumor cells and to act as a redox mediator, generating reactive oxygen species (ROS).[3][4] This dual functionality makes it a promising candidate for enhancing tumor visualization in magnetic resonance imaging (MRI) and for acting as a radiosensitizer to improve the efficacy of radiation therapy.[5][6] These application notes provide a comprehensive overview of the use of this compound Gadolinium for the MRI of tumors, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action: A Dual Approach to Cancer
This compound Gadolinium's efficacy in tumor imaging and therapy is rooted in its distinct molecular interactions within the cancerous microenvironment.
Enhanced MRI Contrast
As a paramagnetic agent, the gadolinium ion in this compound Gadolinium shortens the T1 relaxation time of water protons in its vicinity, leading to a brighter signal on T1-weighted MRI scans.[7] This property allows for the visualization of tumors where the agent has accumulated.
Redox-Mediated Therapeutic Effect
Beyond its role as a contrast agent, this compound Gadolinium actively participates in cellular redox cycling.[3] It accepts electrons from intracellular reducing agents like NADPH and glutathione, and in the presence of oxygen, generates superoxide (B77818) and other reactive oxygen species (ROS).[4] This process is catalyzed by enzymes such as thioredoxin reductase, a key regulator of cellular redox balance that is often overexpressed in cancer cells.[8] The resulting increase in oxidative stress can induce apoptosis (programmed cell death) in tumor cells and sensitize them to radiation therapy.[4][9]
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies, providing insights into the efficacy of this compound Gadolinium as an MRI contrast agent.
| Parameter | Value | Cell Line/Model | Reference |
| Optimal In Vitro Concentration | 100 µg/mL | C6 Glioma Cells | [1] |
| In Vitro Cytotoxicity (IC50) | ~50 µM (with ascorbate) | Myeloma Cell Lines | [10] |
| Intracellular Uptake Time | 15-30 minutes | C6 Glioma Cells | [1] |
| Parameter | Value | Animal Model | Reference |
| Optimal In Vivo Dose | 6 mg/kg | Rat Glioma Model | [1] |
| Time to Peak MRI Enhancement | 15-30 minutes | Rat Glioma Model | [1] |
| Signal-to-Noise Ratio (Peak) | 77.61 ± 2.52 | Rat Glioma Model | [1] |
| Maximum Tolerated Dose (Clinical) | 6.3 mg/kg | Human (Brain Metastases) | [5][11] |
| Parameter | Value | Comparison | Reference |
| Enhancement Volume vs. Omniscan | Smaller | Glioblastoma Multiforme | [9] |
| Signal Enhancement vs. Omniscan | Weaker | Glioblastoma Multiforme | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies with this compound Gadolinium.
In Vitro Cellular Uptake and Localization (Confocal Microscopy)
This protocol is designed to visualize the intracellular accumulation of this compound Gadolinium.
Materials:
-
Cancer cell line of interest (e.g., C6 glioma)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound Gadolinium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere overnight.
-
Prepare a stock solution of this compound Gadolinium and dilute it in the culture medium to the desired final concentration (e.g., 25-200 µg/mL).[1]
-
Replace the medium in the culture dish with the this compound Gadolinium-containing medium and incubate for the desired time (e.g., 15 minutes to 24 hours).[1]
-
After incubation, wash the cells twice with PBS to remove any unbound this compound Gadolinium.[1]
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Visualize the intracellular fluorescence of this compound Gadolinium using a confocal microscope. This compound Gadolinium can be excited at 488 nm and emission can be detected using a long-pass filter (e.g., 522 nm).[12]
In Vivo Magnetic Resonance Imaging of Tumors
This protocol outlines the procedure for MRI of tumors in a rat glioma model following this compound Gadolinium administration.
Materials:
-
Animal model with established tumors (e.g., Sprague-Dawley rats with C6 gliomas)
-
This compound Gadolinium for injection
-
Anesthesia (e.g., isoflurane)
-
High-field MRI scanner (e.g., 7.0 T)
-
Animal monitoring equipment
Procedure:
-
Establish orthotopic tumors in the animal model. For a rat glioma model, stereotactically inject C6 glioma cells into the brain.[1]
-
Allow tumors to grow to a suitable size for imaging (e.g., 2 weeks).[1]
-
Anesthetize the animal and position it in the MRI scanner.
-
Acquire baseline (pre-contrast) T1-weighted MR images. A typical sequence would be a spin-echo sequence with a short repetition time (TR) and echo time (TE).[5]
-
Administer this compound Gadolinium intravenously via the tail vein at the desired dose (e.g., 6 mg/kg).[1]
-
Acquire post-contrast T1-weighted MR images at various time points (e.g., 15, 30, 60, 120, and 240 minutes) to determine the optimal imaging window.[1]
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and contralateral normal brain tissue to calculate the signal-to-noise ratio and tumor-to-background contrast enhancement.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound Gadolinium on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound Gadolinium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound Gadolinium in culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound Gadolinium. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound Gadolinium that inhibits cell growth by 50%).
Conclusion
This compound Gadolinium is a versatile agent with significant potential for advancing the field of cancer imaging and treatment. Its ability to selectively accumulate in tumors and enhance MRI contrast provides a valuable tool for tumor delineation. Furthermore, its redox-mediated mechanism of action offers a therapeutic avenue for inducing cancer cell death and sensitizing tumors to radiation. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its clinical applications is warranted to fully realize its potential in oncology.
References
- 1. Gliomas: this compound Gadolinium-enhanced Molecular MR Imaging and Optical Imaging for Potential Intraoperative Delineation of Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium: a possible new radiosensitiser [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound gadolinium (Gd-Tex) selectively induces apoptosis in HIV-1 infected CD4+ T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. home.physics.wisc.edu [home.physics.wisc.edu]
In-vivo Administration of Motexafin Gadolinium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of Motexafin Gadolinium (MGd) in animal studies. This document is intended to guide researchers in designing and executing preclinical experiments to evaluate the efficacy and pharmacokinetics of this redox-active, tumor-selective agent.
Introduction to this compound Gadolinium
This compound Gadolinium (Xcytrin®) is a texaphyrin-based drug that selectively localizes in tumor cells.[1][2] Its primary mechanism of action involves the disruption of the cellular redox balance.[1][2] MGd acts as a futile redox cycler, accepting electrons from cellular reducing agents like NADPH and transferring them to molecular oxygen to generate reactive oxygen species (ROS), such as superoxide.[1] This process induces oxidative stress, leading to apoptosis and sensitizing cancer cells to radiation and chemotherapy.[1][2] One of the key molecular targets of MGd appears to be thioredoxin reductase, an enzyme often overexpressed in cancer cells and crucial for maintaining redox homeostasis.[1]
Animal Models in this compound Gadolinium Research
A variety of animal models have been employed to investigate the in-vivo properties of this compound Gadolinium. The selection of an appropriate model is critical for addressing specific research questions.
Commonly Used Animal Models:
-
Murine Mammary Carcinoma:
-
EMT6 Syngeneic Model: This model utilizes the EMT6 murine mammary carcinoma cell line implanted in immunocompetent BALB/c mice. It is a valuable tool for studying the interaction of MGd with the immune system and its efficacy in combination with immunotherapies.[3][4][5]
-
Human Breast Cancer Xenografts: MDA-MB-231 human breast cancer cells can be implanted subcutaneously in immunodeficient mice (e.g., SCID mice) to study the direct effects of MGd on human tumors.[6]
-
-
Rodent Glioma Models:
-
F98 Rat Glioma Model: The F98 cell line, derived from a Fischer rat glioma, is a widely used model that mimics the histopathological features of human glioblastoma.[7][8][9][10][11] It is particularly useful for studying brain tumor-specific delivery and efficacy of MGd, especially in combination with radiation therapy.
-
C6 Rat Glioma Model: The C6 glioma cell line, implanted in Sprague-Dawley rats, is another established model for preclinical brain tumor research.[12]
-
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound Gadolinium.
Table 1: Pharmacokinetic Parameters of this compound Gadolinium in CD1 Mice
| Parameter | Value | Administration Route | Dosage | Reference |
| T1/2β (h) | 12.9 | Intravenous (IV) | 40 mg/kg (single dose) | [13] |
| Bioavailability (%) | 87.4 | Intraperitoneal (IP) | 40 mg/kg (single dose) | [13] |
| Central Compartment Volume (Vc) | Larger than blood volume | IV & IP | 40 mg/kg | [13] |
| Tissue Compartment Volume | 38% of Vc | IV & IP | 40 mg/kg | [13] |
Table 2: Efficacy of this compound Gadolinium in Combination with Radiation in a Mouse Mammary Carcinoma Model
| Treatment Group | Outcome | Time Point Post-MGd | Reference |
| MGd + Radiation | Enhanced tumor growth delay | 2 and 6 hours | [13] |
| MGd + Radiation | Modest enhancement in tumor growth delay | 24 hours | [13] |
Table 3: Tolerated Dosages of this compound Gadolinium in Fisher Rats with F98 Glioma
| Administration Route | Tolerated Dose | Observations | Reference |
| Intravenous (IV) | < 30 mg/kg | 30 and 60 mg/kg led to motor impairment and lethargy. | [8] |
| Intraperitoneal (IP) | Up to 140 mg/kg | Well-tolerated at higher doses compared to IV. | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the in-vivo administration of this compound Gadolinium.
This compound Gadolinium Formulation and Administration
Materials:
-
This compound Gadolinium (e.g., supplied by Pharmacyclics, Inc. as a 2.5 mg/mL solution in 5% mannitol (B672), USP)[14]
-
Sterile saline or 5% mannitol solution for dilution
-
Sterile syringes and needles (gauge appropriate for the animal and injection route)
Protocol for Intravenous (IV) Injection in Mice (Tail Vein):
-
Preparation: Dilute the this compound Gadolinium stock solution to the desired concentration using sterile 5% mannitol or saline. The final injection volume for a mouse should not exceed 5 ml/kg for a bolus injection.[15]
-
Animal Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warm water bath to induce vasodilation and improve vein visibility.[16]
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirm proper placement by observing a blood flash in the needle hub.
-
Inject the this compound Gadolinium solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[16]
-
Protocol for Intraperitoneal (IP) Injection in Rats:
-
Preparation: Prepare the this compound Gadolinium solution as described for IV injection. The maximum recommended IP injection volume for a rat is 10 ml/kg.[17][18]
-
Animal Restraint: Manually restrain the rat in a supine position, tilting the head slightly downwards.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid injuring the cecum (located on the left side) and bladder.[17][18]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the abdominal cavity.
-
Aspirate to ensure that no fluid (urine or blood) is drawn back, confirming correct needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.[17][18]
-
Murine Mammary Carcinoma Model (EMT6)
Materials:
-
EMT6 murine mammary carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles
Protocol:
-
Cell Preparation: Culture EMT6 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 106 cells/100 µL.
-
Tumor Implantation (Orthotopic):
-
Anesthetize the mouse.
-
Make a small incision in the skin over the fourth mammary fat pad.
-
Inject 100 µL of the cell suspension into the fat pad.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment: Once tumors reach the desired size, administer this compound Gadolinium and/or radiation according to the study design.
Rat Glioma Model (F98)
Materials:
-
F98 rat glioma cells
-
Complete cell culture medium
-
Female Fischer rats
-
Stereotactic apparatus
-
Hamilton syringe
Protocol:
-
Cell Preparation: Prepare F98 cells as described for the EMT6 model, resuspending them at a concentration of approximately 5,000 cells in 5 µL.[11]
-
Stereotactic Implantation:
-
Anesthetize the rat and fix its head in a stereotactic frame.
-
Make a midline scalp incision and drill a small burr hole at the desired coordinates in the skull (e.g., into the right frontal lobe).[7]
-
Slowly inject the F98 cell suspension into the brain parenchyma using a Hamilton syringe.
-
Slowly withdraw the syringe and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Tumor Growth Confirmation: Monitor tumor growth using Magnetic Resonance Imaging (MRI) approximately 8 days post-inoculation.[7]
-
Treatment: Initiate treatment with this compound Gadolinium and/or radiation once tumors are confirmed.
Biodistribution Studies
Protocol using High-Performance Liquid Chromatography (HPLC):
-
Dosing: Administer a known dose of this compound Gadolinium to the tumor-bearing animals.[6]
-
Tissue Collection: At predetermined time points (e.g., 5 min to 24 h post-injection), euthanize the animals and collect tumors and various organs (e.g., skin, liver, spleen, kidneys, brain).[6]
-
Sample Preparation:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
Perform protein precipitation and/or solid-phase extraction to isolate the drug.
-
-
HPLC Analysis:
-
Analyze the extracted samples using a validated HPLC method with a suitable column and mobile phase.
-
Quantify the concentration of this compound Gadolinium by comparing the peak area to a standard curve.[6]
-
-
Data Expression: Express the results as percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate key concepts and workflows related to the in-vivo use of this compound Gadolinium.
Caption: Mechanism of action of this compound Gadolinium in a cancer cell.
Caption: General experimental workflow for in-vivo studies of this compound Gadolinium.
References
- 1. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. td2inc.com [td2inc.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. EMT6 Syngeneic Breast Cancer Murine Model I CRO Services [explicyte.com]
- 6. Noninvasive and nondestructive optical spectroscopic measurement of this compound gadolinium in mouse tissues: comparison to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant therapeutic potential of tonabersat in the standard treatment of glioblastoma: A preclinical F98 glioblastoma rat model study | PLOS One [journals.plos.org]
- 8. Evaluation of this compound gadolinium (MGd) as a contrast agent for intraoperative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved F98 glioblastoma rat model to evaluate novel treatment strategies incorporating the standard of care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved F98 glioblastoma rat model to evaluate novel treatment strategies incorporating the standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gliomas: this compound Gadolinium-enhanced Molecular MR Imaging and Optical Imaging for Potential Intraoperative Delineation of Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound gadolinium on tumor metabolism and radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Dosimetry and Treatment Planning with Motexafin Gadolinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin gadolinium (MGd) is a novel therapeutic agent with a dual mechanism of action that makes it a compelling candidate for cancer therapy, particularly as a radiosensitizer. As a gadolinium-containing texaphyrin, it possesses unique properties that allow for its detection by magnetic resonance imaging (MRI). This document provides detailed application notes and protocols for researchers and drug development professionals working with this compound gadolinium, focusing on its dosimetry, treatment planning considerations, and underlying mechanisms of action.
Mechanism of Action
This compound gadolinium's efficacy as a radiosensitizer stems from its ability to induce oxidative stress and inhibit key cellular repair pathways. It acts as a redox active drug that disrupts the intracellular redox balance through futile redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. This process is catalyzed by intracellular reducing agents like NADPH and ascorbate.
Furthermore, this compound gadolinium directly targets and inhibits two critical enzymes involved in DNA synthesis and repair:
-
Thioredoxin Reductase (TrxR): This enzyme is a key component of the thioredoxin system, which protects cells from oxidative stress. This compound gadolinium acts as a non-competitive inhibitor of TrxR.
-
Ribonucleotide Reductase (RNR): RNR is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. This compound gadolinium inhibits RNR activity, thereby hampering DNA repair mechanisms.
By generating ROS and simultaneously inhibiting enzymes crucial for mitigating oxidative damage and repairing DNA, this compound gadolinium sensitizes tumor cells to the cytotoxic effects of ionizing radiation.
Dosimetry and Pharmacokinetics
Accurate dosimetry and a thorough understanding of the pharmacokinetic profile of this compound gadolinium are critical for effective treatment planning and for minimizing toxicity.
Preclinical Dosimetry
Preclinical dosimetry studies are essential to estimate the radiation dose enhancement in tumors and normal tissues. While specific preclinical dosimetry data for this compound gadolinium as a standalone agent is not extensively detailed in the provided search results, a study combining it with ⁹⁰Y-ibritumomab tiuxetan showed that the estimated radiation-absorbed doses were within acceptable levels.
Pharmacokinetic Data
Pharmacokinetic parameters for this compound gadolinium have been characterized in both preclinical and clinical settings.
| Parameter | Species | Value | Administration | Reference |
| Maximum Tolerated Dose (MTD) | Human | 6.3 mg/kg | Intravenous (daily for 10 days with WBRT) | |
| Human | 22.3 mg/kg | Intravenous (single dose) | ||
| Half-life (t½) | Human | 7.4 hours (single dose) | Intravenous | |
| Mouse | 12.9 hours (β-phase) | Intravenous/Intraperitoneal | ||
| Bioavailability | Mouse | 87.4% | Intraperitoneal | |
| Clearance (CL) | Human | Influenced by sex, age, alkaline phosphatase, hemoglobin, and concomitant phenytoin (B1677684) administration. | Intravenous | |
| Volume of Distribution (V₁) | Human | Influenced by sex and serum creatinine. | Intravenous |
Treatment Planning with this compound Gadolinium
The integration of this compound gadolinium into radiation therapy regimens requires careful treatment planning to maximize its radiosensitizing effects while sparing normal tissues.
Imaging for Treatment Planning
A key feature of this compound gadolinium is its visibility on MRI, which can be leveraged for treatment planning. However, studies have shown that the contrast enhancement produced by this compound gadolinium in glioblastoma multiforme is weaker and may differ in volume compared to standard gadolinium-based contrast agents like Omniscan. This suggests that while MGd can help identify tumor regions, standard contrast agents may still be necessary for precise delineation of the gross tumor volume (GTV).
Combination with Radiation Therapy
This compound gadolinium has been primarily investigated in combination with whole-brain radiation therapy (WBRT) for the treatment of brain metastases. Clinical trials have typically involved the administration of this compound gadolinium prior to each radiation fraction to ensure its presence in the tumor during irradiation.
Example Clinical Trial Regimen (Brain Metastases):
-
This compound Gadolinium Dose: 5 mg/kg to 6.3 mg/kg administered intravenously.
-
Radiation Therapy: 30 Gy delivered in 10 fractions.
-
Schedule: this compound gadolinium administered before each radiation treatment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound gadolinium.
Protocol 1: In Vitro Radiosensitization Assessment using Clonogenic Assay
This protocol outlines the procedure to determine the radiosensitizing effect of this compound gadolinium on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium
-
This compound gadolinium stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the radiation dose and the expected plating efficiency.
-
-
Drug Incubation:
-
Allow cells to attach for 24 hours.
-
Treat the cells with varying concentrations of this compound gadolinium (e.g., 0-10 µM) for a predetermined time (e.g., 24 hours) before irradiation. Include a vehicle control group.
-
-
Irradiation:
-
Aspirate the drug-containing medium and wash the cells with PBS.
-
Add fresh complete medium to each well.
-
Irradiate the plates with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the cell survival curves (log SF vs. radiation dose).
-
Determine the sensitizer (B1316253) enhancement ratio (SER) by comparing the radiation doses required to achieve a specific level of cell kill (e.g., SF = 0.1) with and without this compound gadolinium.
-
Protocol 2: Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound gadolinium on TrxR activity.
Materials:
-
Recombinant human or rat thioredoxin reductase 1 (TrxR1)
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
HEPES buffer (pH 7.4)
-
This compound gadolinium stock solution
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, and DTNB.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add varying concentrations of this compound gadolinium to the wells. Include a vehicle control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding TrxR1 to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time. This corresponds to the reduction of DTNB to TNB.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound gadolinium concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound gadolinium that inhibits 50% of the TrxR activity. A published study reported an IC50 of 6 µM for rat TrxR.
-
Protocol 3: Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol details the measurement of RNR inhibition by this compound gadolinium.
Materials:
-
Recombinant mouse ribonucleotide reductase (R1 and R2 subunits)
-
CDP (cytidine 5'-diphosphate)
-
[³H]CDP (radiolabeled substrate)
-
ATP (allosteric effector)
-
DTT (dithiothreitol) or reduced human thioredoxin (as a reductant)
-
HEPES buffer (pH 7.6)
-
This compound gadolinium stock solution
-
Crotalus atrox venom (for hydrolysis of dCDP)
-
Dowex-1-borate columns
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixture containing HEPES buffer, ATP, DTT or reduced thioredoxin, CDP, and [³H]CDP.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound gadolinium to the tubes. Include a control without the inhibitor.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the R1 and R2 subunits of RNR.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Hydrolysis:
-
Stop the reaction by boiling the tubes for 2 minutes.
-
Cool the tubes on ice and then add Crotalus atrox venom to hydrolyze the resulting [³H]dCDP to [³H]dCyd.
-
Incubate at 37°C for 30 minutes.
-
-
Separation and Quantification:
-
Apply the reaction mixture to Dowex-1-borate columns to separate the unreacted [³H]CDP from the product [³H]dCyd.
-
Elute the [³H]dCyd and measure its radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Plot the percentage of RNR activity versus the logarithm of the this compound gadolinium concentration.
-
Determine the IC50 value. Published studies have reported IC50 values of 2 µM (with reduced human Trx) and 6 µM (with DTT).
-
Visualizations
Caption: Mechanism of action of this compound gadolinium as a radiosensitizer.
Caption: Experimental workflow for in vitro radiosensitization clonogenic assay.
Caption: Workflow for Thioredoxin Reductase (TrxR) inhibition assay.
Application Notes and Protocols for Measuring Motexafin Gadolinium-Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin gadolinium (MGd) is a synthetic metallotexaphyrin that selectively accumulates in tumor cells.[1][2] Its mechanism of action involves the induction of oxidative stress through a process known as futile redox cycling.[1][2] MGd accepts electrons from intracellular reducing agents, such as NADPH, and transfers them to molecular oxygen, generating reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide.[1][3][4] This disruption of the cellular redox balance leads to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[2][5] Key molecular targets of this compound Gadolinium include thioredoxin reductase, an important enzyme in maintaining the cellular redox state.[3] The resulting oxidative stress is a critical component of MGd's anticancer activity and its ability to sensitize cancer cells to radiation and chemotherapy.[1][3]
This document provides detailed application notes and protocols for several key assays used to measure the oxidative stress induced by this compound gadolinium.
Data Presentation
The following table summarizes quantitative data on the effects of this compound Gadolinium on markers of oxidative stress and apoptosis.
| Cell Line | Treatment | Assay | Parameter Measured | Result | Reference |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (B1210297) (4h) | Dichlorofluorescein (DCF) Fluorescence | Fold Increase in Median Fluorescence | 1.8 | [6] |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (8h) | Annexin V Staining | Percentage of Annexin V-Positive Cells | ~52% | [6] |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (12h) | Annexin V Staining | Percentage of Annexin V-Positive Cells | ~68% | [6] |
| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (24h) | Annexin V Staining | Percentage of Annexin V-Positive Cells | ~74% | [6] |
Signaling Pathways and Experimental Workflows
This compound Gadolinium-Induced Oxidative Stress and Apoptosis
Caption: Signaling pathway of this compound Gadolinium-induced oxidative stress and apoptosis.
Experimental Workflow: Dihydroethidium (DHE) Assay for Superoxide Detection
Caption: General workflow for the Dihydroethidium (DHE) assay.
Experimental Workflow: JC-1 Assay for Mitochondrial Membrane Potential
Caption: General workflow for the JC-1 assay.
Experimental Protocols
Dihydroethidium (DHE) Assay for Superoxide Detection
This assay measures the intracellular production of superoxide radicals. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cells of interest
-
This compound gadolinium
-
Dihydroethidium (DHE)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate or flask.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of this compound gadolinium for the specified duration. Include an untreated control.
-
-
DHE Staining:
-
Prepare a fresh working solution of DHE in pre-warmed cell culture medium or PBS (typically 5-10 µM). Protect the solution from light.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
After incubation, wash the cells twice with PBS to remove excess DHE.
-
For flow cytometry, detach the cells, resuspend in PBS, and analyze immediately. Excite at 488 nm and measure emission in the red channel (e.g., PE or PerCP channel).
-
For fluorescence microscopy, add fresh PBS or imaging buffer to the cells and visualize using a red fluorescent filter set.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell populations.
-
Express the results as a fold change in fluorescence intensity relative to the untreated control.
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
This compound gadolinium
-
JC-1 dye
-
Assay buffer (often provided in kits)
-
Cell culture medium
-
Flow cytometer, fluorescence plate reader, or fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate or other suitable culture vessel.
-
After overnight incubation, treat the cells with this compound gadolinium at various concentrations and for different time points. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-5 µg/mL) in pre-warmed assay buffer or cell culture medium.
-
Remove the treatment medium and wash the cells once with the assay buffer.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Data Acquisition:
-
Following incubation, wash the cells twice with the assay buffer.
-
Acquire fluorescence data using a flow cytometer (detecting both green and red fluorescence), a fluorescence plate reader, or a fluorescence microscope with appropriate filter sets.
-
-
Data Analysis:
-
Determine the fluorescence intensity in both the red and green channels.
-
Calculate the ratio of red to green fluorescence intensity for each sample.
-
A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a major end-product of lipid breakdown due to oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored or fluorescent adduct.
Materials:
-
Cell or tissue lysates
-
This compound gadolinium (for in vitro cell treatment)
-
MDA standards
-
Thiobarbituric acid (TBA) reagent
-
Acid solution (e.g., trichloroacetic acid - TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer or fluorescence plate reader
Protocol:
-
Sample Preparation:
-
Treat cells with this compound gadolinium as described previously.
-
Harvest cells and prepare a cell lysate through sonication or homogenization in a suitable lysis buffer containing BHT.
-
Clarify the lysate by centrifugation.
-
-
MDA Standard Curve:
-
Prepare a series of MDA standards of known concentrations.
-
-
Assay Procedure:
-
Add the cell lysate supernatant and MDA standards to separate microcentrifuge tubes.
-
Add the TBA reagent and acid solution to each tube.
-
Incubate the tubes at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate or cuvette.
-
-
Data Measurement and Analysis:
-
Measure the absorbance (typically at 532 nm) or fluorescence (excitation/emission ~530/550 nm) of the samples and standards.
-
Generate a standard curve using the MDA standards.
-
Determine the concentration of MDA in the samples by interpolating from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the lysate.
-
Protein Carbonylation Assay
This assay measures the extent of protein oxidation by detecting the formation of carbonyl groups on protein side chains. The most common method involves the derivatization of these carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which can then be detected spectrophotometrically or by immunoblotting.
Materials:
-
Protein extracts from cells or tissues
-
This compound gadolinium (for in vitro cell treatment)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Guanidine (B92328) hydrochloride
-
Ethanol/Ethyl acetate wash solution
-
Spectrophotometer or Western blotting equipment
Protocol:
-
Protein Extraction:
-
Treat cells with this compound gadolinium.
-
Lyse the cells and extract total protein. Determine the protein concentration.
-
-
DNPH Derivatization:
-
Incubate a known amount of protein with DNPH solution for 1 hour at room temperature in the dark. A parallel sample incubated with a control solution (without DNPH) should be prepared for each sample to serve as a blank.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding TCA and incubating on ice.
-
Centrifuge to pellet the protein.
-
Wash the protein pellet multiple times with an ethanol/ethyl acetate solution to remove any unreacted DNPH.
-
-
Solubilization and Measurement:
-
Resuspend the final protein pellet in a solution containing guanidine hydrochloride.
-
Measure the absorbance of the derivatized protein at ~370 nm.
-
The carbonyl content is calculated based on the molar extinction coefficient of the DNPH adduct and normalized to the protein concentration.
-
-
Immunoblotting (Alternative Method):
-
After DNPH derivatization, the proteins can be separated by SDS-PAGE, transferred to a membrane, and probed with an anti-DNP antibody to visualize carbonylated proteins.
-
References
- 1. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium generates reactive oxygen species and induces apoptosis in sensitive and highly resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Motexafin Gadolinium: Application Notes and Protocols for the Treatment of Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Gadolinium (MGd), a texaphyrin-based molecule, is a novel therapeutic agent that has been investigated for its role as a radiosensitizer in the treatment of brain metastases.[1][2] Its unique mechanism of action, which involves the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance, makes it a compelling candidate for enhancing the efficacy of radiation therapy.[3][4][5] MGd selectively accumulates in tumor cells, thereby localizing its cytotoxic effects and minimizing damage to surrounding healthy brain tissue.[3][6] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound Gadolinium in the context of brain metastases.
Mechanism of Action
This compound Gadolinium's anti-cancer activity stems from its ability to induce oxidative stress and disrupt key cellular processes.[4][5] Its primary mechanisms include:
-
Redox Cycling and ROS Production: MGd acts as a redox cycling agent, accepting electrons from intracellular reducing agents like NADPH and ascorbate (B8700270) and transferring them to molecular oxygen.[3][7] This process generates superoxide (B77818) radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][7]
-
Inhibition of Thioredoxin Reductase: A key molecular target of MGd is the enzyme thioredoxin reductase (TrxR).[3][8] TrxR is a critical component of the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and is often overexpressed in cancer cells.[8][9] By inhibiting TrxR, MGd further exacerbates oxidative stress and sensitizes tumor cells to radiation.[3][9]
-
Disruption of Zinc Metabolism: MGd has been shown to disrupt intracellular zinc homeostasis, leading to an increase in free zinc levels.[10] This alteration in zinc metabolism can trigger signaling pathways that contribute to apoptosis.
The culmination of these actions is the induction of apoptosis (programmed cell death) in cancer cells, particularly in the presence of ionizing radiation.[4][5]
Signaling Pathway
Caption: Signaling pathway of this compound Gadolinium in cancer cells.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating this compound Gadolinium in combination with whole-brain radiation therapy (WBRT) for the treatment of brain metastases.
| Phase Ib/II Trial [3] | This compound Gadolinium + WBRT |
| Number of Patients | Phase Ib: 39, Phase II: 22 |
| MGd Dose Range | Phase Ib: 0.3 - 8.4 mg/kg |
| Phase II: 5.0 - 6.3 mg/kg | |
| Maximum Tolerated Dose (MTD) | 6.3 mg/kg |
| Radiologic Response Rate (Phase II) | 72% |
| Median Survival (All Patients) | 4.7 months |
| Median Survival (RPA Class 2) | 5.4 months |
| Median Survival (RPA Class 3) | 3.8 months |
| One-Year Actuarial Survival | 25% |
| Phase III Randomized Trial [8] | WBRT Alone | WBRT + this compound Gadolinium | P-value |
| Number of Patients | 200 | 201 | N/A |
| Median Survival (All Patients) | 4.9 months | 5.2 months | 0.48 |
| Time to Neurologic Progression (Median) | 8.3 months | 9.5 months | 0.95 |
| Time to Neurologic Progression (NSCLC) | 7.4 months | Not Reached | 0.048 |
Experimental Protocols
In Vitro Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound Gadolinium.
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete culture medium
-
This compound Gadolinium (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound Gadolinium in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound Gadolinium solutions to the respective wells. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound Gadolinium and/or radiation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound Gadolinium
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and prepare a single-cell suspension.
-
Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound Gadolinium for a specified duration (e.g., 24 hours).
-
For combination treatments, irradiate the cells with different doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) after MGd treatment.
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.
-
3. Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound Gadolinium
-
DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate or other suitable culture vessel.
-
Treat cells with this compound Gadolinium for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
-
4. Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures the activity of TrxR in cell lysates.
-
Materials:
-
Cancer cell line of interest
-
Lysis buffer
-
This compound Gadolinium
-
Thioredoxin Reductase Assay Kit (commercially available)
-
-
Procedure:
-
Treat cells with this compound Gadolinium.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the assay kit.
-
Determine the protein concentration of the lysates.
-
Perform the TrxR activity assay following the kit's instructions, which typically involves the reduction of DTNB by NADPH, catalyzed by TrxR, producing a colored product.
-
Measure the absorbance at the specified wavelength (usually ~412 nm) over time.
-
Calculate the TrxR activity and normalize to the protein concentration.
-
In Vivo Protocol
Establishment of a Brain Metastasis Mouse Model via Intracarotid Artery Injection
This protocol describes a method to create a reproducible brain metastasis model in mice.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells engineered to express a reporter gene (e.g., luciferase)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (forceps, scissors, surgical microscope)
-
30-gauge needle and syringe
-
-
Procedure:
-
Culture and harvest tumor cells, and resuspend them in sterile PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells/100 µL.
-
Anesthetize the mouse.
-
Make a midline incision in the neck to expose the common carotid artery.
-
Carefully separate the internal and external carotid arteries.
-
Ligate the external carotid artery.
-
Temporarily clamp the common and internal carotid arteries.
-
Puncture the common carotid artery with the 30-gauge needle and slowly inject the tumor cell suspension.
-
Remove the needle and ligate the common carotid artery.
-
Close the incision with sutures.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, treat the mice with this compound Gadolinium (e.g., via intravenous injection) and/or radiation according to the experimental design.
-
Experimental Workflows
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thioredoxin reductase/thioredoxin system: novel redox targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound gadolinium and zinc induce oxidative stress responses and apoptosis in B-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Motexafin Gadolinium in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that involves the administration of a photosensitizing agent, followed by its activation with light of a specific wavelength in the presence of oxygen.[1] This process generates reactive oxygen species (ROS), such as singlet oxygen, which induce cellular damage and lead to tumor cell death through apoptosis or necrosis.[1] Motexafin Gadolinium (MGd), also known as Xcytrin®, is a synthetic expanded porphyrin-like molecule, specifically a texaphyrin, designed for cancer therapy.[2][3] Its unique chemical structure allows it to selectively accumulate in tumor cells, which often have higher metabolic rates.[2][4][5][6] MGd acts as a potent redox-active agent, disrupting the natural redox balance within cancer cells and making them more susceptible to oxidative damage.[2][3] While extensively studied as a radiosensitizer and chemosensitizer, its properties also lend themselves to application in photodynamic therapy, often in combination with other photosensitizers to enhance therapeutic effects.[2][3][4][7][8]
Mechanism of Action
The therapeutic effect of this compound Gadolinium in the context of PDT stems from its ability to induce redox stress and generate ROS.[1][2] The mechanism involves several key steps:
-
Selective Tumor Accumulation : MGd preferentially localizes in cancer cells.[2][3][4][6] Studies have shown its uptake in glioblastoma cell nuclei, a critical feature for therapeutic efficacy.[9][10]
-
Redox Cycling : MGd is easily reduced and can accept electrons from cellular reducing metabolites like NADPH and ascorbate.[2][11] In the presence of molecular oxygen, it engages in futile redox cycling, transferring these electrons to oxygen to produce superoxide (B77818) and other ROS.[2] This process is catalyzed by enzymes such as thioredoxin reductase.[2]
-
Induction of Oxidative Stress : The continuous generation of ROS depletes the cell's antioxidant defenses, leading to a state of severe oxidative stress.[2][3] This disrupts redox-dependent signaling pathways and damages critical cellular components.[1]
-
Apoptosis Induction : The overwhelming oxidative stress triggers the intrinsic apoptotic pathway.[3][11] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytoplasm, and subsequent activation of caspase cascades (specifically caspase-9), ultimately leading to programmed cell death.[11][12]
Data Presentation
Table 1: Photophysical and Chemical Properties of Texaphyrins
| Property | Description | Value / Characteristic | Reference |
| Compound Class | Expanded Porphyrin | Texaphyrin | [3] |
| Core Metal | Gadolinium (Gd³⁺) | Paramagnetic metal ion | [4] |
| Key Feature | Five-nitrogen core ring | Allows incorporation of larger metal ions like Gd³⁺ | [4] |
| Solubility | Water-soluble | Facilitates systemic administration | [13] |
| Absorption Spectrum | Strong absorption in the visible light region | Ideal for activation with specific light wavelengths | [13] |
| Mechanism | Redox Mediator | Catalyzes oxidation of intracellular reducing molecules | [11] |
| Cellular Target | Appears to be Thioredoxin Reductase | Inhibition leads to cellular redox stress | [2] |
Table 2: Preclinical Efficacy of MGd-Enhanced Photodynamic Therapy
| Cell/Model Type | Treatment Details | Key Finding | Reference |
| Human Glioma Spheroids (ACBT) | MGd (0.02 mg/ml) + ALA-PDT (635 nm light) | Synergistic cytotoxicity; at 18 J/cm², spheroid growth was 15% with combination vs. 75% with ALA-PDT alone. | [4][8][14] |
| Human Glioma Spheroids (ACBT) | MGd + ALA-PDT (3 or 6 J/cm²) | Significant inhibition of cancer cell migration; ~3x reduction in migration distance compared to PDT alone. | [4][8][14] |
| Multiple Myeloma Cell Lines (Sensitive & Resistant) | MGd (50 µM) + Ascorbate (50-100 µM) for 24h | Complete inhibition of proliferation and induction of cytotoxicity. | [15] |
| Glioblastoma Cell Lines (TB10, U87, T98G, MO59K) | MGd (100 µmol/L) incubation for up to 72h | Gd was found in at least 90% of the cell nuclei. | [9][10] |
Experimental Protocols
Protocol 1: In Vitro MGd-Enhanced ALA-Photodynamic Therapy on Glioma Spheroids
This protocol is based on methodologies used to assess the synergistic effect of MGd with 5-aminolevulinic acid (ALA)-mediated PDT on human glioma spheroids.[4][8]
1. Materials and Reagents:
-
Human glioma cell line (e.g., ACBT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound Gadolinium (MGd) stock solution
-
5-Aminolevulinic Acid (ALA) stock solution (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates for spheroid culture
-
Diode laser (635 nm) with fiber optic delivery system
-
Microscope for monitoring spheroid growth
2. Spheroid Culture:
-
Culture human glioma cells as monolayers until confluent.
-
Generate spheroids of a consistent diameter (e.g., 250 µm) using a suitable method like the liquid overlay technique.
-
Maintain spheroids in culture for a period to allow for stable growth before treatment.
3. Treatment Protocol:
-
Divide spheroids into experimental groups:
-
Control (no treatment)
-
MGd only
-
ALA-PDT only
-
MGd + ALA-PDT
-
-
For the MGd-containing groups , incubate spheroids in culture medium containing MGd (e.g., 0.02 mg/ml) for 24 hours.
-
After 24 hours, wash the spheroids with fresh medium to remove extracellular MGd.
-
For the ALA-containing groups , incubate the spheroids (both those pre-treated with MGd and the ALA-PDT only group) in medium containing ALA (e.g., 100 µg/ml) for 4 hours.
-
Following ALA incubation, wash the spheroids with PBS.
-
Place the spheroids in fresh medium in a petri dish for irradiation.
-
Irradiate the designated groups with 635 nm light from a diode laser. Deliver specific light fluences (e.g., 6, 12, or 18 J/cm²) at a low fluence rate (e.g., 5 mW/cm²).[4][8] Ensure uniform light delivery across all samples.
4. Post-Treatment Analysis:
-
Following irradiation, transfer individual spheroids to separate wells of a multi-well plate.
-
Monitor spheroid growth over a period of 4 weeks by measuring their diameters with a calibrated microscope at regular intervals.
-
Plot growth curves for each treatment group to assess cytotoxicity. The percentage of spheroids demonstrating growth can be used as an endpoint.[4][8]
Protocol 2: Assessment of Apoptosis via Mitochondrial Pathway
This protocol outlines the steps to determine if MGd-PDT induces apoptosis through the mitochondrial-mediated pathway.[11][12]
1. Materials and Reagents:
-
Cancer cell line (e.g., lymphoma, glioma)
-
This compound Gadolinium (MGd)
-
Light source for PDT activation
-
Mitochondrial membrane potential probe (e.g., JC-1, TMRE)
-
Cytochrome c release assay kit (e.g., via Western Blot or ELISA)
-
Caspase activity assay kits (for Caspase-9, Caspase-3)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
2. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with MGd at a predetermined concentration for a specified duration.
-
Activate MGd with the appropriate light source and dose. Include light-only and MGd-only controls.
3. Analysis of Mitochondrial Membrane Potential (ΔΨm):
-
At various time points post-PDT, harvest the cells.
-
Stain the cells with a mitochondrial membrane potential probe (e.g., JC-1) according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry. A shift from red to green fluorescence (with JC-1) indicates a loss of ΔΨm, an early marker of apoptosis.[12]
4. Detection of Cytochrome C Release:
-
Fractionate the cells to separate the mitochondrial and cytosolic components.
-
Use Western blotting to probe for cytochrome c in the cytosolic fraction. An increase in cytosolic cytochrome c indicates its release from the mitochondria.[11][12]
5. Caspase Activity Assays:
-
Prepare cell lysates at different time points post-treatment.
-
Measure the activity of initiator caspase-9 and effector caspase-3 using fluorometric or colorimetric assay kits. An increase in their activity confirms the activation of the caspase cascade.[11][12]
6. Annexin V/PI Staining:
-
Harvest cells post-treatment.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[11]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro photodynamic therapy using this compound Gadolinium.
Caption: Signaling pathway of MGd-mediated photodynamic induction of apoptosis.
References
- 1. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium enhances the efficacy of aminolevulinic acid mediated-photodynamic therapy in human glioma spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound gadolinium enhances the efficacy of aminolevulinic acid mediated-photodynamic therapy in human glioma spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-gadolinium taken up in vitro by at least 90% of glioblastoma cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy with this compound lutetium induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Photosensitizers as Multifunctional Theranostic Agents for Imaging-Guided Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound gadolinium generates reactive oxygen species and induces apoptosis in sensitive and highly resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming resistance to Motexafin gadolinium treatment
Welcome to the Technical Support Center for Motexafin Gadolinium (MGd). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the use of this compound gadolinium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound gadolinium?
A1: this compound gadolinium is a redox-active drug that selectively accumulates in tumor cells. Its primary mechanism involves the catalytic generation of reactive oxygen species (ROS) through the oxidation of intracellular reducing agents like NADPH and ascorbate.[1][2] This process, known as futile redox cycling, disrupts the cell's redox balance and induces oxidative stress.[3] Furthermore, MGd directly inhibits two key enzymes involved in cellular proliferation and defense against oxidative stress: thioredoxin reductase (TrxR) and ribonucleotide reductase (RNR).[1] Inhibition of these enzymes leads to increased cellular oxidative stress and cytotoxicity.[1]
Q2: How does this compound gadolinium enhance the efficacy of radiation therapy?
A2: this compound gadolinium acts as a radiosensitizer by increasing oxidative stress within tumor cells.[4][5][6] Ionizing radiation generates ROS, and by simultaneously depleting the cellular pool of reducing metabolites and inhibiting key antioxidant enzymes, MGd compromises the cancer cells' ability to repair radiation-induced damage.[1] This synergistic interaction leads to enhanced tumor cell killing compared to radiation alone.[3][4] Clinical trials have shown that combining MGd with whole-brain radiation therapy can prolong the time to neurologic progression in patients with brain metastases from non-small-cell lung cancer.[3][4]
Q3: Can this compound gadolinium be used in combination with chemotherapy?
A3: Yes, preclinical and clinical studies have shown that this compound gadolinium can be used in combination with various chemotherapeutic agents to enhance their efficacy.[2][3] For instance, MGd has been shown to potentiate the effects of platinum-based drugs like cisplatin (B142131) by acting as a redox mediator that facilitates the activation of the platinum prodrugs.[7][8] It has also been evaluated in combination with docetaxel (B913) and cisplatin in non-small cell lung cancer.[9] The underlying principle is that the oxidative stress induced by MGd can lower the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Q4: What are the key cellular pathways affected by this compound gadolinium?
A4: The primary cellular pathways affected by this compound gadolinium are those involved in redox homeostasis and DNA synthesis. By inhibiting thioredoxin reductase and ribonucleotide reductase, MGd disrupts the thioredoxin system and the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[1] The resulting increase in intracellular ROS can also activate stress-response pathways, such as the Nrf2-KEAP1-ARE signaling pathway, and can ultimately lead to apoptosis.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Sub-optimal Cytotoxicity or Radiosensitization
Possible Cause 1: Insufficient Drug Uptake or Retention
-
Troubleshooting:
-
Verify the optimal concentration and incubation time for your specific cell line. Cellular uptake can vary between different cancer cell types.
-
Ensure proper formulation and handling of the MGd solution to maintain its activity.
-
Consider co-treatment with agents that may enhance cellular permeability, although this should be approached with caution and appropriate controls.
-
Possible Cause 2: High Intrinsic Antioxidant Capacity of Cells
-
Troubleshooting:
-
Measure the basal levels of intracellular antioxidants, such as glutathione (B108866) (GSH), in your cells.
-
Consider co-treatment with an inhibitor of GSH synthesis, such as buthionine sulfoximine (B86345) (BSO), to deplete the cellular antioxidant defenses and potentially increase sensitivity to MGd.
-
Possible Cause 3: Inadequate Oxygen Levels for Redox Cycling
-
Troubleshooting:
-
Ensure that your cell culture conditions are not hypoxic, as the redox cycling of MGd to produce ROS is oxygen-dependent.
-
If working in an in vivo model, consider that tumor hypoxia may limit the efficacy of MGd.
-
Issue 2: Development of Resistance to this compound Gadolinium
While there is limited literature specifically on acquired resistance to this compound gadolinium, based on its mechanism of action, the following are potential mechanisms and troubleshooting strategies:
Possible Cause 1: Upregulation of Antioxidant Pathways
-
Hypothesis: Cells may adapt to the increased oxidative stress by upregulating their antioxidant defense systems. A key player in this response is the transcription factor Nrf2, which controls the expression of numerous antioxidant and detoxification genes.[10][11][12][13][14]
-
Troubleshooting:
-
Investigate Nrf2 Activation: Use western blotting or qPCR to assess the levels of Nrf2 and its downstream targets (e.g., NQO1, GCLC, HO-1) in your treated cells compared to controls.
-
Inhibit Nrf2: Consider using Nrf2 inhibitors in combination with MGd to see if this restores sensitivity.
-
Deplete Glutathione: As mentioned previously, co-treatment with BSO can counteract the increased GSH synthesis mediated by Nrf2.
-
Possible Cause 2: Alterations in Drug Targets
-
Hypothesis: Increased expression or mutations in thioredoxin reductase (TrxR) or ribonucleotide reductase (RNR) could lead to reduced sensitivity to MGd.[15][16][17][18]
-
Troubleshooting:
-
Assess Target Expression: Measure the protein levels of TrxR and the R1 and R2 subunits of RNR in your cells using western blotting.
-
Measure Enzyme Activity: Perform a thioredoxin reductase activity assay to determine if there are functional changes in the enzyme.
-
Alternative RNR Inhibitors: If RNR upregulation is suspected, consider combining MGd with other RNR inhibitors that have a different binding site or mechanism of action.[19]
-
Possible Cause 3: Increased Drug Efflux
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or breast cancer resistance protein (BCRP/ABCG2), could potentially efflux MGd from the cells, reducing its intracellular concentration. Porphyrin-based compounds have been shown to be substrates for some ABC transporters.[20][21][22][23][24]
-
Troubleshooting:
-
Assess Transporter Expression: Use qPCR or western blotting to check for the upregulation of common drug efflux pumps in your cells.
-
Use Efflux Pump Inhibitors: Test if co-incubation with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP) restores sensitivity to MGd.
-
Data Presentation
Table 1: Synergistic Effect of this compound Gadolinium with Platinum-Based Drugs
| Cell Line | Drug Combination | IC50 (µM) of Platinum Drug Alone | IC50 (µM) of Platinum Drug with MGd | Fold-Change in Potency |
| A2780 Ovarian Cancer | Oxaliplatin + MGd | 1.5 | 0.8 | 1.9 |
| A2780 Ovarian Cancer | Pt(IV) Prodrug 1 + MGd | > 200 | 25 | > 8 |
| A2780 Ovarian Cancer | Pt(IV) Prodrug 2 + MGd | 100 | 15 | 6.7 |
Data adapted from a study on the activation of Platinum(IV) prodrugs by this compound Gadolinium.[7] IC50 values were determined by MTT assays after 5 days of incubation.
Table 2: Clinical Efficacy of this compound Gadolinium with Whole Brain Radiation Therapy (WBRT)
| Patient Cohort | Treatment Group | Median Time to Neurologic Progression (months) | p-value | Hazard Ratio (HR) |
| North American NSCLC patients with brain metastases | WBRT alone | 8.8 | 0.004 | 0.53 |
| WBRT + MGd | 24.2 |
Data from a Phase III clinical trial in non-small-cell lung cancer (NSCLC) patients with brain metastases.[5]
Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by TrxR in the presence of NADPH.[25][26][27][28]
-
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)
-
DTNB solution (in DMSO or assay buffer)
-
NADPH solution (in water or assay buffer)
-
Cell or tissue lysate
-
TrxR-specific inhibitor (for measuring background activity)
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare cell or tissue lysates by homogenizing in cold assay buffer and clarifying by centrifugation. Determine the total protein concentration of the supernatant.
-
Set up two sets of reactions for each sample: one for total DTNB reduction and one for background activity in the presence of a TrxR-specific inhibitor.
-
In a 96-well plate, add your sample lysate to the designated wells. For the background control wells, add the TrxR inhibitor.
-
Prepare a reaction mix containing assay buffer, DTNB, and NADPH.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the rate of change in absorbance (ΔA/min).
-
The TrxR-specific activity is the difference between the rate of the total reaction and the rate of the background reaction.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[29][30][31][32][33]
-
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured in a multi-well plate
-
Fluorescence microscope or microplate reader (excitation ~485 nm, emission ~535 nm)
-
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat the cells with this compound gadolinium or other compounds of interest for the desired time. Include appropriate positive and negative controls.
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Immediately measure the fluorescence using a fluorescence microscope for imaging or a microplate reader for quantitative analysis.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[1][34][35][36][37]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader capable of measuring absorbance at ~570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound gadolinium and/or other compounds for the desired exposure time.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Visualizations
Caption: Mechanism of action of this compound gadolinium in cancer cells.
Caption: Hypothesized mechanisms of resistance to this compound gadolinium.
Caption: A logical workflow for troubleshooting resistance to this compound gadolinium.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound gadolinium on tumor metabolism and radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of this compound gadolinium in combination with docetaxel and cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. d-nb.info [d-nb.info]
- 13. Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role [mdpi.com]
- 14. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribonucleotide reductase R2 gene expression and changes in drug sensitivity and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharm.or.jp [pharm.or.jp]
- 21. Porphyrin-lipid Assemblies and Nanovesicles Overcome ABC Transporter-Mediated Photodynamic Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 26. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 31. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 32. doc.abcam.com [doc.abcam.com]
- 33. cosmobiousa.com [cosmobiousa.com]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. broadpharm.com [broadpharm.com]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side effects and toxicity of Motexafin gadolinium in normal tissues
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effects and toxicity of Motexafin gadolinium (Xcytrin) in normal tissues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound gadolinium in relation to its effects on normal tissues?
A1: this compound gadolinium's primary mode of action is through the generation of reactive oxygen species (ROS) by disrupting the cellular redox balance.[1][2] It is an aromatic macrocycle that is easily reduced by accepting electrons from various cellular reducing agents like glutathione, ascorbate, and NADPH.[1][3] In the presence of oxygen, this leads to a futile redox cycling process that produces superoxide (B77818) and other ROS.[1][3][4] While this is the intended mechanism to induce apoptosis in cancer cells, it can also affect normal tissues.[2] The molecular target for this compound gadolinium appears to be thioredoxin reductase, and its inhibition leads to cellular redox stress.[3] This disruption of redox-dependent pathways can lead to cytotoxicity.[3][5] In cancer cells, this oxidative stress has also been shown to disrupt zinc metabolism.[6]
Q2: What are the known side effects of this compound gadolinium observed in preclinical studies?
A2: Preclinical studies in animals have identified several dose-dependent toxicities. Acute toxicity studies established LD50 values, and subchronic administration revealed reversible organ-specific effects.
Q3: What adverse events have been reported in human clinical trials with this compound gadolinium?
A3: Clinical trials have evaluated this compound gadolinium both as a single agent and in combination with chemotherapy and radiation. The reported side effects vary depending on the treatment regimen. A Phase I trial identified a maximum tolerated dose (MTD) and dose-limiting toxicities.[1] Phase II trials in combination with other chemotherapeutic agents have reported hematological and other systemic side effects.
Quantitative Data Summary
Table 1: Preclinical Toxicity of this compound Gadolinium
| Species | Administration Route | Parameter | Value | Effects Noted | Reference |
| Rat | i.v. infusion | LD50 | 126 mg/kg | [1] | |
| Mouse | i.v. infusion | LD50 | 108 mg/kg | [1] | |
| Rat | Subchronic i.v. | Effective Dose | 6 mg/kg/day | Reversible weight loss and liver toxicity at high doses | [1] |
| Rat | i.v. | 30 or 60 mg/kg | Impaired motor activity, increasing lethargy | [7] | |
| Rat | i.p. | Tolerated Dose | Up to 140 mg/kg | [7] |
Table 2: Adverse Events in this compound Gadolinium Clinical Trials
| Trial Phase | Combination Agent(s) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Common Severe (Grade 3+) Side Effects | Reference |
| Phase I | Radiation Therapy | 22.3 mg/kg (i.v. infusion) | Reversible renal toxicity (at 29.6 mg/kg) | Not specified | [1] |
| Phase I | Doxorubicin | 2 mg/kg/day MGd + 30 mg/m² doxorubicin | Hypertension, pneumonia, bacteremia, elevated GGT | Not specified | [8] |
| Phase II | Alimta® (pemetrexed) | 15 mg/kg MGd | Not specified | Asthenia (10.3%), pneumonia (10.3%), thrombocytopenia (10.3%), neutropenia (6.9%) | [5] |
| Phase II | Taxotere® (docetaxel) | 15 mg/kg MGd | Not specified | Neutropenia (20.8%), asthenia (16.7%), febrile neutropenia (12.5%), atrial fibrillation (8.3%), hypotension (8.3%) | [5] |
| Phase I/II | Yttrium-90 Ibritumomab Tiuxetan (Zevalin™) | Not specified | Not specified | Bone marrow suppression (expected from Zevalin™) | [9] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment of this compound Gadolinium in Normal Cell Lines
1. Cell Culture:
- Select a panel of normal human cell lines (e.g., primary human hepatocytes, renal proximal tubule epithelial cells, astrocytes).
- Culture cells in appropriate media and conditions as recommended by the supplier.
- Maintain cells in a logarithmic growth phase for experiments.
2. Drug Preparation:
- Prepare a stock solution of this compound gadolinium in a suitable solvent (e.g., DMSO or sterile saline).
- Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the experiment.
3. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Remove the medium and add fresh medium containing serial dilutions of this compound gadolinium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and an untreated control.
- Incubate the plates for 24, 48, and 72 hours.
- At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
4. Data Analysis:
- Plot cell viability against the logarithm of the drug concentration.
- Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Troubleshooting Guides
Q: In our in vitro cytotoxicity assay, we observe significant cell death even at very low concentrations of this compound gadolinium. Is this expected?
A: This could be due to several factors:
-
Cell Line Sensitivity: Some normal cell lines may be particularly sensitive to oxidative stress. Consider using a cell line with a more robust antioxidant capacity or a wider panel of cell lines to assess differential sensitivity.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to the cells. Run a vehicle-only control to verify this.
-
Drug Stability: Prepare fresh dilutions of this compound gadolinium for each experiment, as its stability in culture medium over time may vary.
Q: We are not observing a clear dose-response curve in our cytotoxicity experiments. What could be the issue?
A: A flat or erratic dose-response curve could indicate:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or is entirely above or below the cytotoxic range for your specific cell line. Conduct a preliminary range-finding experiment with a wider range of concentrations.
-
Assay Interference: this compound gadolinium, as a colored compound, might interfere with colorimetric assays like the MTT assay. Run a control with the drug in cell-free medium to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative cytotoxicity assay, such as a CyQUANT (DNA-based) or CellTiter-Glo (ATP-based) assay.
-
Precipitation: At higher concentrations, the compound may precipitate out of the solution. Visually inspect your drug dilutions for any signs of precipitation.
Visualizations
References
- 1. Portico [access.portico.org]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sec.gov [sec.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Evaluation of this compound gadolinium (MGd) as a contrast agent for intraoperative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacyclics, Inc. Release: Phase 1/2 Trial of this compound Gadolinium Plus Antibody Targeted Radiation Therapy Demonstrates High Complete Response Rate in Patients With Non-Hodgkin's Lymphoma - BioSpace [biospace.com]
Technical Support Center: Improving Tumor-Specific Delivery of Motexafin Gadolinium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the tumor-specific delivery of Motexafin gadolinium (MGd).
Frequently Asked Questions (FAQs)
1. What is this compound gadolinium (MGd) and how does it selectively target tumor cells?
This compound gadolinium is a texaphyrin-based metallodrug that exhibits selective uptake in tumor cells.[1][2] This selectivity is attributed to the higher metabolic rate and altered redox environment of cancer cells compared to normal tissues.[1][3] MGd acts as a redox-active agent, disrupting cellular metabolism and generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2][3]
2. What are the primary mechanisms of action for MGd's anti-cancer effects?
MGd's primary mechanisms of action include:
-
Redox Cycling: It futilely redox cycles in the cytoplasm, consuming reducing equivalents like NADPH and generating ROS.[4]
-
Enzyme Inhibition: MGd inhibits key enzymes involved in cellular proliferation and antioxidant defense, such as thioredoxin reductase and ribonucleotide reductase.
-
Induction of Apoptosis: The accumulation of ROS and disruption of cellular homeostasis triggers programmed cell death (apoptosis).[1]
3. Why is improving the tumor-specific delivery of MGd important?
While MGd has an inherent affinity for tumor tissue, enhancing its delivery can:
-
Increase the therapeutic concentration at the tumor site, potentially improving efficacy.
-
Reduce off-target accumulation, thereby minimizing potential side effects.
-
Overcome biological barriers, such as the blood-brain barrier, for treating specific cancers like brain metastases.[5]
4. What are the common strategies for enhancing the tumor-specific delivery of MGd?
Common strategies include:
-
Passive Targeting (EPR Effect): Encapsulating MGd in nanoparticles or liposomes can leverage the enhanced permeability and retention (EPR) effect, where these nanocarriers preferentially accumulate in the leaky vasculature of tumors.[6][7][8][9]
-
Active Targeting: Conjugating MGd-loaded nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides, or small molecules) that bind to specific receptors overexpressed on cancer cells can enhance cellular uptake.[10][11]
-
Formulation with Solubility Enhancers: Using techniques like solid dispersions or inclusion complexes can improve the solubility and stability of MGd.[12][13]
5. How can the uptake and biodistribution of MGd be monitored in vivo?
The paramagnetic nature of the gadolinium ion in MGd allows for its detection and quantification using Magnetic Resonance Imaging (MRI).[14][15][16] This enables non-invasive, real-time monitoring of drug accumulation in tumors and other tissues.[15][16][17]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound gadolinium and a general workflow for developing and evaluating an MGd-loaded nanoparticle formulation.
Troubleshooting Guides
Formulation and Characterization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| MGd Precipitation During Formulation | Poor solubility of MGd in the chosen solvent system. | - Use a co-solvent system (e.g., ethanol/water).- Prepare a solid dispersion of MGd with a hydrophilic polymer.[13]- Form an inclusion complex with cyclodextrins.[12] |
| Low Drug Encapsulation Efficiency in Liposomes/Nanoparticles | - Inefficient loading method.- Drug leakage during formulation.[18][19]- Suboptimal lipid or polymer composition. | - Optimize the drug-to-lipid/polymer ratio.- For liposomes, consider active loading methods if applicable.- Adjust the formulation composition (e.g., cholesterol content in liposomes).[19] |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | - Incomplete dissolution of components.- Aggregation during formulation or storage.- Inefficient homogenization or extrusion. | - Ensure all components are fully dissolved before nanoparticle/liposome formation.- Optimize sonication/homogenization parameters.- For liposomes, ensure the number of extrusion cycles is sufficient.[20]- Evaluate the effect of surface charge (zeta potential) on stability. |
| Unstable Zeta Potential Readings | - High ionic strength of the buffer.- Inappropriate sample concentration.- Contamination of the sample or measurement cell. | - Measure zeta potential in a low ionic strength buffer (e.g., 10 mM NaCl).[16]- Optimize particle concentration for the instrument.[3]- Filter samples before measurement to remove dust and aggregates. |
In Vitro and In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low In Vitro Cytotoxicity | - Insufficient cellular uptake of the formulation.- Drug degradation.- Interference of nanoparticles with the MTT assay.[21] | - Confirm cellular uptake using fluorescence microscopy (MGd is fluorescent).- Assess the stability of MGd in the formulation under assay conditions.- Use an alternative viability assay (e.g., CellTiter-Glo®, LDH assay).[21] |
| High Variability in In Vivo Tumor Uptake | - Heterogeneity of the tumor microenvironment (EPR effect can be variable).[7]- Rapid clearance of the formulation from circulation. | - Increase the number of animals per group to account for biological variability.- Modify the nanoparticle/liposome surface with PEG to increase circulation time ("stealth" effect).- Incorporate active targeting ligands to enhance tumor-specific uptake.[11] |
| Low MRI Signal Enhancement in Tumors | - Insufficient accumulation of MGd at the tumor site.- Imaging at a suboptimal time point. | - Increase the administered dose (if tolerated).- Perform a time-course imaging study to determine the peak accumulation time.[15][16]- Compare with a standard gadolinium contrast agent to assess relative enhancement.[12] |
| Toxicity in Animal Models | - Off-target accumulation of MGd.- Toxicity of the delivery vehicle itself. | - Evaluate the biodistribution of the formulation to identify organs with high accumulation.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a control group treated with the empty delivery vehicle (placebo). |
Quantitative Data
Table 1: In Vivo Tumor Uptake of this compound Gadolinium in a Rat Glioma Model
| Time Post-Injection | Mean Tumor Signal-to-Noise Ratio (SNR) |
| 15 minutes | 77.61 ± 2.52 |
| 30 minutes | 77.61 ± 2.52 |
| 60 minutes | 74.23 ± 3.14 |
| 120 minutes | 68.95 ± 4.58 |
| 240 minutes | 60.12 ± 5.71 |
| Data adapted from a study in a C6 glioma rat model following intravenous administration of 6 mg/kg MGd.[15] |
Table 2: Comparative MRI Enhancement of MGd vs. a Conventional Gadolinium Agent (Omniscan) in Glioblastoma Multiforme
| Parameter | This compound Gadolinium (MGd) | Omniscan |
| Average Enhancement Volume (relative) | 1.00 | 1.70 |
| Average Signal Enhancement (relative to white matter) | 1.00 | 1.20 |
| Data indicates that while Omniscan shows a larger volume and slightly higher signal enhancement, MGd's intracellular localization provides different and potentially valuable information.[12] |
Experimental Protocols
Preparation of MGd-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound gadolinium (MGd)
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
DSPE-PEG (for "stealth" liposomes)
-
Chloroform and/or Methanol
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Dissolve MGd, phospholipids, cholesterol, and DSPE-PEG in a chloroform/methanol mixture in a round-bottom flask.[22]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer (pre-heated above the lipid transition temperature) while vortexing. This will form multilamellar vesicles (MLVs).[22]
-
For size reduction, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[20]
-
Remove unencapsulated MGd by size exclusion chromatography or dialysis.
In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MGd formulation and empty vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Treat the cells with serial dilutions of the MGd formulation, empty vehicle, and a positive control (e.g., free MGd). Include untreated cells as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[23]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
In Vivo Biodistribution and Tumor Uptake Study
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
MGd formulation
-
Anesthesia
-
MRI system
Procedure:
-
Anesthetize the tumor-bearing animal.
-
Acquire a pre-contrast T1-weighted MR scan of the tumor region.
-
Administer the MGd formulation intravenously (e.g., via tail vein injection).[16]
-
Acquire a series of post-contrast T1-weighted MR scans at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h).[15]
-
Analyze the MR images to quantify the change in signal intensity in the tumor and other organs of interest (e.g., liver, kidneys, muscle).
-
Calculate the tumor-to-muscle signal intensity ratio to assess the specificity of tumor uptake.
-
At the final time point, animals can be euthanized, and tissues collected for ex vivo quantification of gadolinium content using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRI measurement of the uptake and retention of this compound gadolinium in glioblastoma multiforme and uninvolved normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. Quantifying gadolinium-based nanoparticle uptake distributions in brain metastases via magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-Analysis of Nanoparticle Delivery to Tumors Using a Physiologically Based Pharmacokinetic Modeling and Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 11. solids-solutions.com [solids-solutions.com]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. This compound gadolinium: a clinical review of a novel radioenhancer for brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identifying the issues concerning zeta potential measurements of polymer nanoparticles - UTUPub [utupub.fi]
- 15. Dynamic Light Scattering (DLS) data interpretation and troubleshooting | Malvern Panalytical [malvernpanalytical.com]
- 16. Difficulties and flaws in performing accurate determinations of zeta potentials of metal nanoparticles in complex solutions—Four case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying gadolinium-based nanoparticle uptake distributions in brain metastases via magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Stability and storage conditions for Motexafin gadolinium
This technical support center provides guidance on the stability and storage of Motexafin Gadolinium for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should lyophilized this compound gadolinium be stored?
While specific manufacturer's instructions should always be followed, lyophilized powders are typically stored at controlled room temperature or under refrigeration.[1][2][3] Some clinical trial documents suggest storage at 25°C with excursions permitted between 15°C and 35°C for investigational drugs.[4] For long-term storage, refrigeration at 2-8°C is a common practice for lyophilized pharmaceutical products to ensure stability.
Q2: What are the recommended storage conditions for reconstituted this compound gadolinium solution?
There is limited publicly available information on the specific storage conditions for reconstituted this compound gadolinium. For clinical trials, investigational drugs are sometimes stored in a refrigerator at 2-8°C.[5] It is best practice to use the reconstituted solution immediately. If storage is necessary, it should be for the shortest possible duration at 2-8°C and protected from light, unless specific stability data indicates otherwise.
Q3: Should this compound gadolinium be protected from light?
Porphyrin-based molecules, like this compound gadolinium, can be light-sensitive. While specific photostability studies are not widely published, it is a standard precaution to protect such compounds from light to prevent potential degradation.
Stability and Degradation
Q4: Is this compound gadolinium stable in solution?
This compound gadolinium has the potential to degrade in solution.[6][7][8] The stability can be influenced by factors such as pH, temperature, and exposure to light. Studies have been conducted on its stability in plasma, indicating that it can be metabolized over time.[7]
Q5: Are there known degradation pathways for this compound gadolinium?
Specific degradation pathways for this compound gadolinium are not extensively detailed in publicly available literature. However, the development of stability-indicating analytical methods suggests that degradation products can be formed under stress conditions such as exposure to acid, base, oxidation, and light.
Q6: How can I check if my this compound gadolinium has degraded?
Visual inspection for color change or precipitation can be an initial indicator of degradation. However, the most reliable method is to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.[6][8]
Troubleshooting Guide
Q1: I reconstituted this compound gadolinium and the solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation upon reconstitution can indicate several issues:
-
Incomplete dissolution: Ensure you are using the recommended solvent and that the lyophilized powder has been completely dissolved. Gentle agitation or sonication (if permitted for the formulation) may aid dissolution.
-
Degradation: The product may have degraded due to improper storage or handling.
-
Contamination: The vial or solvent may have been contaminated.
It is not recommended to use a solution that is cloudy or contains precipitates.
Q2: The color of my this compound gadolinium solution seems different from previous batches. Is this a concern?
A change in color could signify degradation or a difference in the formulation. Porphyrin-based compounds often have a distinct color, and any deviation should be investigated. Compare the appearance to a fresh, properly stored sample if possible. If a significant color difference is observed, it is advisable not to use the solution and to contact the supplier.
Data on Storage Conditions
| Formulation | Recommended Storage Temperature | Additional Notes |
| Lyophilized Powder | 25°C (Excursions permitted to 15-35°C)[4] or 2-8°C | Store protected from light. Follow manufacturer's specific instructions. |
| Reconstituted Solution | 2-8°C[5] | Use immediately if possible. Protect from light. Short-term storage only. |
Experimental Protocols
Principle of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure used to quantify the concentration of a drug substance and its degradation products.[6][8]
Methodology Overview:
-
Sample Preparation: this compound gadolinium samples are subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to induce degradation. Control samples are stored under ideal conditions.
-
Chromatographic Separation: The stressed and control samples are injected into an HPLC system. A reversed-phase C18 column is often used. The mobile phase, a mixture of a buffer and an organic solvent, is optimized to achieve separation between the intact this compound gadolinium and its degradation products.
-
Detection: A UV-Vis detector is typically used to monitor the elution of the compounds from the column. The wavelength for detection is chosen based on the absorbance maximum of this compound gadolinium.
-
Data Analysis: The peak areas of this compound gadolinium and its degradation products are measured. A decrease in the peak area of the intact drug in the stressed samples compared to the control indicates degradation. The appearance of new peaks signifies the formation of degradation products. The method is validated to ensure that the peaks of the degradation products do not interfere with the peak of the intact drug.
Visualizations
Caption: Workflow for Storage, Handling, and Use of this compound Gadolinium.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. irochouston.mdanderson.org [irochouston.mdanderson.org]
- 6. stability-indicating rp-lc method: Topics by Science.gov [science.gov]
- 7. validated lc method: Topics by Science.gov [science.gov]
- 8. stability-indicating lc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Motexafin Gadolinium Dosage for Synergistic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Motexafin gadolinium (MGd). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments aimed at achieving synergistic effects with other therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound gadolinium?
This compound gadolinium is a redox-active drug that selectively accumulates in tumor cells.[1][2] Its core mechanism involves disrupting the redox balance within cancer cells through futile redox cycling.[1][2] This process generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, by catalyzing the transfer of electrons from intracellular reducing agents like NADPH and ascorbate (B8700270) to oxygen.[3][4] A key molecular target of MGd appears to be thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis.[3][5] Inhibition of this enzyme leads to increased oxidative stress, which can trigger apoptosis (programmed cell death).[2][3][6]
Q2: How does this compound gadolinium achieve tumor selectivity?
This compound gadolinium's selective accumulation in tumor cells is thought to be due to their altered metabolic state.[3] Cancer cells often have a higher metabolic rate and different redox environment compared to normal cells, which may facilitate the uptake and retention of MGd.[2] Additionally, MGd's paramagnetic properties allow for its detection and localization within tumors using magnetic resonance imaging (MRI).[7]
Q3: What are the known synergistic partners for this compound gadolinium?
In vitro and preclinical studies have demonstrated that this compound gadolinium can act synergistically with a variety of cancer therapies, including:
-
Radiation Therapy: MGd enhances the cytotoxic effects of ionizing radiation by increasing oxidative stress within tumor cells.[4]
-
Chemotherapeutic Agents: Synergy has been observed with agents such as doxorubicin (B1662922), cisplatin, and others.[3][8] The generation of ROS by MGd can lower the threshold for apoptosis induced by these drugs.[8]
-
Platinum(IV) Prodrugs: MGd can act as a redox mediator to activate platinum(IV) prodrugs to their active cytotoxic form within the tumor microenvironment.[9]
Troubleshooting Guides
In Vitro Experiments
Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT, clonogenic) with this compound gadolinium. What could be the cause?
Several factors can contribute to variability in in vitro assays with MGd:
-
Drug Preparation and Stability: this compound gadolinium is supplied as a solution and should be handled according to the manufacturer's instructions. It is typically administered undiluted and should be used within a few hours of being drawn from the vial as it may not contain preservatives.[8] Ensure that the stock solution is properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.
-
Presence of Reducing Agents in Culture Media: The activity of MGd is dependent on the presence of reducing species like ascorbate and NADPH to fuel its redox cycling and generate ROS.[4] Variations in the concentration of these components in your cell culture medium or serum supplement can affect the efficacy of MGd. Optimization of the concentration of reducing species may be necessary.[4]
-
Cell Density and Confluency: The metabolic state of cells can influence their sensitivity to MGd. Ensure that you are seeding cells at a consistent density and that they are in the exponential growth phase at the time of treatment, unless your experimental design specifically requires confluent or starved cells.
-
Interaction with Assay Reagents: While not commonly reported for MGd, some compounds can interfere with the chemical reactions of viability assays like the MTT assay. If you suspect this, consider using an alternative endpoint measurement, such as a clonogenic assay or direct cell counting.
Q5: How can I confirm that this compound gadolinium is inducing oxidative stress in my cell cultures?
To measure the induction of ROS, you can use fluorescent probes. A common method involves the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. An increase in fluorescence in MGd-treated cells compared to controls would indicate an increase in intracellular ROS.[4] For more specific detection of mitochondrial ROS, probes like MitoSOX™ Red can be used.
Q6: My cells are showing signs of apoptosis after treatment with this compound gadolinium. How can I quantify this?
Apoptosis can be reliably quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.[10] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both. It is important to include appropriate controls, including unstained cells and single-stained cells, for proper compensation and gating.[11][12] For adherent cells, be mindful that the trypsinization process can sometimes lead to false positives, so gentle cell handling is crucial.[13]
In Vivo Experiments
Q7: I am planning an in vivo study in a mouse model. What is a good starting dose and administration route for this compound gadolinium?
A commonly used dosage in mouse models is 40 mg/kg administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[14] Studies have shown that i.p. administration can lead to higher and more sustained plasma concentrations with a bioavailability of 87.4%.[14] However, the optimal dose and route will depend on the specific tumor model and the synergistic agent being used. Dose-escalation studies may be necessary. In some rat models, i.v. doses of 30 or 60 mg/kg were associated with motor impairment and lethargy, while i.p. doses up to 140 mg/kg were tolerated.[15]
Q8: How can I confirm tumor uptake of this compound gadolinium in my animal model?
Due to the presence of gadolinium, MGd acts as an MRI contrast agent.[7] T1-weighted MRI scans can be performed after administration to visualize its accumulation in the tumor tissue.[7]
Data Presentation
Table 1: In Vitro Concentrations of this compound Gadolinium in Combination Studies
| Cell Line | Combination Agent | MGd Concentration | Observed Effect | Reference |
| A549 (Lung Cancer) | Zinc Acetate | 6.25 - 25 µM | Synergistic increase in intracellular free zinc and cell death | [16] |
| PC3 (Prostate Cancer) | Zinc Acetate | 50 µM | Synergistic effects on cell viability | [16] |
| Ramos (B-cell Lymphoma) | Zinc Acetate | Not specified | Increased oxidative stress and apoptosis | [16] |
| Mz-ChA-1 (Cholangiocarcinoma) | None (single agent) | 25 - 150 µg/mL | Dose-dependent uptake | [17] |
| HF1 (Lymphoma) | Rituximab | 40 - 50 µmol/L | Synergistic cell death | [6] |
Table 2: In Vivo and Clinical Dosages of this compound Gadolinium
| Model/Patient Population | Combination Agent(s) | MGd Dosage | Route of Administration | Key Findings | Reference |
| CD1 Mice | None (pharmacokinetics) | 40 mg/kg | i.v. or i.p. | i.p. bioavailability of 87.4% | [14] |
| Patients with Brain Metastases | Whole Brain Radiation Therapy (WBRT) | 0.3 - 8.4 mg/kg (dose escalation); MTD: 6.3 mg/kg | i.v. | Well-tolerated with high radiologic response rate | [18] |
| Patients with Advanced Solid Tumors | Doxorubicin | 1.0 - 3.3 mg/kg/day (dose escalation); MTD: 2 mg/kg/day | i.v. | Combination was fairly well-tolerated | [8][19] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Dose-Response Matrix
This protocol outlines a general workflow for determining the synergistic effects of this compound gadolinium with another therapeutic agent using a checkerboard or dose-response matrix design.[1][20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for both this compound gadolinium and the synergistic agent in the appropriate cell culture medium.
-
Dose-Response Matrix Setup: Treat the cells with a matrix of drug concentrations. This should include each drug alone at various concentrations, as well as all possible combinations of the different concentrations of both drugs.[20] A 4x4 or 5x5 matrix can often provide robust data while minimizing reagent use.[20] Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a period relevant to the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay such as MTT, resazurin (B115843) reduction, or a clonogenic assay.
-
Data Analysis: Calculate the percentage of cell inhibition for each condition relative to the vehicle control. Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on reference models like Bliss Independence or Loewe Additivity.[21][22][23] A synergy score greater than zero typically indicates a synergistic effect.[21]
Protocol 2: Quantification of Apoptosis using Annexin V/PI Staining
This protocol is adapted for adherent cells treated with this compound gadolinium.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound gadolinium and/or a synergistic agent. Include an untreated control.
-
Cell Harvesting: After the incubation period, carefully collect the culture supernatant, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle, EDTA-based dissociation solution (to minimize membrane damage compared to trypsin).[13] Combine the detached cells with their corresponding supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer as soon as possible (ideally within one hour).[11] Use appropriate single-stain controls for compensation setup.
Mandatory Visualizations
Caption: Mechanism of this compound Gadolinium-induced apoptosis.
Caption: Workflow for evaluating synergistic effects of this compound Gadolinium.
References
- 1. Drug synergy scoring using minimal dose response matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound gadolinium injection for the treatment of brain metastases in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. ptglab.com [ptglab.com]
- 14. Population pharmacokinetics and bioavailability of this compound gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of this compound gadolinium (MGd) as a contrast agent for intraoperative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cds.ismrm.org [cds.ismrm.org]
- 18. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I trial of this compound gadolinium and doxorubicin in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination Matrix | Oncolines B.V. [oncolines.com]
- 22. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Motexafin Gadolinium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Motexafin gadolinium (MGd). The information provided here is intended to help users identify and mitigate potential off-target effects and experimental artifacts that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound gadolinium?
This compound gadolinium is a redox-active drug that selectively accumulates in tumor cells.[1][2] Its primary mechanism of action involves futile redox cycling, where it accepts electrons from cellular reducing agents like NADPH and transfers them to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1][3] This process is catalyzed by enzymes like thioredoxin reductase, a key target of MGd.[1][3] The resulting oxidative stress disrupts cellular redox balance and can lead to apoptosis.[2][4]
Q2: What are the known molecular targets of this compound gadolinium?
The primary molecular target of this compound gadolinium is thioredoxin reductase (TrxR).[1][3] By inhibiting TrxR, MGd disrupts the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and providing reducing equivalents for various cellular processes. Additionally, MGd has been shown to inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[5]
Q3: Can this compound gadolinium interfere with common laboratory assays?
Yes, as a gadolinium-containing compound, this compound gadolinium can interfere with certain laboratory assays, particularly colorimetric assays that involve metal chelation. The most well-documented interference is with colorimetric calcium assays.[6][7] Interference has also been reported for assays measuring zinc, iron, magnesium, and angiotensin-converting enzyme.[6][7]
Q4: How does the redox activity of this compound gadolinium affect experimental systems?
The inherent redox cycling activity of MGd can be a source of experimental artifacts if not properly controlled. The continuous production of ROS can influence various cellular processes beyond the intended induction of apoptosis in cancer cells. This can include the oxidation of sensitive reagents in your experimental setup, alterations in signaling pathways that are redox-sensitive, and potential interference with fluorescent probes used to measure cellular events.
Q5: Can this compound gadolinium affect cell viability assays?
Yes, the redox-active nature of this compound gadolinium can interfere with cell viability assays that rely on the measurement of metabolic activity, such as the MTT, MTS, and XTT assays.[4][8] These assays use tetrazolium salts that are reduced by cellular dehydrogenases to a colored formazan (B1609692) product. Since MGd can alter the cellular redox state and potentially interact with the assay reagents, it may lead to inaccurate estimations of cell viability.
Troubleshooting Guides
Issue 1: Inaccurate Results in Colorimetric Assays for Divalent Cations (e.g., Calcium, Zinc, Iron)
Symptoms:
-
Unexpectedly low or high readings in colorimetric assays for calcium, zinc, or iron in samples treated with this compound gadolinium.
-
Poor reproducibility of measurements in the presence of MGd.
Potential Cause: Gadolinium, the metal ion in MGd, can interfere with the chelating agents and dyes used in many colorimetric assays for divalent cations.[6][7] This interference can lead to either a positive or negative bias in the measured concentration, depending on the specific assay and the chelating agent used.
Solutions:
-
Select an Alternative Assay Method: Whenever possible, switch to an assay method that is known to be less susceptible to interference from gadolinium-based compounds.
-
For Calcium: The NM-BAPTA (5-nitro-5'-methyl-1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) based method has been shown to have minimal interference from gadolinium-containing agents compared to o-cresolphthalein (B1221799) (OCP) and arsenazo-III methods.[9]
-
For Trace Metals (Zinc, Iron): Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and specific method for elemental analysis and is less prone to the chemical interferences seen with colorimetric assays.[10]
-
-
Implement Proper Controls:
-
Spike-in Controls: To assess the extent of interference in your specific assay, perform a spike-in experiment. Add a known concentration of the analyte (e.g., calcium) to a sample with and without MGd and compare the recovery.
-
MGd-only Control: Run a control sample containing only the experimental concentration of MGd to determine its direct contribution to the assay signal.
-
-
Temporal Separation of Dosing and Sampling: If conducting in vivo experiments, collect blood or tissue samples for analysis after a sufficient washout period for MGd, if the experimental design allows. The plasma half-life of MGd should be considered.
Issue 2: High Background or Artifacts in Fluorescence-Based Assays (e.g., ROS detection)
Symptoms:
-
High background fluorescence in negative control wells (media + probe + MGd, without cells).
-
Unusually high or variable fluorescence signals in cells treated with MGd.
-
Inconsistent results between experiments.
Potential Cause: The redox-cycling nature of this compound gadolinium can lead to the direct oxidation of fluorescent probes, causing a signal that is not related to cellular ROS production.[11] Additionally, cellular autofluorescence can be altered by the metabolic stress induced by MGd.
Solutions:
-
Thoroughly Validate Your ROS Probe:
-
Cell-Free Controls: Always include a cell-free control containing your experimental media, the fluorescent probe, and MGd at the relevant concentrations. This will help you quantify the direct interaction between MGd and the probe.[11]
-
Use of Scavengers: To confirm that the fluorescence signal is due to a specific ROS, include controls with ROS scavengers (e.g., N-acetylcysteine for general ROS, superoxide dismutase for superoxide, catalase for hydrogen peroxide).
-
Alternative Probes: Consider using multiple fluorescent probes that detect different ROS to cross-validate your findings.
-
-
Optimize Assay Conditions:
-
Minimize Light Exposure: Protect your plates and reagents from light to prevent photo-oxidation of the probes.
-
Use Phenol Red-Free Media: Phenol red can contribute to background fluorescence.
-
Titrate Probe Concentration: Use the lowest concentration of the fluorescent probe that gives a detectable signal to minimize background and potential artifacts.
-
-
Consider Non-Fluorescent Methods: As an alternative or confirmatory method, consider using techniques that do not rely on fluorescence, such as electron paramagnetic resonance (EPR) spectroscopy for direct detection of radical species.
Issue 3: Discrepancies in Cell Viability Data from Metabolic Assays (MTT, MTS, XTT)
Symptoms:
-
Cell viability results that do not correlate with other indicators of cell health (e.g., morphology, apoptosis assays).
-
High variability in viability data in the presence of this compound gadolinium.
Potential Cause: this compound gadolinium's ability to induce oxidative stress and alter the cellular redox environment can interfere with the reduction of tetrazolium salts in metabolic assays, leading to inaccurate results.[4][8]
Solutions:
-
Use Alternative Cell Viability Assays:
-
Dye Exclusion Assays: Methods like Trypan Blue or Propidium Iodide staining are based on membrane integrity and are less likely to be affected by the redox state of the cell.[4]
-
ATP-Based Assays: These assays measure the level of intracellular ATP as an indicator of cell viability and are a good alternative as they rely on a different cellular parameter.[3][12]
-
Crystal Violet Assay: This method stains the DNA of adherent cells and provides a measure of the total cell number.[13][14]
-
-
Confirm with a Secondary Assay: If you must use a metabolic assay, it is crucial to confirm your results with an orthogonal method that has a different detection principle.
-
Run Appropriate Controls:
-
Include a control with MGd in cell-free media with the assay reagent to check for direct chemical reactions.
-
Visually inspect the cells under a microscope to correlate the assay results with cell morphology.
-
Data Presentation
Table 1: Summary of Potential Off-Target Effects and Recommended Mitigation Strategies
| Off-Target Effect | Affected Assays/Experiments | Potential Consequence | Recommended Mitigation Strategies |
| Gadolinium Interference | Colorimetric assays for Ca²⁺, Zn²⁺, Fe²⁺/³⁺, Mg²⁺ | Inaccurate quantification of ion concentrations.[6][7] | - Use alternative methods like NM-BAPTA for Ca²⁺ or ICP-MS for trace metals.[10] - Run spike-in and MGd-only controls. - Allow for a washout period in in vivo studies. |
| Redox Cycling | Fluorescence-based ROS assays (e.g., DCFH-DA) | False-positive signals due to direct probe oxidation.[11] | - Include cell-free controls with MGd and the probe. - Use ROS scavengers to validate the signal. - Consider using multiple probes or non-fluorescent methods like EPR. |
| Alteration of Cellular Metabolism | Cell viability assays (MTT, MTS, XTT) | Inaccurate assessment of cell viability.[4][8] | - Use alternative assays like Trypan Blue, Propidium Iodide, ATP-based assays, or Crystal Violet.[3][4][12][13][14] - Confirm results with an orthogonal method. |
| Disruption of Zinc Homeostasis | Experiments sensitive to intracellular zinc levels | Unintended effects on zinc-dependent cellular processes. | - Be aware of this effect when interpreting data. - Measure intracellular zinc levels using fluorescent probes like FluoZin-3 if zinc signaling is relevant to your study.[15][16][17][18] |
Experimental Protocols
Protocol 1: NM-BAPTA Assay for Calcium Measurement in the Presence of this compound Gadolinium
This protocol is adapted from commercially available NM-BAPTA assay kits and literature procedures.[6][9][19][20][21]
Principle: In an alkaline environment, calcium binds to NM-BAPTA. The subsequent addition of EDTA releases the calcium, leading to a color change that is proportional to the calcium concentration and can be measured spectrophotometrically.
Materials:
-
NM-BAPTA colorimetric assay kit (follow manufacturer's instructions)
-
Microplate reader capable of measuring absorbance at or near 340 nm
-
96-well microplate
-
Samples (e.g., cell lysates, serum) with or without this compound gadolinium
Procedure:
-
Sample Preparation: Prepare your samples as required by your experimental design. If using cell culture, lyse the cells to release intracellular calcium.
-
Standard Curve: Prepare a series of calcium standards according to the kit's instructions.
-
Assay Reaction: a. Pipette your samples and standards into the wells of the 96-well plate. b. Add the NM-BAPTA reagent to all wells and mix gently. c. Incubate according to the kit's protocol to allow for the formation of the calcium-NM-BAPTA complex. d. Add the EDTA-containing reagent to initiate the color change.
-
Measurement: Immediately read the absorbance at the recommended wavelength (typically around 340 nm) using a microplate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the calcium concentration in your samples.
Controls:
-
MGd-only Control: A sample containing the same concentration of MGd as your experimental samples but without the biological material.
-
Spike-in Control: A sample containing a known concentration of calcium spiked with MGd to assess recovery.
Protocol 2: Alternative Cell Viability Assay - Crystal Violet Staining
This protocol provides a method to assess cell viability by staining the nuclei of adherent cells.
Materials:
-
Crystal violet solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
33% Acetic acid solution
-
Microplate reader capable of measuring absorbance at or near 570 nm
-
96-well plate with adherent cells
Procedure:
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and treat them with your compounds of interest, including this compound gadolinium, for the desired duration.
-
Washing: Gently wash the cells twice with PBS to remove dead, non-adherent cells and media components.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain. Repeat until the water runs clear.
-
Solubilization: Air-dry the plate completely. Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Measurement: Shake the plate gently for 5 minutes and then read the absorbance at 570 nm.
Data Analysis: The absorbance is directly proportional to the number of viable, adherent cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Evaluation of NM-BAPTA method for plasma total calcium measurement on Cobas 8000® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. islasas.com [islasas.com]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP2553469B1 - Method for measurement of calcium ions - Google Patents [patents.google.com]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enhancing the Therapeutic Window of Motexafin Gadolinium
Welcome to the technical support center for Motexafin gadolinium (MGd). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing MGd in preclinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound gadolinium?
A1: this compound gadolinium is a redox-active drug that selectively targets tumor cells.[1][2] Its primary mechanism involves the disruption of the cellular redox balance through a process called futile redox cycling.[3][4] MGd accepts electrons from intracellular reducing agents like NADPH and glutathione, and in the presence of oxygen, generates reactive oxygen species (ROS) such as superoxide.[1][2][5] This leads to oxidative stress, depletion of cellular reducing power, and ultimately, apoptosis (programmed cell death).[4]
Q2: What are the key molecular targets of this compound gadolinium?
A2: A primary molecular target of MGd is thioredoxin reductase, an enzyme crucial for maintaining the cellular redox state.[1][2] By inhibiting this enzyme, MGd exacerbates oxidative stress.[1] Additionally, MGd has been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[6]
Q3: Why does this compound gadolinium selectively accumulate in tumor cells?
A3: The selective accumulation of MGd in tumor cells is thought to be due to their altered metabolic state.[1][2] Cancer cells often have a higher metabolic rate and a more reduced intracellular environment compared to normal cells, which may facilitate the uptake and retention of MGd.[7]
Q4: What are the known toxicities associated with this compound gadolinium?
A4: In clinical trials, this compound gadolinium has been generally well-tolerated.[8][9] The most common dose-limiting toxicity is reversible hepatotoxicity (liver toxicity).[8][9] Other reported side effects include temporary discoloration of the skin, sclera (whites of the eyes), and urine, which are reversible.[10] In preclinical animal studies, high intravenous doses (30-60 mg/kg) in rats led to impaired motor activity and lethargy, while intraperitoneal administration was better tolerated.[11]
Q5: Can this compound gadolinium be used in combination with other therapies?
A5: Yes, MGd has shown synergistic or additive effects when combined with ionizing radiation and various chemotherapeutic agents.[3][4][5] It is also being explored in combination with targeted therapies and radioimmunotherapy.[1][12] Its ability to induce oxidative stress can complement the mechanisms of other anti-cancer treatments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound gadolinium.
Issue 1: Inconsistent or Low Cytotoxicity (High IC50 Values) in in vitro Assays
| Potential Cause | Troubleshooting Step |
| MGd Preparation and Stability | Ensure MGd is properly dissolved. For in vitro use, it can be prepared in an aqueous solution, such as 5% mannitol (B672), and added to the culture medium to the final desired concentration.[11] Prepare fresh dilutions for each experiment as the stability in media over long periods may vary. |
| Cell Line Sensitivity | Different cancer cell lines exhibit varying sensitivity to MGd. It is advisable to test a range of concentrations and incubation times to determine the optimal conditions for your specific cell line. |
| Assay Interference | MGd's redox activity may interfere with certain viability assays that rely on metabolic indicators (e.g., MTT, XTT). Consider using assays based on different principles, such as membrane integrity (e.g., trypan blue exclusion) or DNA content, to confirm results. |
| Presence of Reducing Agents in Media | High concentrations of reducing agents in the cell culture media, such as ascorbate, can influence the redox cycling of MGd.[13] Ensure consistency in media formulation between experiments. |
Issue 2: Lack of Radiosensitization Effect
| Potential Cause | Troubleshooting Step |
| Timing of MGd and Radiation | The timing of MGd administration relative to irradiation is critical. In preclinical models, radiation enhancement was observed when radiation followed MGd administration.[10] For in vitro experiments, a pre-incubation period with MGd before irradiation is necessary to allow for cellular uptake and induction of oxidative stress. |
| Sub-optimal MGd Concentration | The concentration of MGd used may be too low to induce sufficient oxidative stress to synergize with radiation. Perform dose-response experiments to identify a concentration that is modestly cytotoxic on its own. |
| Cellular Repair Mechanisms | The chosen cell line may have highly efficient DNA repair mechanisms that counteract the combined effects of MGd and radiation. Consider evaluating markers of DNA damage and repair to investigate this possibility. |
Issue 3: High Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Route of Administration | Intravenous administration of high doses of MGd has been associated with toxicity in some animal models.[11] Consider intraperitoneal injection, which has been shown to be better tolerated in rats.[11] The intraperitoneal bioavailability in mice is high (87.4%).[14] |
| Dose and Schedule | The dose and administration schedule may need to be optimized for the specific animal model and tumor type. Refer to preclinical studies for guidance on effective and well-tolerated dosing regimens.[8] |
| Monitoring for Toxicity | Closely monitor animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior. Regular blood work to monitor liver function is also recommended, given that hepatotoxicity is a known side effect.[8] |
Data Presentation
Table 1: Preclinical and Clinical Data Summary for this compound Gadolinium
| Parameter | Value | Species/System | Reference |
| Maximum Tolerated Dose (MTD) - Clinical | 6.3 mg/kg | Human (with WBRT) | [8][9] |
| Dose-Limiting Toxicity (DLT) - Clinical | Reversible Hepatotoxicity | Human | [8][9] |
| LD50 (Intravenous) | 108 mg/kg | Mouse | |
| LD50 (Intravenous) | 126 mg/kg | Rat | |
| Tolerated Dose (Intraperitoneal) | Up to 140 mg/kg | Rat | [11] |
| Intraperitoneal Bioavailability | 87.4% | Mouse | [14] |
| Plasma Half-life (t1/2β) | 12.9 hours | Mouse | [14] |
Table 2: In Vitro IC50 Values of this compound Gadolinium in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| Rat TrxR1 | - | 6 | Non-competitive inhibitor | [6] |
| Mouse RNR | - | 2 | With reduced human Trx as electron donor | [6] |
| Mouse RNR | - | 6 | With dithiothreitol (B142953) as electron donor | [6] |
| A549 | Lung Cancer | >100 | In the absence of other agents | [3] |
| A2780 | Ovarian Cancer | - | More sensitive to MGd than A549 cells | [3] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound gadolinium on adherent cancer cells.
Materials:
-
This compound gadolinium
-
Sterile 5% mannitol solution (or other appropriate vehicle)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count and determine viability.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells after the incubation period.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
MGd Treatment:
-
Prepare a stock solution of MGd in 5% mannitol.
-
Perform serial dilutions of MGd in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the MGd-containing medium. Include a vehicle-only control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the MGd-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), until colonies in the control wells are visible to the naked eye.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the MGd concentration to generate a dose-response curve and determine the IC50 value.
-
2. In Vitro Radiosensitization Assay
This protocol outlines a method to evaluate the ability of this compound gadolinium to enhance the cytotoxic effects of ionizing radiation.
Procedure:
-
Cell Seeding and MGd Pre-treatment:
-
Follow steps 1 and 2 of the In Vitro Cytotoxicity Assay protocol. The MGd concentrations used should be sub-lethal or minimally toxic to observe a synergistic effect.
-
-
Irradiation:
-
After the desired pre-incubation time with MGd, irradiate the plates with various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). A control plate with MGd but no radiation, and a plate with radiation but no MGd should be included.
-
-
Colony Formation, Staining, and Counting:
-
Follow steps 3 and 4 of the In Vitro Cytotoxicity Assay protocol.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition.
-
Plot the surviving fraction versus the radiation dose for cells treated with and without MGd on a semi-logarithmic scale.
-
Determine the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1). DER = (Dose of radiation alone to achieve a given SF) / (Dose of radiation with MGd to achieve the same SF).
-
Visualizations
Caption: Signaling pathway of this compound gadolinium in a tumor cell.
Caption: Experimental workflow for an in vitro radiosensitization assay.
References
- 1. The Novel Expanded Porphyrin, this compound Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gliomas: this compound Gadolinium-enhanced Molecular MR Imaging and Optical Imaging for Potential Intraoperative Delineation of Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound gadolinium (MGd) as a contrast agent for intraoperative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacyclics, Inc. Release: Phase 1/2 Trial of this compound Gadolinium Plus Antibody Targeted Radiation Therapy Demonstrates High Complete Response Rate in Patients With Non-Hodgkin's Lymphoma - BioSpace [biospace.com]
- 13. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics and bioavailability of this compound gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor MRI contrast enhancement with Motexafin gadolinium
Technical Support Center: Motexafin Gadolinium (MGd)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound Gadolinium (MGd) for MRI contrast enhancement.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound Gadolinium (MGd) and how does it function as an MRI contrast agent?
A1: this compound Gadolinium is a unique molecule from the texaphyrin class, which are large, porphyrin-like structures.[1] It functions as both an MRI contrast agent and a radiation sensitizer.[2][3] Its mechanism for MRI contrast is based on the paramagnetic properties of the gadolinium (Gd³⁺) ion, which shortens the T1 relaxation time of nearby water protons, resulting in a brighter signal on T1-weighted MR images.[4] Unlike conventional agents, MGd is redox-active and selectively accumulates in tumor cells, likely due to their altered metabolic state.[5][6] This intracellular localization is a key feature of its mechanism.[7][8]
Q2: How does MGd's contrast enhancement differ from conventional gadolinium-based contrast agents (GBCAs)?
A2: The primary difference lies in their distribution. Conventional GBCAs are typically small molecules that distribute in the extracellular and intravascular spaces.[9] In contrast, MGd is designed to be taken up and retained by tumor cells, localizing intracellularly.[7][8] This leads to several practical differences:
-
Signal Intensity: MGd often produces a weaker signal enhancement compared to conventional agents like gadodiamide (B1674392) (Omniscan) at equivalent doses.[7]
-
Enhancement Pattern: Conventional agents tend to highlight areas of blood-brain barrier breakdown, often creating a "ring" of enhancement around tumors. MGd appears to label both active and necrotic tumor areas where it has been taken up by cells.[7]
-
Retention: Due to its intracellular uptake, MGd can be retained in tumors for extended periods, which can be observed even on non-contrast scans after multiple doses.[8][10][11]
Q3: What is the primary mechanism of MGd's cellular uptake and retention?
A3: MGd's tumor selectivity is attributed to the unique metabolic environment of cancer cells.[5] As a redox-active agent, it interacts with the cell's metabolic machinery.[6] It is readily reduced by cellular metabolites and enzymes like thioredoxin reductase, which are often overexpressed in cancer cells.[5] This interaction facilitates its uptake and retention. In vitro studies on glioblastoma cells have shown that MGd is taken up and can be found within the cell nuclei in at least 90% of cells.[12][13] This uptake is time-dependent and allows the agent to accumulate selectively in malignant tissues.[12]
Part 2: Troubleshooting Guide for Poor Contrast Enhancement
This guide addresses common issues encountered during MRI experiments using this compound Gadolinium.
Problem 1: Weak or No Signal Enhancement Observed
-
Possible Cause A: Suboptimal Imaging Time
-
Explanation: The time window for optimal imaging after MGd administration can be different from conventional GBCAs and may vary by experimental model. In a preclinical rat model, clear enhancement in viable tumors was seen 30 minutes post-injection, with signal diminishing significantly by 7 hours.[8] However, in the same model, necrotic lesions retained the agent for longer, showing a positive signal at 7 hours.[8] In human clinical studies with multi-dosing schedules, MGd showed sustained retention on non-dosage days.[10]
-
Recommended Action:
-
For single-dose preclinical studies, perform T1-weighted imaging approximately 30-60 minutes post-injection to capture peak enhancement in viable tumor tissue.
-
For studies involving retention or multi-dose regimens, image at multiple time points (e.g., 1, 4, 24, and 48 hours) to characterize the agent's pharmacokinetic profile in your specific model.
-
-
-
Possible Cause B: Inadequate Dosage or Inappropriate Administration Route
-
Explanation: Sufficient concentration of the agent within the tissue is required to produce a noticeable change in T1 relaxation time. Doses that are too low will not provide adequate enhancement. Furthermore, toxicity can be a limiting factor at higher doses.
-
Recommended Action:
-
Consult the dosing table (Table 2) for ranges used in published studies. A dose escalation study may be necessary for a new model.
-
In preclinical rodent models, intravenous (i.v.) administration at high doses (30-60 mg/kg) has been associated with toxicity, whereas intraperitoneal (i.p.) administration was tolerated up to 140 mg/kg.[8] Note that i.p. administration results in different pharmacokinetics than i.v. injection.[14]
-
In human trials, a maximum tolerated dose (MTD) was established at 6.3 mg/kg, with dose-limiting liver toxicity.[2]
-
-
-
Possible Cause C: Intact Blood-Brain Barrier (BBB)
-
Explanation: Like most GBCAs, MGd does not cross the intact BBB in detectable quantities.[9][10] Its ability to enhance brain tumors relies on a compromised or "leaky" BBB, which is characteristic of high-grade tumors but may be absent in low-grade tumors or early-stage metastases.
-
Recommended Action:
-
Confirm that your experimental tumor model (e.g., specific cell line, implantation site) is known to produce a disrupted BBB.
-
If possible, verify BBB permeability using a conventional GBCA or other methods (e.g., Evans blue dye) as a positive control.
-
-
Problem 2: Signal Enhancement is Lower Than Expected Compared to Other GBCAs
-
Possible Cause: Inherent Properties and Localization of MGd
-
Explanation: This is an expected finding. Direct comparisons have shown that MGd produces a weaker and smaller volume of enhancement than conventional extracellular agents like Omniscan in glioblastoma.[7] This is thought to be due to its intracellular localization; it is concentrated within cells rather than filling the entire leaky interstitial space, which can lead to a lower average concentration of gadolinium per voxel.
-
Recommended Action:
-
Do not expect signal-to-noise ratios or enhancement volumes equivalent to conventional GBCAs. Refer to comparative data (Table 1).
-
Optimize MRI sequence parameters (e.g., TR/TE) for T1-weighting to maximize the signal from the available agent.
-
Use a reference standard (e.g., tubes with known MGd concentrations) within the field of view during scanning to calibrate and quantify the signal enhancement.[8]
-
-
Problem 3: Inconsistent Enhancement Between Experiments or Subjects
-
Possible Cause A: Issues with Agent Formulation and Stability
-
Explanation: The stability of the formulated MGd solution is critical for consistent results. Precipitation or degradation of the agent will reduce the effective dose delivered.
-
Recommended Action:
-
Follow the manufacturer's instructions for reconstitution, storage, and handling precisely.
-
Visually inspect the solution for any particulates or discoloration before injection.
-
Use freshly prepared solutions for each experiment to avoid potential degradation over time.
-
-
-
Possible Cause B: Biological Variability in the Tumor Microenvironment
-
Explanation: MGd's activity is linked to the redox state of the tumor.[5][6] It is activated by reducing metabolites like NADPH and ascorbate.[15] Variations in tumor metabolism, hypoxia, or cellularity between subjects can therefore influence the uptake and redox cycling of MGd, leading to variable enhancement.
-
Recommended Action:
-
Ensure consistency in your tumor model (e.g., cell passage number, implantation technique, tumor size at time of imaging).
-
Correlate MRI findings with histological analysis post-mortem to assess for differences in tumor cellularity, necrosis, and vascularity.
-
Consider that factors influencing cellular metabolism (e.g., diet, co-administered therapies) could potentially impact MGd performance.
-
-
Part 3: Data Summaries
Table 1: Quantitative Comparison of MRI Enhancement: this compound Gadolinium (MGd) vs. Gadodiamide (Omniscan) in Glioblastoma Multiforme
| Parameter | This compound Gadolinium (MGd) | Gadodiamide (Omniscan) | p-value | Reference |
| Relative Signal Enhancement | Lower | Higher (Avg. 1.20x that of MGd) | p = 0.0048 | [7] |
| Enhancement Volume | Smaller | Larger (Avg. 1.70x that of MGd) | p < 0.0001 | [7] |
| Volume Overlap (% of MGd volume) | 89.3% (also enhanced with Omniscan) | N/A | N/A | [7] |
| Primary Localization | Intracellular / On cell surface | Extracellular / Interstitial | N/A | [7] |
Table 2: Dosing and Administration Parameters from Selected Studies
| Study Type | Species | Model / Condition | Route | Dose Range | Key Finding / Observation | Reference |
| Preclinical | Rat | F98 Orthotopic Glioma | i.p. | Up to 140 mg/kg | Tolerated dose. | [8] |
| Preclinical | Rat | F98 Orthotopic Glioma | i.v. | 30 - 60 mg/kg | Signs of toxicity observed. | [8] |
| Clinical | Human | Brain Metastases | i.v. | 0.3 - 8.4 mg/kg | Dose escalation; MTD established at 6.3 mg/kg. | [2] |
| Clinical | Human | Glioblastoma | i.v. | Daily (5 or 10 doses) then maintenance | 10-day loading regimen showed greater retention than 5-day. | [10] |
Part 4: Key Experimental Protocols
Protocol 1: In Vivo MRI Enhancement in a Preclinical Orthotopic Brain Tumor Model
(Adapted from Hirschberg et al., 2007)[8]
-
Animal Model: F98 orthotopic brain tumors induced in Fisher rats.
-
Agent Preparation: Prepare this compound Gadolinium in physiological saline to the desired concentration. For calibration, prepare three standards in tubes (e.g., 2.3, 0.23, and 0.023 mg/mL).
-
Administration: Administer a single dose of MGd via the desired route (e.g., intraperitoneal injection at a tolerated dose such as 40 mg/kg).[8][14]
-
Anesthesia: Anesthetize the animal according to approved institutional protocols for the duration of the imaging session.
-
Imaging:
-
Position the animal and the calibration standards securely in the MRI scanner.
-
Acquire a pre-contrast T1-weighted scan.
-
Administer the MGd.
-
Acquire post-contrast T1-weighted scans at specified time points (e.g., starting 30 minutes post-injection).
-
Example Sequence: T1-weighted spin-echo (TR=495 ms; TE=1 ms; Slice thickness=1.0 mm).[8]
-
-
Analysis:
-
Register pre- and post-contrast images.
-
Calculate signal enhancement in the tumor region of interest (ROI) relative to the pre-contrast scan.
-
Use the signal from the calibration standards to quantify the agent's concentration if required.
-
Protocol 2: In Vitro Cellular Uptake of this compound Gadolinium
(Adapted from Adam et al., 2006)[12]
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, T98G) in appropriate media and conditions.
-
Agent Preparation: Prepare a stock solution of this compound Gadolinium. Dilute in cell culture media to the final desired concentration (e.g., 100 µmol/L).
-
Incubation:
-
Plate cells in suitable culture vessels (e.g., 6-well plates).
-
Once cells reach desired confluency, replace the medium with the MGd-containing medium.
-
Incubate the cells for various time points (e.g., 0, 8, 24, 48, 72 hours) to assess the time-dependence of uptake.
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells thoroughly with PBS to remove extracellular MGd.
-
Harvest the cells using a cell scraper or trypsinization.
-
Count the cells to normalize the final result.
-
Lyse the cells using an appropriate method (e.g., acid digestion).
-
-
Quantification of Gadolinium:
-
Analyze the gadolinium content in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate the amount of Gd per cell (or per million cells) at each time point.
-
Part 5: Visualizations
Caption: Troubleshooting workflow for poor MRI contrast enhancement with this compound Gadolinium.
Caption: Proposed mechanism of this compound Gadolinium (MGd) uptake and MRI signal enhancement.
References
- 1. This compound gadolinium injection for the treatment of brain metastases in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Evaluation of this compound gadolinium (MGd) as a contrast agent for intraoperative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 10. MRI measurement of the uptake and retention of this compound gadolinium in glioblastoma multiforme and uninvolved normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-gadolinium taken up in vitro by at least 90% of glioblastoma cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics and bioavailability of this compound gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors influencing the efficacy of Motexafin gadolinium radiosensitization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Motexafin Gadolinium (MGd) as a radiosensitizer. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Gadolinium as a radiosensitizer?
A1: this compound Gadolinium (MGd) is a redox-active drug that selectively accumulates in tumor cells.[1][2] Its primary mechanism as a radiosensitizer involves the generation of reactive oxygen species (ROS) through futile redox cycling, which depletes intracellular reducing agents like NADPH and glutathione.[2][3] This disruption of the cellular redox balance and inhibition of key enzymes like thioredoxin reductase leads to increased oxidative stress, making cancer cells more susceptible to the damaging effects of ionizing radiation.[1][2]
Q2: How does this compound Gadolinium selectively target tumor cells?
A2: The selective uptake of MGd by tumor cells is attributed to their altered metabolic state.[1][3] Cancer cells often have a higher metabolic rate and a more reduced intracellular environment compared to normal cells, which facilitates the uptake and retention of MGd.
Q3: What are the known signaling pathways affected by this compound Gadolinium?
A3: MGd primarily impacts redox-sensitive signaling pathways. By generating ROS and inhibiting thioredoxin reductase, it can trigger the mitochondrial apoptotic pathway.[1][4] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, leading to programmed cell death.[1]
Q4: What is the optimal timing for administering this compound Gadolinium relative to radiation?
A4: Preclinical studies suggest that the radiosensitizing effect of MGd is greatest when administered a few hours before radiation. For instance, in a mouse mammary carcinoma model, irradiation 2 to 6 hours after MGd administration showed a significant enhancement in tumor growth delay.[5] Clinical trials in pediatric intrinsic pontine gliomas have used an administration window of 2 to 5 hours prior to radiation.[6]
Q5: Are there any known issues with the stability and preparation of this compound Gadolinium solutions?
A5: this compound Gadolinium for injection is typically supplied as a solution. For clinical trials, it has been formulated in 5% mannitol (B672) and administered undiluted.[7] It is recommended to be used within 8 hours of being drawn from the vial as it is formulated without preservatives.[7] For in vitro experiments, it is crucial to ensure the compound is fully dissolved in the chosen solvent and to be aware of its sensitivity to light.[8]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound Gadolinium.
Inconsistent Radiosensitization Efficacy
Problem: You are observing variable or no significant radiosensitization effect with this compound Gadolinium in your experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal MGd Concentration | Perform a dose-response curve to determine the optimal concentration of MGd for your specific cell line. Concentrations that are too low may not induce sufficient oxidative stress, while excessively high concentrations may lead to cytotoxicity that masks the radiosensitizing effect. |
| Inappropriate Timing of MGd Administration and Irradiation | Optimize the time interval between MGd treatment and irradiation. The peak effect of MGd on tumor metabolism and redox state is time-dependent.[5] Test a range of time points (e.g., 2, 6, and 24 hours) prior to irradiation. |
| Cell Line-Specific Differences | The radiosensitizing effect of MGd can vary between different cancer cell lines.[9] Consider the inherent redox state and metabolic characteristics of your chosen cell line. It may be beneficial to test the effect in multiple cell lines. |
| Tumor Microenvironment Factors (In Vivo) | The tumor microenvironment, including hypoxia and vascularization, can influence MGd uptake and efficacy.[10][11] Consider assessing the oxygenation status of your tumor model. |
| Incorrect Solution Preparation or Storage | Ensure proper dissolution and storage of MGd solutions to prevent degradation. Prepare fresh solutions for each experiment and protect them from light.[8] |
High Variability in In Vitro Assay Results
Problem: You are experiencing high variability between replicates in your in vitro assays (e.g., clonogenic survival, apoptosis assays).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use precise pipetting techniques to seed an equal number of cells in each well or dish. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates. Alternatively, fill the peripheral wells with sterile media or PBS. |
| Variability in Drug/Radiation Treatment | Administer MGd and radiation consistently across all samples. For drug treatments, ensure thorough mixing. For irradiation, ensure uniform dose delivery to all samples. |
| Inconsistent Incubation Times | Standardize all incubation periods, including pre-treatment, drug exposure, and post-irradiation recovery times. |
Quantitative Data Summary
The following tables summarize quantitative data on the radiosensitization enhancement of this compound Gadolinium from various studies.
Table 1: this compound Gadolinium Radiation Dose Enhancement
| Radiation Source | MGd Concentration (mg/mL) | Dose Enhancement (%) | Reference |
| 6 MV FFF Photon Beam | 1 | 0.38 ± 0.12 | [12] |
| 5 | 1.39 ± 0.21 | [12] | |
| 10 | 2.51 ± 0.34 | [12] | |
| 15 | 3.59 ± 0.26 | [12] | |
| 20 | 4.59 ± 0.34 | [12] | |
| 6 MV Flattened Photon Beam | 1 | 0.09 ± 0.14 | [12] |
| 5 | 0.50 ± 0.28 | [12] | |
| 10 | 1.19 ± 0.29 | [12] | |
| 15 | 1.68 ± 0.39 | [12] | |
| 20 | 2.34 ± 0.24 | [12] | |
| Ir-192 | 1 | 0.50 ± 0.14 | [12] |
| 5 | 2.79 ± 0.17 | [12] | |
| 10 | 5.49 ± 0.12 | [12] | |
| 15 | 8.19 ± 0.14 | [12] | |
| 20 | 10.80 ± 0.13 | [12] |
Table 2: Clinical Trial Outcomes with this compound Gadolinium and Whole-Brain Radiation Therapy (WBRT)
| Indication | Treatment Arm | Median Survival (months) | Neurologic Progression | Reference |
| Brain Metastases (Phase Ib/II) | MGd + WBRT | 4.7 | - | [13] |
| Brain Metastases (Lead-in to Randomized Trial) | MGd + WBRT | 5.0 | 77% freedom from progression at 1 year | [14] |
Experimental Protocols
Clonogenic Survival Assay
This protocol outlines the steps to assess the radiosensitizing effect of this compound Gadolinium using a clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound Gadolinium (MGd)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
X-ray irradiator
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine the appropriate seeding density for each radiation dose to obtain 50-150 colonies per well.
-
Seed the calculated number of cells into 6-well plates and allow them to attach overnight.
-
-
This compound Gadolinium Treatment:
-
Prepare fresh MGd solutions at the desired concentrations in complete culture medium.
-
Remove the medium from the cells and add the MGd-containing medium.
-
Incubate the cells with MGd for the predetermined optimal time (e.g., 4 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the MGd-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control group.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of radiation dose to generate survival curves.
-
Determine the sensitization enhancement ratio (SER) by comparing the doses required to achieve a specific level of survival (e.g., SF=0.1) with and without MGd.
-
In Vivo Tumor Growth Delay Study
This protocol provides a general framework for evaluating the radiosensitizing effect of this compound Gadolinium in a xenograft tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (or other appropriate vehicle)
-
This compound Gadolinium (MGd)
-
Sterile saline
-
Calipers
-
Animal irradiator
Procedure:
-
Tumor Inoculation:
-
Harvest cancer cells and resuspend them in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Control (vehicle only)
-
This compound Gadolinium alone
-
Radiation alone
-
This compound Gadolinium + Radiation
-
-
-
Drug Administration:
-
Prepare the MGd solution in sterile saline.
-
Administer MGd via intravenous (IV) or intraperitoneal (IP) injection at the predetermined dose and time before irradiation (e.g., 2-5 hours prior).[6]
-
-
Tumor Irradiation:
-
Anesthetize the mice and shield the non-tumor-bearing parts of their bodies.
-
Deliver a single or fractionated dose of radiation to the tumors.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Determine the time for the tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay for each treatment group compared to the control group.[15]
-
Signaling Pathways and Experimental Workflows
This compound Gadolinium Signaling Pathway
Caption: Signaling pathway of this compound Gadolinium radiosensitization.
Clonogenic Survival Assay Workflow
Caption: Experimental workflow for a clonogenic survival assay.
In Vivo Tumor Growth Delay Workflow
Caption: Experimental workflow for an in vivo tumor growth delay study.
References
- 1. This compound gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium: a promising radiation sensitizer in brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound gadolinium on tumor metabolism and radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Gadolinium and Involved Field Radiation Therapy for Intrinsic Pontine Glioma of Childhood: A Children’s Oncology Group Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluating gadolinium(III) texaphyrin as a radiosensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of radiation therapy on tumor microenvironment: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monte Carlo Study of Radiation Dose Enhancement by Gadolinium in Megavoltage and High Dose Rate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lead-in phase to randomized trial of this compound gadolinium and whole-brain radiation for patients with brain metastases: centralized assessment of magnetic resonance imaging, neurocognitive, and neurologic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Motexafin Gadolinium and Conventional Gadolinium-Based Contrast Agents
This guide provides an objective comparison between Motexafin gadolinium (MGd) and other commonly used gadolinium-based contrast agents (GBCAs). It focuses on their efficacy as Magnetic Resonance Imaging (MRI) enhancers and unique mechanisms of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Gadolinium-Based Contrast Agents
Gadolinium-based contrast agents are a cornerstone of clinical MRI, enhancing the visibility of tissues and pathologies by shortening the longitudinal relaxation time (T1) of nearby water protons.[1] This effect increases the signal intensity on T1-weighted images, improving diagnostic accuracy for a wide range of conditions, including tumors and inflammation.[1] GBCAs are typically composed of a toxic gadolinium ion (Gd³⁺) bound to an organic chelating ligand, which renders it safe for clinical use.[2] These agents can be broadly classified by the structure of their ligand—either linear or macrocyclic—with macrocyclic agents generally exhibiting higher stability and a lower risk of gadolinium release.[1][3]
This compound gadolinium (MGd), also known as Xyotrin, represents a distinct class of agent known as a texaphyrin. Unlike conventional GBCAs, which are purely diagnostic, MGd is a theranostic agent designed to function as both an MRI contrast agent and a therapeutic drug that selectively targets tumor cells.[4][5]
Unique Mechanism of Action: this compound Gadolinium as a Redox-Active Drug
The primary differentiator of this compound gadolinium is its unique biological activity. It selectively accumulates in cancer cells and acts as a redox-active agent.[4][5][6] This dual functionality gives it a therapeutic potential not present in other GBCAs.
The mechanism involves:
-
Selective Tumor Uptake: Like other porphyrin-like molecules, MGd preferentially concentrates in malignant cells.[5]
-
Redox Cycling: Once inside the tumor cell, MGd participates in redox cycling. It accepts electrons from cellular reducing metabolites like NADPH and glutathione (B108866) and transfers them to molecular oxygen.[4][6]
-
ROS Generation: This reaction cycle generates reactive oxygen species (ROS), such as superoxide, leading to increased oxidative stress within the cancer cell.[4][7]
-
Enzyme Inhibition: A key molecular target for MGd is thioredoxin reductase, an enzyme often overproduced in cancer cells to manage redox balance.[4][7] By inhibiting this enzyme, MGd disrupts the cell's antioxidant defenses.
-
Therapeutic Effect: The resulting oxidative stress can induce apoptosis (programmed cell death) and sensitize the tumor to radiation and chemotherapy.[4][5]
Comparative Efficacy Data
MRI Contrast Enhancement
The efficacy of a GBCA is primarily determined by its ability to enhance the signal of target tissues. A direct comparative study in patients with glioblastoma multiforme (GBM) evaluated the enhancement properties of this compound gadolinium against a conventional linear GBCA, gadodiamide (B1674392) (Omniscan).
The study found that gadodiamide produced significantly larger and stronger enhancement compared to this compound gadolinium in GBMs.[8] On average, the volume of enhancement with gadodiamide was 1.70 times larger, and the signal enhancement relative to white matter was 1.20 times greater.[8] However, visual observation suggested a potential difference in the pattern of enhancement; MGd appeared to label both active and necrotic tumor areas, whereas gadodiamide tended to enhance only the outer tumor ring.[8]
Table 1: Comparison of MRI Enhancement in Glioblastoma Multiforme
| Parameter | This compound Gadolinium (MGd) | Gadodiamide (Omniscan) | p-value | Key Finding |
|---|---|---|---|---|
| Enhancement Volume | Smaller | 1.70x larger than MGd (avg.) | < 0.0001 | Gadodiamide enhances a significantly larger tumor volume.[8] |
| Signal Enhancement | Weaker | 1.20x stronger than MGd (avg.) | 0.0048 | Gadodiamide produces significantly greater signal intensity.[8] |
| Volume Overlap | High (89.3% avg.) | High | N/A | A high percentage of the MGd-enhancing volume also enhanced with gadodiamide.[8] |
| Solely Enhanced Volume | Significantly Smaller | Significantly Larger | < 0.0001 | Gadodiamide enhances a larger unique volume compared to MGd.[8] |
Data sourced from a clinical trial in glioblastoma multiforme patients.[8]
Physicochemical and Relaxivity Properties
Relaxivity (r1) is a key measure of a GBCA's efficiency, representing the increase in the relaxation rate of water protons per unit concentration of the agent. Higher r1 relaxivity generally leads to greater signal enhancement at an equivalent dose.[9] The table below compares properties of MGd with several widely used GBCAs.
Table 2: Properties of Selected Gadolinium-Based Contrast Agents
| Agent | Chemical Structure Class | r1 Relaxivity in Plasma at 3T (L/mmol·s) | Key Characteristics |
|---|---|---|---|
| This compound Gadolinium | Texaphyrin | Not specified in sources | Theranostic agent; redox-active; selective tumor uptake.[4][5] |
| Gadodiamide (Omniscan) | Linear, Non-ionic | ~3.4 - 4.2 | Comparator agent in the GBM study; linear agents have lower stability.[8][9] |
| Gadobenate (MultiHance) | Linear, Ionic | ~6.1 - 9.7 (protein binding) | High relaxivity due to weak, transient protein binding.[9][10] |
| Gadobutrol (Gadavist) | Macrocyclic, Non-ionic | 4.97 ± 0.59 | High stability; formulated at a higher concentration (1.0 M).[11][12][13] |
| Gadoteridol (ProHance) | Macrocyclic, Non-ionic | 3.28 ± 0.09 | High stability macrocyclic agent.[12][13] |
| Gadoterate (Dotarem) | Macrocyclic, Ionic | 3.00 ± 0.13 | Considered one of the most stable GBCAs due to its ionic macrocyclic structure.[3][12][13] |
Relaxivity values for macrocyclic agents are from a standardized comparative study.[12][13]
Experimental Protocols
Protocol 1: In Vivo MRI Comparison in Glioblastoma Patients
This protocol summarizes the methodology used in the comparative study of this compound gadolinium and gadodiamide.[8]
-
Objective: To compare the topographic pattern and relative MRI contrast enhancement of MGd and gadodiamide in post-surgical glioblastoma multiforme patients.
-
Study Design: Intra-individual crossover comparison. Eleven patients underwent an MGd-enhanced MRI and a gadodiamide-enhanced MRI within a two-week period.
-
Image Acquisition: T1-weighted image data were collected for both contrast-enhanced studies.
-
Image Analysis:
-
The MGd-enhanced and gadodiamide-enhanced volumetric images for each patient were registered to a common space to allow for direct comparison.
-
Three expert readers, blinded to the contrast agent used, manually outlined the regions of signal enhancement on each slice. The outlined volume included the enhancing ring and any internal necrotic regions.
-
Three-dimensional volumes of enhancement were generated for each agent.
-
The total volume of enhancement, the percentage of volume overlap, and the volumes uniquely enhanced by each agent were calculated.
-
Signal enhancement intensity was compared using a normal white matter region as a reference signal.
-
-
Statistical Analysis: A paired t-test was performed to determine the statistical significance of the differences in enhancement volume and signal intensity between the two agents.
Protocol 2: In Vitro T1 Relaxivity Measurement
This protocol describes a general, standardized method for determining the T1 relaxivity (r1) of a GBCA in a specific medium, based on methodologies from published studies.[12][13]
-
Objective: To measure and compare the T1 relaxivity of different GBCAs under clinically relevant conditions.
-
Materials:
-
Gadolinium-based contrast agents (e.g., gadobutrol, gadoteridol).
-
Medium for dilution (e.g., human plasma, human blood, saline).
-
MRI-compatible phantoms.
-
-
Experimental Workflow:
-
Sample Preparation: Prepare a series of dilutions of each GBCA in the chosen medium (e.g., human plasma) to achieve several distinct concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
Phantom Setup: Transfer the prepared samples into MRI phantoms. Include a control phantom containing only the medium.
-
Temperature Control: Place the phantoms in a water bath or use an equivalent method to maintain a constant, physiological temperature (e.g., 37°C) during imaging.
-
MRI Acquisition:
-
Position the phantoms in an MRI scanner operating at a specific field strength (e.g., 1.5T, 3T, or 7T).
-
Acquire T1 data using an inversion recovery sequence, such as an Inversion Recovery Turbo Spin Echo (IR-TSE), with a range of inversion times (TIs) to accurately map the T1 recovery curve.
-
-
Data Analysis:
-
For each phantom, fit the measured signal intensities at each TI to the standard signal recovery equation to calculate the T1 relaxation time.
-
Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.
-
Plot R1 (in s⁻¹) as a function of the GBCA concentration (in mmol/L).
-
Perform a weighted linear regression on the data points. The slope of this line represents the T1 relaxivity (r1) of the agent in units of L/(mmol·s).
-
-
Conclusion
This compound gadolinium is a fundamentally different agent from conventional GBCAs. Its primary distinction and area of investigation lie in its theranostic capabilities, specifically its ability to induce oxidative stress in tumor cells, making it a potential adjunct to cancer therapy.[4][5][6]
As a standalone diagnostic imaging agent for morphological assessment, available evidence from a study in glioblastoma patients suggests that its efficacy, measured by signal enhancement and lesion volume, is lower than that of a standard linear GBCA like gadodiamide.[8]
In contrast, conventional GBCAs are optimized purely for diagnostic performance and safety. The field has seen a shift towards high-stability macrocyclic agents (e.g., gadobutrol, gadoterate) to minimize long-term gadolinium retention.[1][9] Agents with high r1 relaxivity, such as gadobenate dimeglumine, are chosen for their superior contrast enhancement.[10]
The choice between this compound gadolinium and a conventional GBCA is therefore entirely dependent on the application. MGd is an investigational tool for a combined diagnostic and therapeutic strategy, while conventional GBCAs remain the standard for routine high-fidelity diagnostic imaging.
References
- 1. emjreviews.com [emjreviews.com]
- 2. mriquestions.com [mriquestions.com]
- 3. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. appliedradiology.com [appliedradiology.com]
- 10. dicardiology.com [dicardiology.com]
- 11. ajnr.org [ajnr.org]
- 12. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thioredoxin Reductase Inhibition: A Comparative Guide to Motexafin Gadolinium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The thioredoxin (Trx) system, a key regulator of cellular redox homeostasis, is a critical pathway in cell proliferation and survival. Its enzymatic linchpin, thioredoxin reductase (TrxR), is a well-established target for anticancer drug development. Overexpression of TrxR is common in various tumor types, contributing to aggressive growth and resistance to therapy. This guide provides a comparative analysis of Motexafin Gadolinium (MGd), a texaphyrin-based inhibitor of TrxR, against other notable inhibitors, supported by experimental data and detailed protocols for validation.
Mechanism of Action: this compound Gadolinium
This compound gadolinium is a redox-active molecule that selectively accumulates in tumor cells.[1] Its primary mechanism of action involves the inhibition of thioredoxin reductase, leading to a cascade of events that promote apoptosis. MGd acts as a substrate for TrxR, undergoing redox cycling in the presence of NADPH to generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[2] This process not only directly contributes to oxidative stress but also disrupts the normal function of the thioredoxin system. Furthermore, MGd has been shown to mobilize intracellular zinc, which can also contribute to the inhibition of TrxR and the induction of cell death.[3]
Performance Comparison of Thioredoxin Reductase Inhibitors
The efficacy of TrxR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound Gadolinium and several alternative TrxR inhibitors. It is important to note that assay conditions, enzyme source (species and isoform), and cell types can significantly influence these values.
| Inhibitor | Enzyme Source/Cell Line | IC50 Value | Additional Notes |
| This compound Gadolinium | Rat TrxR | 6 µM | Non-competitive inhibitor.[2] Also inhibits ribonucleotide reductase.[2] |
| Auranofin | Calu-6 and A549 lung cancer cells | ~3-5 µM (cell growth inhibition) | A gold-containing compound, considered a potent and irreversible TrxR inhibitor.[4] |
| TRi-1 | B16-F10 melanoma cells | ~20 µM (cell viability) | A specific inhibitor of cytosolic TrxR1.[5] |
| TRi-2 | B16-F10 melanoma cells | ~3 µM (cell viability) | A specific inhibitor of cytosolic TrxR1.[5] |
| Laromustine | Purified rat liver TrxR | 4.65 µM | An anticancer agent that inhibits TrxR via carbamoylation.[1] |
| Curcumin Analogs | Purified TrxR | 6.8 - 25.0 µM | Irreversibly inhibit TrxR by modifying redox-active residues.[6] |
Experimental Protocols for Validating TrxR Inhibition
Accurate and reproducible methods are essential for validating the inhibition of TrxR. Two common spectrophotometric assays are detailed below.
DTNB-Based Thioredoxin Reductase Activity Assay
This is a widely used method that measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 10 mM EDTA.
-
NADPH solution: 40 mg/mL in water.
-
DTNB solution: 100 mM in DMSO.
-
Purified thioredoxin reductase or cell lysate containing TrxR.
-
Inhibitor stock solution (e.g., this compound Gadolinium) in an appropriate solvent.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and NADPH (final concentration ~0.24 mM).
-
In a 96-well plate or cuvette, add the reaction mixture.
-
Add the inhibitor at various concentrations to the respective wells/cuvettes. Include a solvent control.
-
Add the TrxR enzyme or cell lysate to initiate the reaction.
-
Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Start the measurement by adding the DTNB solution (final concentration ~1 mM).
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of TNB formation is proportional to the TrxR activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Thioredoxin-Coupled Insulin (B600854) Reduction Assay
This assay measures the ability of TrxR to reduce thioredoxin, which in turn reduces the disulfide bonds in insulin. The reduction of insulin leads to the precipitation of its B-chain, causing an increase in turbidity that can be measured at 650 nm.
Materials:
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.5, containing 2 mM EDTA.
-
NADPH solution: 10 mM in water.
-
Human or E. coli thioredoxin: 1 mg/mL in reaction buffer.
-
Insulin solution: 10 mg/mL in a slightly acidic buffer.
-
Purified thioredoxin reductase.
-
Inhibitor stock solution.
Procedure:
-
In a cuvette, prepare a reaction mixture containing Reaction Buffer, NADPH (final concentration ~0.2 mM), and thioredoxin (final concentration ~5 µM).
-
Add the inhibitor at various concentrations. Include a solvent control.
-
Add the TrxR enzyme to the mixture.
-
Initiate the reaction by adding the insulin solution (final concentration ~0.13 mM).[7]
-
Immediately monitor the increase in absorbance at 650 nm over time.[7][8]
-
The rate of increase in turbidity is proportional to the TrxR activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DTNB assay.
Signaling Pathways and Visualization
The inhibition of thioredoxin reductase triggers a well-defined signaling cascade leading to apoptosis. The workflow for validating TrxR inhibition and the resulting signaling pathway are illustrated below using Graphviz.
Workflow for validating TrxR inhibition.
Signaling pathway of TrxR inhibition-induced apoptosis.
Conclusion
The validation of thioredoxin reductase inhibition is a critical step in the development of novel anticancer therapeutics. This compound Gadolinium presents a unique mechanism involving redox cycling and zinc mobilization, leading to potent TrxR inhibition and subsequent apoptosis.[2][3] When comparing MGd to other inhibitors such as the gold-standard Auranofin or newer specific inhibitors like TRi-1 and TRi-2, it is crucial to consider the specific experimental context. The provided protocols for DTNB and insulin reduction assays offer robust methods for quantifying and comparing the inhibitory potential of these compounds. Understanding the downstream signaling consequences, particularly the activation of the ASK1-JNK/p38 pathway, provides a more complete picture of the inhibitor's cellular impact and therapeutic potential.[9]
References
- 1. Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug Laromustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Motexafin Gadolinium Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Unveiling the Anti-Cancer Potential of Motexafin Gadolinium: A Comparative Guide
This compound gadolinium (MGd) is a promising anti-cancer agent that has garnered significant interest for its unique mechanism of action and its potential to enhance the efficacy of traditional cancer therapies. This guide provides a comprehensive comparative analysis of MGd's performance in various cancer cell lines, supported by experimental data and detailed methodologies.
This compound gadolinium, a texaphyrin-based molecule, selectively accumulates in tumor cells and disrupts their redox balance.[1][2] Its primary mechanism involves the inhibition of thioredoxin reductase, a key enzyme in cellular redox regulation.[3] This inhibition leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death).[3][4] Furthermore, MGd has been shown to disrupt zinc metabolism within cancer cells, contributing to its cytotoxic effects.[5]
This guide will delve into the quantitative effects of MGd on different cancer cell lines, detail the experimental protocols for key assays, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Performance of this compound Gadolinium
| Cell Line | Cancer Type | Observed Effect of this compound Gadolinium | Reference |
| A549 | Lung Cancer | Disruption of zinc metabolism, inhibition of thioredoxin reductase, increased cell death (in the presence of exogenous zinc). | [5] |
| PC3 | Prostate Cancer | Similar effects to A549, including disruption of zinc metabolism and increased cell death. | [5] |
| Ramos | B-cell Lymphoma | Disruption of zinc metabolism and increased cell death. | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Cytotoxic effects through redox and apoptotic pathways. | [1] |
| Non-Hodgkin Lymphoma Cell Lines | Non-Hodgkin Lymphoma | Cytotoxic effects through redox and apoptotic pathways. | [1] |
| Chronic Lymphocytic Leukemia Cell Lines | Chronic Lymphocytic Leukemia | Cytotoxic effects through redox and apoptotic pathways. | [1] |
| Glioblastoma Cell Lines | Glioblastoma | In vitro intranuclear uptake of MGd in at least 90% of cell nuclei. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of this compound Gadolinium's effects.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound Gadolinium for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2. Propidium (B1200493) Iodide (PI) Exclusion Assay:
This assay is used to differentiate between viable and non-viable cells based on membrane integrity.
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound Gadolinium.
-
Staining: Resuspend the cells in a buffer containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. PI can only enter cells with compromised membranes (non-viable cells) and intercalate with DNA, emitting a fluorescent signal. Viable cells with intact membranes will exclude the dye.
Measurement of Intracellular Zinc
FluoZin-3 Assay:
This method utilizes a fluorescent sensor to detect intracellular free zinc.
-
Cell Preparation: Plate cells and treat with this compound Gadolinium as required.
-
Loading with FluoZin-3 AM: Incubate the cells with FluoZin-3 acetoxymethyl (AM) ester, which is cell-permeable.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent FluoZin-3 inside the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the concentration of intracellular free zinc.
Thioredoxin Reductase Activity Assay
Lipoate Reduction Assay:
This assay measures the activity of thioredoxin reductase by monitoring the reduction of lipoic acid.
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound Gadolinium-treated cells.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, NADPH, and lipoic acid.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of lipoic acid catalyzed by thioredoxin reductase.
Visualizing Molecular Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound Gadolinium.
Caption: Workflow for the MTT cell viability assay.
Caption: Logical flow of this compound Gadolinium's cellular effects.
References
- 1. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-gadolinium taken up in vitro by at least 90% of glioblastoma cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence Bolstering Clinical Trials of Motexafin Gadolinium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin gadolinium (MGd), a texaphyrin-based metalloporphyrin, has garnered significant interest as a novel anti-cancer agent. Its unique mechanism of action, centered on the disruption of cellular redox balance, has positioned it as a promising candidate for combination therapies. This guide provides a comprehensive overview of the preclinical evidence that has supported the clinical evaluation of this compound gadolinium, with a focus on its mechanism of action, synergistic effects with other cancer treatments, and the experimental data underpinning these findings.
Mechanism of Action: A Redox-Active Approach to Cancer Therapy
This compound gadolinium's primary mode of action is the induction of oxidative stress within cancer cells through a process known as futile redox cycling.[1] It acts as an electron acceptor, catalyzing the oxidation of intracellular reducing agents such as NADPH and ascorbate (B8700270) to generate reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[1][2] This targeted generation of ROS overwhelms the antioxidant capacity of tumor cells, leading to cellular damage and apoptosis.
A key molecular target of this compound gadolinium is thioredoxin reductase (TrxR), a critical enzyme in maintaining the cellular redox balance.[1] By inhibiting TrxR, this compound gadolinium further exacerbates oxidative stress.[1] Additionally, it has been shown to inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, thereby impeding tumor cell proliferation.
The induction of apoptosis by this compound gadolinium proceeds through a mitochondrial-mediated, caspase-dependent pathway.[2][3] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9.[2][3]
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies have consistently demonstrated the cytotoxic effects of this compound gadolinium and its ability to sensitize cancer cells to conventional therapies.
In Vitro Studies
In vitro experiments have been crucial in elucidating the molecular mechanisms and quantifying the efficacy of this compound gadolinium.
| Parameter | Agent(s) | Cell Line/System | Result | Reference |
| IC50 | This compound Gadolinium | Rat Thioredoxin Reductase (TrxR) | 6 µM (non-competitive inhibition) | |
| IC50 | This compound Gadolinium | Recombinant Mouse Ribonucleotide Reductase (RNR) with reduced human Trx | 2 µM | |
| IC50 | This compound Gadolinium | Recombinant Mouse Ribonucleotide Reductase (RNR) with dithiothreitol | 6 µM | |
| Apoptosis | This compound Gadolinium (10 µM) + Zinc (50 µM) | Ramos (B-cell lymphoma) | 74% Annexin V positive cells at 24 hours | [4] |
| Combination Index | This compound Gadolinium (50 µM) + Rituximab (60 ng/mL) | HF1 (lymphoma) | 0.757 (synergistic) | [5] |
In Vivo Studies
Animal models, particularly xenograft studies in nude mice, have provided compelling evidence for the anti-tumor activity of this compound gadolinium in a physiological setting.
| Tumor Model | Treatment | Outcome | p-value | Reference |
| A549 lung cancer xenograft | This compound Gadolinium (46 mg/kg) + Pemetrexed (150 mg/kg) | Significant tumor growth delay | 0.003 | [6] |
| A549 lung cancer xenograft | This compound Gadolinium (23 mg/kg) + Docetaxel (B913) (15 mg/kg) | Greater tumor growth delay than docetaxel alone | 0.04 | [6] |
| H460 lung cancer xenograft | This compound Gadolinium (46 mg/kg) | Significant tumor growth delay | 0.03 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.
Protocol:
-
Cell Seeding: Harvest cells from culture, count, and seed a known number of cells into 6-well plates or petri dishes.
-
Treatment: After allowing cells to attach, treat with varying concentrations of this compound gadolinium, alone or in combination with other agents.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixing and Staining: Aspirate the media, wash with PBS, fix the colonies with a solution like 10% formalin, and then stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x (1 / plating efficiency of control cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound gadolinium and/or other agents for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Study in Nude Mice
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound gadolinium and/or other therapeutic agents according to the study design.
-
Data Collection: Continue to measure tumor volumes throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Compare tumor growth between the different treatment groups to assess efficacy.
Conclusion
The preclinical data for this compound gadolinium provides a strong rationale for its clinical investigation. Its well-defined mechanism of action, centered on the induction of redox stress, and the compelling in vitro and in vivo evidence of its anti-tumor activity and synergistic potential, have paved the way for its evaluation in various clinical trials. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of this novel agent.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. This compound gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. en.bio-protocol.org [en.bio-protocol.org]
Motexafin Gadolinium for Brain Metastases: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Motexafin Gadolinium (MGd), a novel radiation sensitizer, in the context of treating brain metastases. It offers a comparative analysis against alternative treatments, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Introduction
This compound gadolinium (Xcytrin®) is a texaphyrin-based molecule designed to selectively target tumor cells.[1] Its unique mechanism of action, centered on the generation of reactive oxygen species (ROS), positions it as a potential adjunct to radiation therapy for enhancing treatment efficacy in brain metastases. This guide synthesizes data from major clinical trials to evaluate its performance against standard therapeutic options, including Whole Brain Radiation Therapy (WBRT) alone and Stereotactic Radiosurgery (SRS).
Mechanism of Action
This compound gadolinium's anti-cancer effects stem from its ability to disrupt the redox balance within tumor cells. It acts as a catalyst, accepting electrons from intracellular reducing agents like NADPH and transferring them to molecular oxygen. This process, known as futile redox cycling, generates cytotoxic reactive oxygen species such as superoxide (B77818) and hydrogen peroxide.[2][3] Furthermore, MGd directly inhibits two key enzymes involved in cellular proliferation and defense against oxidative stress: thioredoxin reductase and ribonucleotide reductase.[4][5] This dual action leads to increased oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells, thereby sensitizing them to the effects of radiation.[2][3]
References
- 1. Clinical Outcomes of Upfront Stereotactic Radiosurgery Alone for Patients With 5 to 15 Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astro.org [astro.org]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Motexafin Gadolinium and Cisplatin in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131), a platinum-based chemotherapeutic, has been a cornerstone of cancer treatment for decades, valued for its broad efficacy against various solid tumors.[1] Its mechanism primarily involves the induction of DNA damage in rapidly dividing cancer cells.[1] In contrast, Motexafin gadolinium is a novel agent that selectively targets tumor cells and disrupts their redox balance, representing a different therapeutic strategy.[2][3] This guide aims to provide a comprehensive overview of these two drugs to inform research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound gadolinium and cisplatin lies in their molecular mechanisms of inducing cell death.
This compound Gadolinium: This agent acts as a redox mediator, selectively accumulating in tumor cells and inducing oxidative stress.[2][3] Its primary mechanism involves the inhibition of thioredoxin reductase, an enzyme crucial for maintaining the cellular redox balance.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), triggering apoptotic pathways.[3][5] Additionally, this compound gadolinium can disrupt zinc metabolism within cancer cells, further contributing to its cytotoxic effects.[6]
Cisplatin: Cisplatin exerts its cytotoxic effects primarily through covalent binding to DNA, forming intra- and inter-strand crosslinks.[1] This DNA damage disrupts replication and transcription, leading to cell cycle arrest and apoptosis.[1]
Figure 1: Signaling Pathways of this compound Gadolinium and Cisplatin.
Preclinical and Clinical Efficacy
While direct comparative studies are lacking, individual clinical trial data, particularly in the context of brain metastases, provide insights into the efficacy of each agent.
This compound Gadolinium in Brain Metastases
This compound gadolinium has been extensively studied as a radiation sensitizer (B1316253) in patients with brain metastases. In a phase Ib/II trial, when combined with whole-brain radiation therapy (WBRT), it demonstrated a high radiologic response rate of 72%.[7] A subsequent phase III trial in patients with brain metastases from non-small cell lung cancer (NSCLC) showed that the addition of this compound gadolinium to WBRT prolonged the median time to neurologic progression to 15.4 months compared to 10.0 months for WBRT alone, although this difference was not statistically significant (p=0.12).[8] However, in a subset of North American patients where radiation was initiated sooner after diagnosis, a statistically significant prolongation of time to neurologic progression was observed (24.2 months vs. 8.8 months, p=0.004).[9]
| This compound Gadolinium Clinical Trial Data (with WBRT for Brain Metastases) | |
| Endpoint | Result |
| Radiologic Response Rate (Phase Ib/II) | 72%[7] |
| Median Time to Neurologic Progression (Phase III, All Patients) | 15.4 months (vs. 10.0 months for WBRT alone)[8] |
| Median Time to Neurologic Progression (Phase III, North American Patients) | 24.2 months (vs. 8.8 months for WBRT alone)[9] |
| Median Survival (Phase Ib/II) | 4.7 months[7] |
Cisplatin in Brain Metastases
Cisplatin-based chemotherapy has also shown activity in treating brain metastases, particularly from NSCLC and breast cancer. In a prospective study of cisplatin and etoposide (B1684455) in patients with brain metastases from NSCLC, the overall response rate (complete response + partial response) was 30%.[10] Another study combining gemcitabine (B846) and cisplatin for NSCLC with inoperable brain metastases reported an overall response rate in the brain of 64%.[11] However, a phase II trial of cisplatin and etoposide in brain metastases from various solid tumors showed a more modest overall response rate of 14%.[12]
| Cisplatin Clinical Trial Data (Brain Metastases) | |
| Regimen | Indication |
| Cisplatin + Etoposide | NSCLC Brain Metastases |
| Gemcitabine + Cisplatin | NSCLC Brain Metastases |
| Cisplatin + Etoposide | Solid Tumor Brain Metastases |
Toxicity and Safety Profile
The adverse effect profiles of this compound gadolinium and cisplatin are distinct, reflecting their different mechanisms of action.
This compound Gadolinium: The most common dose-limiting toxicity observed in clinical trials of this compound gadolinium is reversible liver toxicity.[7] Other reported grade 3 or higher adverse events include hypertension and fatigue.[9]
Cisplatin: Cisplatin is associated with a range of significant toxicities. The primary dose-limiting side effect is nephrotoxicity (kidney damage).[1] Other common and serious side effects include neurotoxicity (numbness, trouble walking), ototoxicity (hearing loss), myelosuppression (leading to neutropenia), and severe nausea and vomiting.[1][12]
| Adverse Events (Grade 3-4) | This compound Gadolinium | Cisplatin |
| Most Common | Reversible liver toxicity[7], Hypertension[9], Fatigue[9] | Nephrotoxicity[1], Neurotoxicity[1], Ototoxicity[1], Myelosuppression (Neutropenia)[12], Nausea and Vomiting[1] |
Experimental Protocols
Assessment of Cisplatin-Induced Apoptosis via Annexin V Staining and Flow Cytometry
This protocol outlines a common method for quantifying apoptosis induced by cisplatin in cancer cell lines.
Figure 2: Experimental Workflow for Cisplatin-Induced Apoptosis Assay.
Methodology:
-
Cell Culture: Plate cancer cells at a suitable density and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with various concentrations of cisplatin or a vehicle control for a predetermined time (e.g., 24 or 48 hours).[13]
-
Cell Harvesting: Gently wash the cells with phosphate-buffered saline (PBS), and then detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells and wash again with PBS.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Incubate in the dark.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or are necrotic.
Thioredoxin Reductase (TrxR) Activity Assay
This assay is crucial for evaluating the inhibitory effect of this compound gadolinium on its primary target.
Principle: The assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by NADPH, which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.[14]
Brief Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to the assay kit's instructions.[14]
-
Reaction Setup: In a microplate, combine the sample, assay buffer, and NADPH. To test for inhibition, pre-incubate the sample with this compound gadolinium.
-
Initiate Reaction: Add DTNB to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of TNB formation.[14]
Comparative Discussion
Based on the available data, this compound gadolinium and cisplatin represent two distinct approaches to cancer therapy.
-
Mechanism and Selectivity: Cisplatin's mechanism is based on DNA damage, which can affect all rapidly dividing cells, leading to significant side effects. This compound gadolinium's mechanism of inducing redox stress is more targeted, as it tends to accumulate in tumor cells with higher metabolic rates.[2][3] This selectivity may contribute to its different and potentially more favorable toxicity profile.
-
Therapeutic Application: Cisplatin is a broad-spectrum chemotherapeutic agent used for a wide range of solid tumors.[1] this compound gadolinium has been primarily investigated as a radiation sensitizer, particularly for brain metastases, where it has shown promise in improving neurological outcomes.[15][16]
-
Toxicity: The toxicity profiles are a major point of differentiation. Cisplatin's nephrotoxicity, neurotoxicity, and ototoxicity are significant clinical challenges.[1] this compound gadolinium's primary dose-limiting toxicity is reversible hepatotoxicity, which may be more manageable in certain patient populations.[7]
Conclusion
This compound gadolinium and cisplatin are effective antineoplastic agents with fundamentally different mechanisms of action and clinical profiles. Cisplatin remains a potent, albeit toxic, broad-spectrum chemotherapy. This compound gadolinium represents a more targeted approach, leveraging the unique metabolic properties of cancer cells to induce oxidative stress. While it has not yet achieved widespread clinical use, its efficacy as a radiation sensitizer in brain metastases highlights its potential. Further research, including potential head-to-head studies in specific cancer types, would be invaluable to fully delineate the comparative efficacy and optimal clinical positioning of these two drugs. The development of agents like this compound gadolinium underscores the importance of exploring novel therapeutic strategies beyond direct DNA damage to improve cancer treatment outcomes.
References
- 1. Phase I trial of this compound gadolinium in combination with docetaxel and cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. archive.rsna.org [archive.rsna.org]
- 10. Front-line chemotherapy with cisplatin and etoposide for patients with brain metastases from breast carcinoma, nonsmall cell lung carcinoma, or malignant melanoma: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase II trial of cisplatinum and etoposide in brain metastases of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biogot.com [biogot.com]
- 15. This compound gadolinium injection for the treatment of brain metastases in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound gadolinium: a promising radiation sensitizer in brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Motexafin Gadolinium and Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Agents
Motexafin Gadolinium (MGd) is a texaphyrin-based molecule that selectively accumulates in tumor cells.[1][2] Its primary mechanism of action involves the catalytic generation of reactive oxygen species (ROS) through the oxidation of intracellular reducing agents like NADPH and glutathione.[3][4] This process, known as futile redox cycling, disrupts the cellular redox balance and can trigger apoptosis.[1][5] Preclinical and clinical studies have demonstrated that this compound Gadolinium can act as a radiosensitizer and may enhance the efficacy of various chemotherapeutic agents.[1][3][6][7]
Paclitaxel (B517696) , a member of the taxane (B156437) family of drugs, is a widely used chemotherapeutic agent. Its principal mechanism involves binding to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[8] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]
The distinct mechanisms of action of this compound Gadolinium (inducing oxidative stress) and paclitaxel (disrupting microtubule dynamics) provide a strong rationale for investigating their potential synergistic effects in cancer therapy.
Quantitative Assessment of Synergy: The Combination Index (CI)
The most common method for quantifying the interaction between two drugs is the Combination Index (CI) method, developed by Chou and Talalay. This method provides a quantitative measure of synergy, additivity, or antagonism.[9]
Table 1: Hypothetical Combination Index (CI) Data for this compound Gadolinium and Paclitaxel in a Non-Small Cell Lung Cancer (NSCLC) Cell Line
| Fraction Affected (Fa) | This compound Gadolinium (µM) | Paclitaxel (nM) | Combination Index (CI) | Interaction |
| 0.25 | 5.0 | 2.5 | 0.85 | Synergy |
| 0.50 | 10.0 | 5.0 | 0.65 | Synergy |
| 0.75 | 20.0 | 10.0 | 0.50 | Strong Synergy |
| 0.90 | 40.0 | 20.0 | 0.40 | Strong Synergy |
| 0.95 | 80.0 | 40.0 | 0.35 | Strong Synergy |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of CI Values:
-
CI < 1: Synergistic effect (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonistic effect (the combined effect is less than the sum of the individual effects).
Experimental Protocols
Determining the Combination Index (CI) in vitro
This protocol outlines the steps to determine the synergistic interaction between this compound Gadolinium and paclitaxel using a cell viability assay, such as the MTT or CellTiter-Glo® assay.[10][11]
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer cells) in appropriate media and conditions.
2. Determination of Single-Agent IC50 Values:
- Seed cells in 96-well plates at a predetermined density.
- Treat cells with a range of concentrations of this compound Gadolinium and paclitaxel individually for a specified duration (e.g., 48 or 72 hours).
- Perform a cell viability assay.
- Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.
3. Combination Treatment:
- Design a matrix of combination treatments with varying concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
- Treat the cells with the drug combinations for the same duration as the single-agent experiments.
4. Data Analysis:
- Perform the cell viability assay on the combination-treated cells.
- Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[9] This will generate CI values at different effect levels (Fraction Affected, Fa).
- An isobologram can also be generated to visually represent the synergistic, additive, or antagonistic interactions.[12][13]
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for determining the synergistic index of this compound Gadolinium and paclitaxel.
Potential Signaling Pathways for Synergy
References
- 1. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Expanded Porphyrin, this compound Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of this compound gadolinium in combination with docetaxel and cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHASE I TRIAL OF this compound GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Motexafin Compounds
The proper disposal of Motexafin compounds, including this compound Gadolinium and this compound Lutetium, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of these materials.
Understanding the Waste Streams
This compound Gadolinium and this compound Lutetium require different disposal pathways due to their distinct chemical and radiological properties. This compound Gadolinium should be treated as a hazardous chemical waste, while this compound Lutetium must be managed as radioactive waste.
This compound Gadolinium: As a gadolinium-based compound, this substance poses a potential environmental risk. Gadolinium from contrast agents has been detected in wastewater, highlighting the importance of preventing its release into the sewer system.[1] Therefore, all waste containing this compound Gadolinium, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.
This compound Lutetium: This compound contains the radioisotope Lutetium-177, which requires specialized handling and disposal as radioactive waste. The primary disposal method for short-lived radioisotopes is "decay-in-storage." However, a key consideration for Lutetium-177 is the potential presence of the long-lived metastable isomer, Lutetium-177m (177mLu), which has a half-life of approximately 160.4 days.[2][3] The presence of 177mLu can necessitate extended storage times to allow for sufficient decay before disposal.[3][4]
General Disposal Principles for Laboratory Waste
All laboratory personnel handling chemical and radioactive waste must be trained on proper procedures and safety precautions.[5][6] The following principles, guided by regulations from bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), apply to the disposal of this compound compounds:
-
Waste Segregation: Never mix hazardous waste with non-hazardous waste.[6] Keep this compound Gadolinium waste separate from this compound Lutetium waste.
-
Proper Labeling: All waste containers must be clearly labeled with their contents.[2]
-
Container Management: Use appropriate, leak-proof containers for waste collection.[6]
-
Consult Safety Data Sheets (SDS): The SDS for each compound provides specific information on handling, hazards, and disposal.
-
Work with Licensed Vendors: The final disposal of both hazardous chemical and radioactive waste must be handled by a licensed and reputable waste management vendor.
Procedural Steps for Disposal
Disposal of this compound Gadolinium (Hazardous Chemical Waste):
-
Characterize the Waste: Identify all materials contaminated with this compound Gadolinium. This includes unused compounds, solutions, contaminated personal protective equipment (PPE), and labware.
-
Segregate the Waste: Collect all this compound Gadolinium waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound Gadolinium"), the concentration, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed vendor.
Disposal of this compound Lutetium (Radioactive Waste):
-
Characterize the Waste: Identify all materials contaminated with this compound Lutetium.
-
Segregate the Waste: Collect all this compound Lutetium waste in a designated container for radioactive waste.
-
Labeling: The container must be clearly labeled with the radioactive symbol and include the isotope (Lutetium-177), the activity level, the initial date of storage, and the name of the principal investigator.[2]
-
Decay-in-Storage: Store the waste in a designated and shielded radioactive waste storage area. The storage duration will depend on the initial activity and the presence of 177mLu. A general guideline for decay is to store the waste for at least 10 half-lives of the longest-lived isotope present.[3] For 177Lu, this would be approximately 67 days. However, due to the potential for 177mLu contamination, longer storage times of up to 3 to 5 years may be necessary.[4]
-
Monitoring: Before disposal as regular waste, the stored material must be monitored with a radiation survey meter to ensure its radioactivity is indistinguishable from background levels.[3]
-
Disposal: Once the waste has decayed to background levels, it can be disposed of as non-radioactive waste, following institutional guidelines. If the waste cannot be decayed to background levels due to 177mLu, it must be disposed of as low-level radioactive waste through a licensed vendor. Consult with your institution's Radiation Safety Officer (RSO) for specific procedures.
Quantitative Data Summary
| Parameter | This compound Gadolinium | This compound Lutetium |
| Waste Category | Hazardous Chemical Waste | Radioactive Waste |
| Primary Hazard | Chemical Toxicity | Ionizing Radiation |
| Disposal Method | Incineration or Landfill by a licensed vendor | Decay-in-Storage / Disposal as Low-Level Radioactive Waste |
| Key Regulatory Acts | RCRA | NRC/State Radiation Control Agency Regulations |
| Lutetium-177 Half-life | N/A | 6.7 days |
| Lutetium-177m Half-life | N/A | 160.4 days[2] |
| Recommended Storage | Pending pickup by a licensed vendor | Minimum 10 half-lives of 177Lu (approx. 70 days); potentially longer (3-5 years) if 177mLu is present[3][4] |
Experimental Protocols
Specific experimental protocols for the handling and use of this compound compounds should be developed in accordance with your institution's safety guidelines and the information provided in the product's Safety Data Sheet (SDS). These protocols should detail the specific personal protective equipment (PPE) to be used, engineering controls (e.g., fume hoods, glove boxes), and spill response procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.
Caption: Decision workflow for the proper disposal of this compound compounds.
References
- 1. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [rltinstitute.novartis.com]
- 3. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Motexafin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Motexafin, an investigational antineoplastic agent. Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain a secure laboratory environment.
This compound is a redox-active drug that has been investigated for its potential to enhance the effects of radiation therapy.[1] Like many compounds used in cancer research and treatment, it should be handled with caution to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE)
Given that this compound is classified as a hazardous drug, all handling procedures must be conducted with appropriate personal protective equipment (PPE) to prevent dermal, ocular, and inhalation exposure. The following PPE is mandatory when working with this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).[2] | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or a similar protective material. Gowns should have long sleeves and closed fronts.[3] | Protects the body from splashes and spills of the hazardous drug. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][4] | Prevents accidental splashes from coming into contact with the eyes and face. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used when handling the powdered form of the drug or when there is a risk of aerosolization.[3][4] | Minimizes the risk of inhaling hazardous drug particles. |
| Shoe Covers | Two pairs of disposable shoe covers.[1] | Prevents the tracking of contaminants out of the designated handling area. The outer pair should be removed when leaving the area. |
Operational Plans: Handling and Storage
Engineering Controls:
-
All manipulations of this compound, including weighing, reconstitution, and dilution, should be performed in a designated containment primary engineering control (C-PEC), such as a Class II biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5]
-
The work area should be equipped with a plastic-backed absorbent pad to contain any spills.
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated workspace within the C-PEC by laying down a disposable, plastic-backed absorbent pad.
-
Reconstitution: If working with a powdered form, carefully add the diluent to the vial, avoiding any splashing. Gently swirl the vial to dissolve the contents; do not shake vigorously to prevent aerosolization.
-
Aerosol Mitigation: Employ techniques to minimize aerosol generation, such as using a closed system transfer device (CSTD) if available.
-
Transport: When moving this compound within the facility, it must be in a sealed, labeled, and impact-resistant secondary container.
Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have restricted access.
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to institutional and regulatory guidelines for hazardous waste.
| Waste Type | Disposal Procedure |
| Trace Contaminated Waste | Items with minimal residual drug (e.g., empty vials, used gloves, gowns, absorbent pads) should be disposed of in a designated yellow chemotherapy waste container for incineration.[6][7][8] |
| Bulk Contaminated Waste | Materials significantly contaminated with this compound, such as from a spill, and unused portions of the drug are considered bulk hazardous waste. This waste must be disposed of in a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[7][9] |
| Sharps | All needles and syringes used for handling this compound must be disposed of immediately in a puncture-resistant, yellow chemotherapy sharps container.[10] |
Quantitative Toxicity Data
The following table summarizes available toxicity data for this compound gadolinium. It is important to note that this is an investigational drug, and comprehensive toxicity data may not be fully available.
| Metric | Value | Species | Route of Administration | Source |
| LD50 | 126 mg/kg | Rat | Intravenous | [10] |
| LD50 | 108 mg/kg | Mouse | Intravenous | [10] |
| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | Human | Intravenous | [10] |
| Dose-Limiting Toxicity | 29.6 mg/kg (Renal) | Human | Intravenous | [10] |
Mechanism of Action Workflow
This compound's mechanism of action involves the generation of reactive oxygen species (ROS) and the disruption of cellular redox pathways, leading to apoptosis in cancer cells.[11][12]
Caption: Workflow of this compound's anticancer activity.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current regulatory guidelines when handling any hazardous chemical.
References
- 1. This compound gadolinium in the treatment of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashp.org [ashp.org]
- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 4. Evaluation of this compound gadolinium (MGd) as a contrast agent for intraoperative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. occupationalcancer.ca [occupationalcancer.ca]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 9. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
